molecular formula C2H5ClN2 B130078 Aminoacetonitrile hydrochloride CAS No. 6011-14-9

Aminoacetonitrile hydrochloride

Cat. No.: B130078
CAS No.: 6011-14-9
M. Wt: 92.53 g/mol
InChI Key: XFKYKTBPRBZDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoacetonitrile hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H5ClN2 and its molecular weight is 92.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYKTBPRBZDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884212
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-14-9
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6011-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoacetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOACETONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8L3V1KSB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for aminoacetonitrile (B1212223) hydrochloride, a crucial intermediate in the production of various pharmaceuticals and other specialty chemicals. This document details the core chemical pathways, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for key methodologies.

Introduction

Aminoacetonitrile (H₂NCH₂CN) is a reactive organic compound that serves as a valuable building block in organic synthesis. Due to its inherent instability at room temperature, it is most commonly handled and stored as its more stable hydrochloride salt, aminoacetonitrile hydrochloride ([NCCH₂NH₃]⁺Cl⁻). This guide will explore the prevalent synthetic routes to this important compound, with a focus on the underlying reaction mechanisms.

Core Synthesis Mechanisms

The industrial production of aminoacetonitrile and its subsequent conversion to the hydrochloride salt are dominated by a few key synthetic strategies. The most prominent of these is the Strecker synthesis and variations thereof, which offer an efficient route from simple starting materials.

Strecker Synthesis of Aminoacetonitrile

The Strecker synthesis is a classic method for producing α-amino acids and their nitrile precursors.[1][2] In the context of aminoacetonitrile, the synthesis starts from formaldehyde (B43269), ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source.[3][4]

The mechanism proceeds in two main stages:

  • Imine Formation: Formaldehyde reacts with ammonia to form an imine intermediate. Ammonium chloride can serve as both a source of ammonia and a mild acid to catalyze the reaction.[1]

  • Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the imine to form aminoacetonitrile.[1][5]

Following the formation of aminoacetonitrile, it is converted to the hydrochloride salt.

Synthesis from Glycolonitrile (B6354644)

An alternative and industrially significant route involves the reaction of glycolonitrile (hydroxyacetonitrile) with ammonia.[6] This method is advantageous as glycolonitrile can be readily prepared from formaldehyde and hydrogen cyanide.[7]

The reaction is a nucleophilic substitution where the hydroxyl group of glycolonitrile is displaced by an amino group from ammonia.

HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O[6]

The resulting aminoacetonitrile is then converted to its hydrochloride salt.

Synthesis from Chloroacetonitrile (B46850)

Another synthetic approach utilizes chloroacetonitrile as a starting material. While less common for large-scale production due to the nature of the starting materials, it remains a viable laboratory method. The synthesis involves the reaction of chloroacetonitrile with a source of ammonia.

ClCH₂CN + 2NH₃ → H₂NCH₂CN + NH₄Cl

This reaction is a nucleophilic substitution of the chlorine atom by ammonia.

Quantitative Data Comparison

The efficiency of each synthetic route can be evaluated based on key quantitative parameters such as reaction yield and purity. The following table summarizes available data for the synthesis of aminoacetonitrile and its hydrochloride salt.

Synthesis RouteStarting MaterialsCatalyst/ReagentReaction TimeMolar Yield (%)Purity (%)Reference
Strecker SynthesisAmmonium chloride, Formaldehyde, Sodium cyanideAcetic acid1-2 hours>70% (aminoacetonitrile)-[3]
From GlycolonitrileGlycolonitrile, Ammonia----[6]
Final Hydrochloride Salt FormationAminoacetonitrile, Hydrogen chloride in Methanol (B129727)-1-2 hours>90%>99%[3][8]

Detailed Experimental Protocols

Protocol 1: Strecker Synthesis of Aminoacetonitrile and Conversion to Hydrochloride Salt[3]

Step 1: Synthesis of Aminoacetonitrile

  • In a reaction vessel, combine 53.5g of ammonium chloride, 162g of 37% formaldehyde solution, and 267.5g of water.

  • Stir the mixture and cool to below 0°C.

  • Slowly add 122.5g of a 40% sodium cyanide solution.

  • Simultaneously, begin the dropwise addition of 42g of acetic acid.

  • After the addition is complete, continue the reaction for 1-2 hours at a temperature below 0°C.

  • Filter the resulting mixture and centrifuge to isolate the aminoacetonitrile product.

Step 2: Formation of this compound

  • Mix 48g of the obtained aminoacetonitrile with 90g of a methanol solution containing 30% hydrogen chloride (moisture content below 1%).

  • Heat the mixture to 45-50°C and maintain for 1-2 hours.

  • Cool the reaction mixture to below 5°C.

  • Filter and centrifuge the precipitate to obtain this compound.

  • Dry the product to yield approximately 58.3g.

Protocol 2: Synthesis from Glycolonitrile and Conversion to Hydrochloride Salt[6][8]

Step 1: Synthesis of Aminoacetonitrile

  • React an aqueous solution of glycolonitrile with liquid ammonia.

  • After the reaction, stabilize the resulting aqueous solution of aminoacetonitrile by lowering the pH with a small amount of sulfuric acid.

Step 2: Formation of this compound

  • To the stabilized aqueous solution of aminoacetonitrile, add a methanolic solution of hydrogen chloride.

  • The this compound will precipitate out of the solution.

  • Isolate the precipitate by filtration and dry to obtain the final product.

Visualized Mechanisms and Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams are provided.

Strecker_Synthesis formaldehyde Formaldehyde imine Imine Intermediate formaldehyde->imine + NH3 - H2O ammonia Ammonia ammonia->imine aminoacetonitrile Aminoacetonitrile imine->aminoacetonitrile + CN- cyanide Cyanide Ion cyanide->aminoacetonitrile Glycolonitrile_Route glycolonitrile Glycolonitrile aminoacetonitrile Aminoacetonitrile glycolonitrile->aminoacetonitrile + NH3 - H2O ammonia Ammonia ammonia->aminoacetonitrile Hydrochloride_Formation_Workflow cluster_synthesis Aminoacetonitrile Synthesis cluster_salt_formation Hydrochloride Salt Formation start Starting Materials (e.g., Formaldehyde, NH3, NaCN) reaction Reaction (e.g., Strecker Synthesis) start->reaction isolation Isolation of Aminoacetonitrile reaction->isolation mixing Mix Aminoacetonitrile with Methanolic HCl isolation->mixing precipitation Precipitation of Hydrochloride Salt mixing->precipitation filtration Filtration and Drying precipitation->filtration product This compound filtration->product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminoacetonitrile (B1212223) hydrochloride. The information is structured to be a practical resource for laboratory and development settings, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key chemical processes.

Core Physical and Chemical Properties

Aminoacetonitrile hydrochloride, also known as glycinonitrile hydrochloride, is a versatile building block in organic and medicinal chemistry.[1][2] Its bifunctional nature, possessing both a primary amine and a nitrile group, makes it a valuable intermediate for the synthesis of a wide range of molecules, including α-amino acids and nitrogen-containing heterocycles.[3] The hydrochloride salt form enhances its stability and handling properties compared to the unstable free base.[3]

General and Physical Properties

The physical characteristics of this compound are summarized below. It typically presents as a white to off-white crystalline solid.[2] It is known to be hygroscopic and air-sensitive, necessitating proper storage under inert atmosphere.[4][5]

PropertyValue
Synonyms 2-Aminoacetonitrile hydrochloride, Glycinonitrile hydrochloride, Aminoacetonitrile HCl[6]
CAS Number 6011-14-9[5][6][7]
Molecular Formula C₂H₄N₂·HCl[7]
Molecular Weight 92.53 g/mol [6][7]
Appearance White to light brown solid[4]; White to light yellow powder/crystal[5]; White to off-white crystalline powder[8]
Melting Point 164.0 to 174.0 °C (multiple sources report values within this range)[4][5][9]
Boiling Point 164.2 °C at 760 mmHg[8] (Note: The free base boils at 58°C/15mmHg with partial decomposition[4][10])
Solubility Water: Soluble, 1000 g/L (at 20 °C)[4][8][11] Methanol: Slightly soluble (especially when heated)[4][9]
Hygroscopicity Hygroscopic[4][5][8]
Chemical and Safety Properties

This compound is stable under normal laboratory conditions but exhibits reactivity characteristic of its functional groups.[7] It is incompatible with strong oxidizing agents.[7][12] Thermal decomposition can release toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[7][12]

PropertyDescription
Stability Stable under normal conditions; however, it is air and moisture sensitive.[5][7][12]
Reactivity The amino and nitrile groups allow for various reactions like nucleophilic substitutions and condensation reactions.[2]
Incompatible Materials Strong oxidizing agents.[7][12]
Hazardous Decomposition Upon heating to decomposition, it can emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7][12]
Primary Uses Pharmaceutical intermediate, organic synthesis raw material, building block for α-amino acids and heterocycles.[3][4][8]

Experimental Protocols

This section details the methodologies for key experiments to characterize this compound.

Purity Determination by Argentometric Titration

This protocol determines the purity of this compound by quantifying the chloride ion content.

Principle: The chloride ions from the salt are titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The endpoint is detected when all chloride ions have precipitated as silver chloride (AgCl), and excess silver ions react with a potassium chromate (B82759) indicator to form a reddish-brown silver chromate precipitate.

Materials:

  • This compound sample (approx. 150-200 mg)

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • 5% w/v Potassium Chromate (K₂CrO₄) indicator solution

  • Deionized water

  • Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette, magnetic stirrer.

Procedure:

  • Accurately weigh approximately 150-200 mg of the this compound sample and record the mass.

  • Dissolve the sample in 100 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 1 mL of the 5% potassium chromate indicator solution. The solution will turn yellow.

  • Titrate the solution with the standardized 0.1 M AgNO₃ solution while stirring continuously.

  • The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate. Record the volume of AgNO₃ solution used.

  • Calculate the purity of the sample using the following formula: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_sample × 100) / (mass_sample) where:

    • V_AgNO₃ is the volume of AgNO₃ solution in Liters.

    • M_AgNO₃ is the molarity of the AgNO₃ solution.

    • MW_sample is the molecular weight of this compound (92.53 g/mol ).

    • mass_sample is the initial mass of the sample in grams.

Quantitative Solubility Determination

Principle: An excess of the solute is equilibrated with a solvent at a specific temperature. The concentration of the dissolved solute in a filtered aliquot of the resulting saturated solution is then determined.

Materials:

  • This compound

  • Deionized water (or other solvent of interest)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker set to 25 °C

  • Analytical balance

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

  • Add an excess amount of this compound (e.g., 2 g) to a vial containing a known volume of deionized water (e.g., 10 mL).

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Accurately dilute the filtered, saturated solution with the solvent.

  • Quantify the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC with a suitable standard curve).

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility in g/L or mol/L.[13]

Characterization by Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For ¹H NMR, the chemical environment of each hydrogen atom is observed.

Materials:

  • This compound sample (5-25 mg)[14]

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O, given the high water solubility)[15]

  • 5 mm NMR tube

  • Pasteur pipette with glass wool plug.[1]

Procedure:

  • Weigh 5-25 mg of the sample and dissolve it in approximately 0.6-0.7 mL of D₂O in a small vial.[14]

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][16]

  • Cap the NMR tube securely.

  • Place the tube in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be referenced to the residual solvent peak or an internal standard.

  • Protonation of the amine can be confirmed by a downfield shift of the protons adjacent to the nitrogen atom.[17]

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Materials:

  • This compound sample (1-2 mg)

  • IR-grade Potassium Bromide (KBr) (approx. 200 mg), oven-dried

  • Agate mortar and pestle

  • KBr pellet press.

Procedure (KBr Pellet Method): [8]

  • Place approx. 1-2 mg of the sample and 200 mg of dry KBr powder into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to the KBr pellet press die.

  • Press the powder under high pressure (as per instrument guidelines) to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Principle: Mass spectrometry ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratios. This provides information about the molecular weight and elemental composition.[18]

Procedure (Electron Ionization - General):

  • Introduce a small amount of the volatile sample (or a solution of the sample) into the mass spectrometer's ion source. Non-volatile solids can be introduced directly via a solid probe.[18]

  • In the ion source, the sample is bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺).[2]

  • Residual energy from the ionization can cause the molecular ion to fragment into smaller, characteristic ions.[2]

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[18]

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).[18]

Chemical Synthesis and Reactivity Workflows

Aminoacetonitrile is a key intermediate in the Strecker synthesis of glycine.[19] The hydrochloride salt is typically prepared from the free base.

Synthesis of this compound

The industrial synthesis of aminoacetonitrile involves the reaction of glycolonitrile (B6354644) with ammonia.[3] Glycolonitrile itself is produced from formaldehyde (B43269) and hydrogen cyanide.[19] The resulting aminoacetonitrile is then converted to its stable hydrochloride salt. A common laboratory-scale preparation involves reacting aminoacetonitrile with hydrogen chloride in a solvent like methanol.[4][10]

G F Formaldehyde (HCHO) Gly Glycolonitrile (HOCH₂CN) F->Gly + HCN HCN Hydrogen Cyanide (HCN) HCN->Gly AAN Aminoacetonitrile (H₂NCH₂CN) Gly->AAN + NH₃ NH3 Ammonia (NH₃) NH3->AAN AAN_in Aminoacetonitrile (H₂NCH₂CN) AAN->AAN_in AAN_HCl Aminoacetonitrile Hydrochloride AAN_in->AAN_HCl + HCl HCl Hydrogen Chloride (in Methanol) HCl->AAN_HCl

Caption: Synthesis workflow for this compound.
Key Chemical Reactions and Synthetic Utility

This compound is a versatile synthetic intermediate. The free base, which can be generated in situ, undergoes reactions typical of primary amines and nitriles. Its dual functionality allows for the construction of more complex molecules.[1] For example, the nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of the amino acid glycine.[3] It is also used in the preparation of bioactive compounds like cathepsin S inhibitors and potential HIV protease inhibitors.[4][10]

G cluster_reactions Key Reactions cluster_products Resulting Products / Applications AAN_HCl Aminoacetonitrile Hydrochloride Hydrolysis Hydrolysis (H₃O⁺, heat) AAN_HCl->Hydrolysis Heterocycle Reaction with Bifunctional Electrophiles AAN_HCl->Heterocycle Derivatization Amine Derivatization (e.g., Acylation, Alkylation) AAN_HCl->Derivatization Glycine Glycine (Amino Acid) Hydrolysis->Glycine yields Heterocycles Nitrogen-Containing Heterocycles Heterocycle->Heterocycles forms Amides N-Substituted Aminoacetonitriles Derivatization->Amides produces

Caption: Synthetic utility of this compound.

References

The Strecker Synthesis of Aminoacetonitrile from Formaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Strecker synthesis of aminoacetonitrile (B1212223) from formaldehyde (B43269). The document details the reaction mechanism, provides specific experimental protocols, and presents quantitative data to support researchers, scientists, and professionals in the field of drug development.

Introduction

The Strecker synthesis, first reported in 1850, is a cornerstone of organic chemistry for the preparation of α-amino acids from aldehydes or ketones.[1][2] This three-component reaction involves the condensation of an aldehyde with an amine and a cyanide source to form an α-aminonitrile, which can be subsequently hydrolyzed to the corresponding amino acid.[3][4][5] The synthesis of aminoacetonitrile from formaldehyde is a classic example of this reaction, providing a fundamental building block for more complex molecules. This guide will focus on the synthesis of the α-aminonitrile intermediate, aminoacetonitrile.

Reaction Mechanism

The Strecker synthesis of aminoacetonitrile from formaldehyde proceeds in two primary stages: the formation of an iminium ion followed by the nucleophilic addition of a cyanide ion.

  • Iminium Ion Formation : Formaldehyde reacts with an amine, such as ammonia (B1221849) or methylamine, to form an imine (specifically, a Schiff base).[4][6] In the presence of a proton source, the carbonyl oxygen of formaldehyde is protonated, enhancing its electrophilicity. The amine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton exchange and elimination of a water molecule lead to the formation of a reactive iminium ion intermediate.[3][4]

  • Cyanide Addition : A cyanide ion (from a source like hydrogen cyanide, sodium cyanide, or potassium cyanide) then attacks the electrophilic carbon of the iminium ion.[6][7] This nucleophilic addition results in the formation of the stable α-aminonitrile product, aminoacetonitrile.

Below is a diagram illustrating the reaction pathway.

Strecker_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyanide Addition Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ Amine Amine (R-NH2) Hemiaminal Hemiaminal Protonated_Formaldehyde->Hemiaminal + R-NH2 Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Aminoacetonitrile Aminoacetonitrile Iminium_Ion->Aminoacetonitrile + CN- Cyanide Cyanide (CN-)

Caption: Strecker synthesis reaction mechanism.

Quantitative Data

The yield of aminoacetonitrile in the Strecker synthesis is influenced by various factors including the choice of reactants, their stoichiometry, reaction temperature, and time. The following table summarizes quantitative data from various reported procedures.

Formaldehyde (moles)Amine Source (moles)Cyanide Source (moles)Acid (moles)Temperature (°C)Reaction Time (hours)Yield (%)Reference
18.9Ammonium (B1175870) Chloride (10)Sodium Cyanide (9.8)Acetic Acid0>635-47*Organic Syntheses, Coll. Vol. 1, p.355 (1941)
0.162Ammonium Chloride (0.0535)Sodium Cyanide (0.1225)Acetic Acid (0.042)<01-2Not SpecifiedCN102432501A[8]
0.09 (imine)Imidazole (2.5 eq)CH(CN)2OAc (1.1 eq)-0 to RT188NROChemistry[6]

*Yield for methyleneaminoacetonitrile, a related derivative.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of aminoacetonitrile. Below are protocols derived from established methodologies.

Protocol 1: Synthesis of Aminoacetonitrile using Ammonium Chloride

This protocol is adapted from a procedure for a related compound and a patent for aminoacetonitrile hydrochloride.[8][9]

Materials:

  • Ammonium chloride

  • Formaldehyde (37% solution in water)

  • Sodium cyanide

  • Acetic acid

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and immersed in an ice-salt bath, combine ammonium chloride, formaldehyde, and water.[8]

  • Stir the mixture and cool it to below 0°C.[8]

  • Slowly add a solution of sodium cyanide in water dropwise to the cooled mixture, maintaining the temperature below 0°C.[8]

  • When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid.[8]

  • After the complete addition of both the sodium cyanide solution and acetic acid, continue stirring the reaction mixture at a temperature below 0°C for an additional 1-2 hours.[8]

  • Filter the resulting precipitate and wash it with cold water to obtain the crude aminoacetonitrile.

  • Further purification can be achieved by recrystallization or conversion to its hydrochloride salt.[10]

Protocol 2: General Laboratory Scale Synthesis

This generalized protocol is based on the fundamental principles of the Strecker synthesis.

Materials:

  • Formaldehyde

  • Amine (e.g., ammonia or methylamine)

  • Potassium cyanide or sodium cyanide

  • A suitable solvent (e.g., water, methanol)

  • Acid for pH adjustment (e.g., HCl)

Procedure:

  • Dissolve the amine in the chosen solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde to the amine solution while stirring.

  • In a separate flask, prepare a solution of the cyanide salt in the same solvent.

  • Add the cyanide solution dropwise to the formaldehyde-amine mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, work up the reaction mixture by extracting the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude aminoacetonitrile by distillation or chromatography.

The following diagram illustrates a typical experimental workflow for the Strecker synthesis.

Experimental_Workflow Start Start Reactants Combine Formaldehyde, Amine, and Cyanide Source Start->Reactants Reaction Stir at Controlled Temperature Reactants->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Workup Reaction Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow.

Safety Considerations

The Strecker synthesis involves the use of highly toxic materials, particularly cyanide salts and potentially hydrogen cyanide gas.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Care should be taken to avoid the acidification of cyanide solutions, which would liberate highly toxic hydrogen cyanide gas. All waste materials must be disposed of in accordance with institutional and regulatory guidelines.

Conclusion

The Strecker synthesis remains a highly relevant and versatile method for the preparation of α-aminonitriles, including aminoacetonitrile from formaldehyde. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, researchers can optimize the yield and purity of the desired product. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development.

References

An In-depth Technical Guide to Aminoacetonitrile Hydrochloride (CAS 6011-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (B1212223) hydrochloride (CAS 6011-14-9) is a versatile and reactive organic compound that serves as a crucial building block in synthetic organic chemistry.[1] As a bifunctional molecule featuring both an amino group and a nitrile functionality, it is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles and more complex molecular architectures.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for various chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key applications of aminoacetonitrile hydrochloride, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry, inert atmosphere.[3][4] The compound is highly soluble in water and soluble in polar organic solvents.[1][3]

PropertyValueReference(s)
CAS Number 6011-14-9[1][3][4][5]
Molecular Formula C₂H₄N₂·HCl[1][6]
Molecular Weight 92.53 g/mol [3][5][7]
Melting Point 172-174 °C[3][5][8]
Boiling Point Not available for the hydrochloride salt. The free base has a boiling point of 58 °C at 15 mmHg with partial decomposition.[3]
Density Not available in the searched literature.
Solubility Soluble in water (1000 g/L at 20 °C). Slightly soluble in methanol (B129727) when heated.[3][4][5]
Appearance White to off-white crystalline solid.[1][8]
Hygroscopicity Hygroscopic[3][4]

Spectral Data

The following tables summarize the available spectral information for this compound.

¹H NMR Spectroscopy
Chemical Shift (δ)MultiplicityIntegrationAssignment
~3.9 ppmSinglet2H-CH₂-
~8.8 ppmBroad Singlet3H-NH₃⁺

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
Chemical Shift (δ)Assignment
~25 ppm-CH₂-
~118 ppm-C≡N

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretching (from -NH₃⁺)
~2260Weak to MediumC≡N stretching
~1600MediumN-H bending (from -NH₃⁺)
~1450MediumC-H bending

Note: The C≡N stretch in aminoacetonitrile is noted to be unusually weak in the infrared spectrum.

Synthesis and Purification

Synthesis

A common laboratory and industrial synthesis of this compound involves a two-step process. The first step is the formation of aminoacetonitrile, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of Aminoacetonitrile

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with ammonium (B1175870) chloride, formaldehyde (B43269) (37% aqueous solution), and water.

  • Cool the mixture to below 0 °C using an ice-salt bath.

  • Slowly add an aqueous solution of sodium cyanide dropwise from the dropping funnel while maintaining the temperature below 0 °C.

  • Simultaneously, add acetic acid dropwise.

  • After the addition is complete, continue to stir the reaction mixture at a temperature below 0 °C for 1-2 hours.

  • Collect the resulting aminoacetonitrile by filtration and centrifugation.

Step 2: Formation of this compound

  • Prepare a solution of hydrogen chloride in methanol (30-50 wt%).

  • Mix the crude aminoacetonitrile from Step 1 with the methanolic HCl solution.

  • Heat the mixture to 45-50 °C and stir for 1-2 hours.

  • Cool the reaction mixture to below 5 °C to induce crystallization.

  • Collect the precipitated this compound by filtration.

  • Wash the crystals with cold methanol or diethyl ether and dry under vacuum.

Synthesis_of_Aminoacetonitrile_Hydrochloride NH4Cl Ammonium Chloride AAN Aminoacetonitrile NH4Cl->AAN Condensation (<0 °C) HCHO Formaldehyde HCHO->AAN Condensation (<0 °C) NaCN Sodium Cyanide NaCN->AAN Condensation (<0 °C) AcOH Acetic Acid AcOH->AAN Condensation (<0 °C) AAN_HCl Aminoacetonitrile Hydrochloride AAN->AAN_HCl Acidification (45-50 °C) HCl_MeOH HCl in Methanol HCl_MeOH->AAN_HCl

Synthesis of this compound.
Purification

This compound can be purified by recrystallization.

  • Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Alternatively, add an equal volume of diethyl ether to the ethanolic solution to precipitate the product.

  • Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various compounds with therapeutic potential, including dipeptide nitriles and cyclic ureas.

Synthesis of Dipeptide Nitriles as Cysteine Protease Inhibitors

Dipeptide nitriles are a class of compounds that have shown promise as reversible and potent inhibitors of cysteine proteases, such as cathepsin S. This compound serves as the C-terminal residue in the synthesis of these molecules.

  • Preparation of the N-protected amino acid: In a round-bottom flask, dissolve the desired Boc-protected amino acid (e.g., Boc-Phe-OH) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Activation of the carboxylic acid: Cool the solution to 0 °C and add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) and an activating agent/racemization suppressant (e.g., 1.1 equivalents of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt)). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Coupling reaction: In a separate flask, dissolve this compound (1.0 equivalent) in DMF and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and liberate the free amine.

  • Add the activated N-protected amino acid solution from step 2 to the aminoacetonitrile solution.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide nitrile by flash column chromatography on silica (B1680970) gel.

Dipeptide_Nitrile_Synthesis Boc_AA Boc-Amino Acid Activated_Ester Activated Ester Boc_AA->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activated_Ester Activation Activating_Agent Activating Agent (e.g., NHS, HOBt) Activating_Agent->Activated_Ester Activation AAN_HCl Aminoacetonitrile Hydrochloride Free_AAN Free Aminoacetonitrile AAN_HCl->Free_AAN Neutralization Base Base (e.g., DIPEA) Base->Free_AAN Neutralization Dipeptide_Nitrile Boc-Dipeptide Nitrile Activated_Ester->Dipeptide_Nitrile Coupling Free_AAN->Dipeptide_Nitrile Coupling

Synthesis of a Boc-Dipeptide Nitrile.
Precursor for Cyclic Urea HIV Protease Inhibitors

Aminoacetonitrile can be envisioned as a precursor for the synthesis of diamines, which are key components in the construction of cyclic urea-based HIV protease inhibitors. The nitrile group can be reduced to a primary amine, and the existing amino group can be appropriately protected and modified.

  • N-Protection: Protect the primary amino group of this compound with a suitable protecting group (e.g., Boc anhydride) under basic conditions to yield N-Boc-aminoacetonitrile.

  • Nitrile Reduction: Reduce the nitrile functionality of N-Boc-aminoacetonitrile to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This would yield a protected 1,2-diamine.

  • Further Elaboration: The resulting protected diamine can then be used in subsequent steps to construct the cyclic urea core of an HIV protease inhibitor, for example, by reaction with a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) or triphosgene.

Diamine_Synthesis_from_AAN AAN_HCl Aminoacetonitrile Hydrochloride Boc_AAN N-Boc-aminoacetonitrile AAN_HCl->Boc_AAN N-Protection Protected_Diamine Protected 1,2-Diamine Boc_AAN->Protected_Diamine Nitrile Reduction Cyclic_Urea_Precursor Cyclic Urea Precursor Protected_Diamine->Cyclic_Urea_Precursor Further Elaboration Boc2O Boc Anhydride Boc2O->Boc_AAN Base Base Base->Boc_AAN Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Protected_Diamine

Conceptual workflow for diamine synthesis.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[6][9] It can cause skin and serious eye irritation.[6][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[8]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8][10] Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere.[3][4]

  • In case of fire: Use a self-contained breathing apparatus. Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, most notably as a precursor for dipeptide nitriles and as a potential starting material for the synthesis of complex diamines used in HIV protease inhibitors. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in aminoacetonitrile (B1212223) hydrochloride. It is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. This document details the principal reactions of the nitrile functionality, including hydrolysis, reduction, and cycloaddition, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity of the Nitrile Group

Aminoacetonitrile hydrochloride (H₂NCH₂CN·HCl) is a bifunctional molecule featuring a primary amine and a nitrile group. The hydrochloride salt form enhances its stability, as the free base can be unstable.[1] The reactivity of the nitrile group is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom, both of which are influenced by the adjacent aminomethyl group. The carbon-nitrogen triple bond is susceptible to nucleophilic attack, leading to a variety of important chemical transformations.

Spectroscopic Data of the Nitrile Group

The nitrile group in this compound can be identified by characteristic spectroscopic signatures.

Spectroscopic Data This compound
FT-IR (KBr Pellet) The C≡N stretching vibration is observed as a sharp, intense peak around 2237-2252 cm⁻¹.[2][3][4]
¹H-NMR (D₂O) The chemical shifts can vary depending on the solvent. In D₂O, the methylene (B1212753) protons adjacent to the nitrile group typically appear as a singlet.[5]
¹³C-NMR (DMSO-d₆) The nitrile carbon exhibits a characteristic chemical shift in the downfield region of the spectrum.[5]

Key Reactions of the Nitrile Group

The nitrile group of this compound undergoes several important reactions, making it a valuable precursor in organic synthesis.

Hydrolysis to Glycine

The hydrolysis of the nitrile group in aminoacetonitrile is a fundamental reaction that proceeds through a glycinamide (B1583983) intermediate to form the amino acid glycine.[6][7] This transformation can be catalyzed by either acid or base.

Reaction Pathway: Acid-Catalyzed Hydrolysis

hydrolysis AAN Aminoacetonitrile ProtonatedNitrile Protonated Nitrile AAN->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Glycinamide Glycinamide ImidicAcid->Glycinamide Tautomerization Glycine Glycine Glycinamide->Glycine + H₂O, H⁺ - NH₄⁺ reduction AAN Aminoacetonitrile ImineAnion Imine Anion Intermediate AAN->ImineAnion 1. LiAlH₄ Dianion Dianion Intermediate ImineAnion->Dianion 2. LiAlH₄ EDA Ethylenediamine Dianion->EDA 3. H₂O workup thiazoline_synthesis AAN Aminoacetonitrile Thiazoline 2-(Aminomethyl)thiazolidine- 4-carboxylic acid AAN->Thiazoline Cysteine Cysteine Cysteine->Thiazoline triazole_synthesis AAN Aminoacetonitrile Triazole 5-(Aminomethyl)-1-R-1H-1,2,3-triazole AAN->Triazole Azide Organic Azide (R-N₃) Azide->Triazole [3+2] Cycloaddition edta_synthesis cluster_step1 Step 1: Cyanomethylation cluster_step2 Step 2: Hydrolysis Ethylenediamine Ethylenediamine Reaction1 Reaction Ethylenediamine->Reaction1 Ethylenediamine EDTN Ethylenedinitrilotetraacetonitrile Reaction1->EDTN Formation of EDTN Formaldehyde Formaldehyde Formaldehyde->Reaction1 Formaldehyde HCN HCN HCN->Reaction1 Hydrogen Cyanide EDTN2 EDTN EDTN->EDTN2 Isolation & Purification Reaction2 Hydrolysis EDTN2->Reaction2 NaOH NaOH, H₂O NaOH->Reaction2 EDTA EDTA Reaction2->EDTA

References

A-In-depth-Technical-Guide-on-the-Spectroscopic-Data-of-Aminoacetonitrile-Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Characterization of Aminoacetonitrile (B1212223) Hydrochloride: A Technical Guide

Introduction: Aminoacetonitrile hydrochloride (C₂H₅ClN₂) is a stable salt of aminoacetonitrile, a key intermediate in various organic and bioorganic syntheses. Its structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in reproducing and verifying these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₃⁺) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.2Singlet2H-CH₂-
~8.5 - 9.0Broad Singlet3H-NH₃⁺

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum is simpler, showing two signals for the two carbon atoms in distinct chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~30 - 35-CH₂-
~115 - 120-C≡N

Note: Data is based on typical chemical shift ranges for similar functional groups.[1][2][3]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of this compound.[4]

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean vial. This compound is soluble in water.[5]

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the probe to the solvent's deuterium (B1214612) frequency to optimize magnetic field homogeneity.

    • Set the experiment parameters for a standard ¹H experiment (e.g., pulse angle, acquisition time, relaxation delay). A typical acquisition involves 16-64 scans.

    • For ¹³C NMR, use a standard proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[6]

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID) signal.

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be set to ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.[7]

Visualization of NMR Workflow

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Tune Tune & Shim Probe Load->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Integrate & Assign Signals Calibrate->Analyze

Caption: A generalized workflow for obtaining and analyzing an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorptions for the amine, alkane, and nitrile groups.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3400 - 2800Strong, BroadN-H stretch (from -NH₃⁺), C-H stretch
~2260 - 2240Medium - WeakC≡N stretch (nitrile)
~1620 - 1580MediumN-H bend (asymmetric)
~1520 - 1480MediumN-H bend (symmetric)
~1430 - 1400MediumC-H bend (scissoring)

Note: The N-H stretching region is often very broad due to hydrogen bonding. The nitrile stretch in aminoacetonitrile is known to be unusually weak.[8]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9][10]

  • Material Preparation:

    • Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Dry spectroscopy-grade KBr powder (approx. 200-250 mg) in an oven at ~110°C for 2-3 hours to remove moisture, then cool in a desiccator.[11] Water absorption bands can obscure the sample's spectrum.[10]

  • Mixing and Grinding:

    • Add the ground sample to the dried KBr in the mortar.

    • Mix gently but thoroughly until the sample is uniformly dispersed within the KBr matrix. The mixture should have the consistency of fine flour.[11]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply a vacuum to the die assembly to remove trapped air.

    • Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[10][12]

  • Analysis:

    • Carefully release the pressure and vacuum, and remove the transparent or translucent KBr pellet from the die.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Visualization of IR Workflow

IR_Workflow General FT-IR (KBr Pellet) Workflow cluster_prep Sample Preparation cluster_acq Pellet Pressing & Acquisition cluster_proc Data Processing & Analysis Grind Grind Sample & Dry KBr Mix Mix Sample with KBr Grind->Mix Load Load Powder into Die Mix->Load Press Apply Pressure & Vacuum Load->Press Mount Mount Pellet in Holder Press->Mount Scan Acquire Background & Sample Scans Mount->Scan Ratio Ratio Sample to Background Scan->Ratio Process Baseline & ATR Correction (if needed) Ratio->Process Analyze Identify Characteristic Absorption Bands Process->Analyze

Caption: A workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it typically results in the protonated molecular ion of the free base with minimal fragmentation.

Mass Spectrometry Data

The molecular weight of this compound is 92.53 g/mol .[13] In positive-ion ESI-MS, the spectrum is expected to show the protonated free base, [H₂NCH₂CN + H]⁺.

Table 4: Expected ESI-MS Data for this compound

m/z (Daltons)Relative IntensityAssignment
57.05High[C₂H₅N₂]⁺ (Protonated Molecule, [M+H]⁺)
30.04Medium[CH₄N]⁺ (Loss of HCN from [M+H]⁺)

Note: The [M+H]⁺ corresponds to the free base (aminoacetonitrile, M.W. 56.07) plus a proton. Fragmentation patterns can vary based on instrument conditions. The loss of neutral molecules like HCN is a common fragmentation pathway for nitriles and amines.[14]

Experimental Protocol for ESI-MS

This protocol provides a general guideline for ESI-MS analysis.[15]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.[15]

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[15]

    • If necessary, add a small amount of an acid like formic acid (0.1%) to the final solution to promote protonation. Avoid non-volatile buffers or salts.

  • Instrument Setup and Analysis:

    • Set up the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 20-200).

    • If desired, perform tandem MS (MS/MS) on the parent ion (m/z 57.05) to induce fragmentation and confirm its structure. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).[16]

Visualization of MS Workflow

MS_Workflow General ESI-MS Experimental Workflow cluster_prep Sample Preparation cluster_acq Ionization & Analysis cluster_proc Data Processing Dissolve Dissolve Sample in Volatile Solvent Dilute Dilute to ~1-10 µg/mL Dissolve->Dilute Infuse Infuse Sample into ESI Source Dilute->Infuse Ionize Generate Gaseous Ions (Electrospray) Infuse->Ionize Analyze Identify Molecular Ion & Fragments Ionize->Analyze Detect Detect Ions Analyze->Detect Generate Generate Mass Spectrum Detect->Generate Generate->Analyze

Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.

References

An In-depth Technical Guide to the Stability and Storage of Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for aminoacetonitrile (B1212223) hydrochloride. The information presented herein is critical for ensuring the integrity, purity, and potency of this compound throughout its lifecycle, from laboratory research to potential pharmaceutical applications. This document details the known degradation pathways, summarizes best practices for storage, and outlines experimental protocols for stability assessment.

Core Stability Profile

Aminoacetonitrile hydrochloride is a hygroscopic, white to off-white crystalline solid.[1] Its stability is primarily influenced by moisture, temperature, and pH. The molecule is generally stable under normal temperatures and pressures when stored in a dry environment.[2][3][4] However, its susceptibility to moisture necessitates stringent control of storage conditions to prevent degradation.

Key Stability-Influencing Factors:

  • Moisture: As a hygroscopic substance, this compound readily absorbs atmospheric moisture. This can lead to chemical degradation, primarily through hydrolysis of the nitrile group.[1] Therefore, it is imperative to store the compound in tightly sealed containers in a dry atmosphere.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While stable at room temperature, prolonged exposure to heat should be avoided.[4][5] Thermal decomposition may yield toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][3]

  • pH: The stability of this compound in solution is pH-dependent. The nitrile group is susceptible to both acid and base-catalyzed hydrolysis.[6][7][8]

  • Light: While specific photostability data for this compound is limited, general best practices for pharmaceutical substances involve protection from light to prevent potential photodegradation.[9][10]

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[2][3]

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the nitrile functional group. This process can occur under both acidic and basic conditions and proceeds in a stepwise manner.[5][6][7]

  • Hydrolysis to Amide: The nitrile group first hydrolyzes to form an amide intermediate, 2-aminoacetamide hydrochloride.

  • Hydrolysis to Carboxylic Acid: The amide intermediate can then undergo further hydrolysis to yield the corresponding carboxylic acid, glycine (B1666218) hydrochloride, and ammonia.[1]

G cluster_hydrolysis Hydrolysis Pathway A Aminoacetonitrile Hydrochloride B 2-Aminoacetamide Hydrochloride (Amide Intermediate) A->B + H2O C Glycine Hydrochloride (Carboxylic Acid Degradant) B->C + H2O D Ammonia B->D

Figure 1: Primary hydrolysis degradation pathway of this compound.

Recommended Storage Conditions

To maintain the stability and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[1][2][3][5] Recommended storage at room temperature.[3]To minimize thermal degradation and slow down the rate of potential chemical reactions.[5][11]
Humidity Store in a dry atmosphere, protected from moisture.[2][3] Keep container tightly closed.[1][2][3]The compound is hygroscopic and susceptible to hydrolysis.[1]
Light Store in a well-closed, light-resistant container.To prevent potential photodegradation.[9][10]
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To provide an additional layer of protection against moisture and oxidation.
Container Use a tightly sealed, non-reactive container.To prevent ingress of moisture and reaction with the container material.[1][2]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing and validating a stability-indicating assay method.[10][12][13]

G cluster_workflow Forced Degradation Workflow cluster_stress A Aminoacetonitrile Hydrochloride Sample B Stress Conditions A->B C Degraded Sample B->C S1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) S2 Base Hydrolysis (e.g., 0.1 M NaOH, RT) S3 Oxidative (e.g., 3% H2O2, RT) S4 Thermal (e.g., 80°C, solid state) S5 Photolytic (ICH Q1B conditions) D Analysis by Stability- Indicating Method (e.g., UPLC-MS/MS) C->D E Identification and Quantification of Degradation Products D->E

Figure 2: General workflow for forced degradation studies.

Protocol for Acid Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Heat the solution in a water bath at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating analytical method.

Protocol for Base Hydrolysis:

  • Prepare a stock solution of this compound as described for acid hydrolysis.

  • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Maintain the solution at room temperature for a specified period, with samples taken at various time points (e.g., 30 minutes, 1, 2, 4, and 8 hours).

  • At each time point, neutralize the sample with an appropriate amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase for analysis.

  • Analyze the sample using a validated stability-indicating analytical method.

Note: The specific concentrations of acid/base, temperature, and time should be adjusted to achieve a target degradation of 5-20%.[7]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products. A UPLC-MS/MS method is well-suited for this purpose due to its high resolution, sensitivity, and specificity.[4][14][15][16]

Example UPLC-MS/MS Method Parameters (Hypothetical - requires experimental optimization and validation):

ParameterCondition
Column Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Agilent HILIC Plus RRHD, 2.1 x 100 mm, 1.8 µm) or a suitable reversed-phase C18 column.
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient elution may be required to separate the parent compound from its more polar degradation products.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS Detector Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for aminoacetonitrile and its expected degradation products (e.g., 2-aminoacetamide and glycine) would need to be determined through infusion experiments.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance under recommended storage conditions.[17][18][19]

ICH Recommended Conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Package the this compound in the proposed container closure system.

  • Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[17]

  • Analyze the samples for appearance, assay of this compound, and levels of degradation products using the validated stability-indicating method.

Data Analysis and Shelf-Life Estimation

The data from accelerated stability studies can be used to predict the shelf-life at the long-term storage condition using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[6][20][21][22][23]

Arrhenius Equation: k = A * e^(-Ea / RT)

Where:

  • k = rate constant

  • A = pre-exponential factor

  • Ea = activation energy

  • R = universal gas constant

  • T = absolute temperature (in Kelvin)

By determining the degradation rate constants at different elevated temperatures in the accelerated study, an Arrhenius plot of ln(k) versus 1/T can be constructed. The slope of this plot can be used to calculate the activation energy (Ea), and the equation can then be used to extrapolate the rate constant and predict the shelf-life at the long-term storage temperature.[20]

Conclusion

The stability of this compound is critically dependent on protection from moisture and elevated temperatures. Its hygroscopic nature and susceptibility to hydrolysis necessitate storage in tightly sealed containers in a cool, dry, and preferably dark environment. A thorough understanding of its degradation pathways, facilitated by forced degradation studies and the use of a validated stability-indicating analytical method such as UPLC-MS/MS, is essential for ensuring its quality and for the development of stable formulations. Long-term and accelerated stability studies, coupled with kinetic modeling, provide the necessary data to establish a reliable shelf-life and appropriate storage recommendations.

References

A Theoretical and Crystallographic Inquiry into the Structure of Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacetonitrile (B1212223), a key prebiotic molecule and a versatile building block in organic synthesis, is predominantly handled and stored in its more stable hydrochloride salt form. A thorough understanding of its three-dimensional structure is paramount for accurately interpreting its reactivity, spectroscopic signatures, and potential biological interactions. This technical guide provides a detailed examination of the molecular structure of aminoacetonitrile hydrochloride, leveraging both experimental crystallographic data and comparative theoretical calculations. While a dedicated computational study on the protonated cation was not found in the surveyed literature, this guide synthesizes available data to offer a comprehensive structural overview, outlines the established experimental and theoretical protocols for such analysis, and presents a logical workflow for the structural elucidation of similar compounds.

Introduction

Aminoacetonitrile (H₂NCH₂CN) is a molecule of significant interest, implicated in the prebiotic synthesis of amino acids and utilized as a precursor in the development of various pharmaceuticals. In its pure form, it is unstable. The hydrochloride salt, this compound ([H₃N⁺CH₂CN]Cl⁻), offers enhanced stability, making it the common form for laboratory and industrial use. The protonation of the amino group fundamentally alters the molecule's electronic distribution, geometry, and hydrogen bonding capabilities, thereby influencing its chemical behavior.

This guide focuses on the structural characterization of this compound. It consolidates experimental findings from X-ray crystallography and contrasts them with theoretical data for the neutral aminoacetonitrile molecule to infer the structural impact of protonation.

Structural Data Presentation

The structural parameters of this compound have been determined experimentally via single-crystal X-ray diffraction. For a comparative theoretical perspective, data from computational studies on the neutral aminoacetonitrile molecule are presented.

Experimental Crystal Structure Data

The definitive solid-state structure of the stable polymorph of this compound was established by Wishkerman and Bernstein through single-crystal X-ray diffraction.[1] The crystal structure reveals a network of hydrogen bonds that define the packing in the solid state. The key hydrogen bond geometries are summarized below.

Table 1: Experimental Hydrogen Bond Geometry of this compound [1]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N-H···Cln/an/an/an/a
C-H···Cln/an/an/an/a
N-H···Nn/an/an/an/a
Note: Specific values for bond lengths and angles were presented in the original publication and are accessible through crystallographic databases under COD Number 7203167.[2] The table structure is representative of the data provided.
Theoretical Structural Data (Neutral Aminoacetonitrile)

To approximate the geometry of the cation, we present computational data for the neutral aminoacetonitrile molecule. These calculations provide a baseline for understanding the intrinsic bond lengths and angles before the effects of protonation and crystal packing are introduced.

Table 2: Calculated Geometrical Parameters for Neutral Aminoacetonitrile (CISD/3-21G)

ParameterBond/AtomsValue
Bond Lengths (Å) C-C1.478
C≡N1.139
C-N1.474
Bond Angles (°) N-C-C111.4
C-C≡N178.9
H-N-C110.8
Dihedral Angles (°) H-N-C-C60.0
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.

Upon protonation at the amino group to form the cyanomethylammonium cation ([H₃N⁺CH₂CN]), changes in these parameters are expected. Specifically, the C-N bond adjacent to the ammonium (B1175870) group is anticipated to lengthen due to the inductive effect of the positive charge, and the bond angles around the nitrogen atom will adjust to a more tetrahedral geometry.

Experimental and Theoretical Protocols

Single-Crystal X-ray Diffraction

The experimental data for this compound was obtained using single-crystal X-ray diffraction. This technique is the gold standard for determining the precise atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of the stable polymorph of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[2] The initial positions of the atoms are determined (structure solution) and then refined to achieve the best fit between the calculated and observed diffraction patterns. This refinement yields the final atomic coordinates, bond lengths, angles, and thermal parameters.

Theoretical Geometry Optimization and Vibrational Analysis

Methodology:

  • Model Building: The initial 3D structure of the cyanomethylammonium cation ([H₃N⁺CH₂CN]⁺) is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed. This systematically alters the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface). A common and robust method for this is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).

  • Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It provides the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which can be compared with experimental spectroscopic data.

Visualization of Methodological Workflow

The structural elucidation of a compound like this compound is best achieved through a synergistic approach that combines experimental and theoretical methods. The following diagram illustrates this logical workflow.

G cluster_exp Experimental Workflow cluster_the Theoretical Workflow exp_start Synthesize & Purify Aminoacetonitrile HCl exp_crystal Grow Single Crystals exp_start->exp_crystal exp_xray Single-Crystal X-ray Diffraction exp_crystal->exp_xray exp_data Solve & Refine Crystal Structure exp_xray->exp_data analysis Comparative Analysis exp_data->analysis Bond Lengths, Angles the_start Build Initial Structure of [H3NCH2CN]+ the_opt Geometry Optimization (e.g., DFT B3LYP/6-311G**) the_start->the_opt the_freq Vibrational Frequency Calculation the_opt->the_freq the_data Obtain Theoretical Structure & Spectra the_freq->the_data the_data->analysis Optimized Geometry, Calculated Frequencies conclusion Elucidated Structure & Spectroscopic Assignment analysis->conclusion

Caption: Workflow for Structural Elucidation.

Conclusion

The structure of this compound in the solid state is well-defined by X-ray crystallography, revealing a network of intermolecular interactions that stabilize the crystal lattice. While a comprehensive theoretical study on the isolated cation is not available in current literature, established computational protocols provide a reliable framework for future investigations. By comparing the known experimental structure of the hydrochloride with theoretical data for the neutral molecule, the significant influence of protonation on the molecular geometry is evident. The synergy between high-resolution experimental techniques and robust computational chemistry methods, as outlined in this guide, remains the most powerful approach for the detailed structural and spectroscopic characterization of small molecules crucial to research and development.

References

Technical Guide: Solubility of Aminoacetonitrile Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of aminoacetonitrile (B1212223) hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines reported qualitative observations with estimated solubility values based on structurally similar compounds. Furthermore, it details a standard experimental protocol for the accurate determination of thermodynamic solubility, enabling researchers to generate precise data for their specific applications.

Introduction to Aminoacetonitrile Hydrochloride

This compound, also known as glycinonitrile hydrochloride, is a hygroscopic, white to off-white crystalline powder. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Understanding its solubility in different organic solvents is paramount for process development, reaction optimization, purification, and formulation in the pharmaceutical and chemical industries. The presence of both a polar amine hydrochloride group and a nitrile group gives the molecule a unique solubility profile, influencing its miscibility with a range of protic and aprotic organic solvents.

Solubility Data

The following table summarizes the available qualitative and estimated quantitative solubility data for this compound in a selection of common organic solvents. It is important to note that quantitative values are largely estimations derived from the solubility of structurally analogous compounds, such as other small amine hydrochlorides, and should be experimentally verified for critical applications.

SolventSolvent TypeTemperature (°C)Reported/Observed SolubilityEstimated Quantitative Solubility ( g/100 mL)Citation
WaterPolar Protic20Soluble100[1][2]
MethanolPolar ProticAmbient (Heated)Slightly Soluble1 - 5[1][3][4]
Ethanol (dilute)Polar ProticAmbientRecrystallizes from0.5 - 2[4]
Dimethyl Sulfoxide (DMSO)Polar AproticAmbientLikely Soluble5 - 15-
AcetonitrilePolar AproticAmbientLikely Sparingly Soluble< 0.5-
AcetonePolar AproticAmbientLikely Sparingly to Insoluble< 0.1-
Dichloromethane (DCM)Non-PolarAmbientLikely Insoluble< 0.05-
TolueneNon-PolarAmbientLikely Insoluble< 0.01-
HexaneNon-PolarAmbientInsoluble< 0.01-

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other suitable analytical instrumentation (e.g., Gas Chromatography, UV-Vis spectrophotometer).

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient time to ensure equilibrium is reached. A typical duration is 24-48 hours. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles. The filter should be pre-wetted with the solvent to minimize sample loss.

  • Analysis:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Weigh excess Aminoacetonitrile HCl B Add known volume of organic solvent A->B C Equilibrate in thermostatic shaker B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample F->G H Analyze by HPLC or other method G->H I Determine concentration from calibration curve H->I J Calculate solubility I->J

Caption: Workflow for determining the solubility of a solid compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Aminoacetonitrile Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (B1212223) hydrochloride is a non-proteinogenic amino acid analogue that serves as a versatile building block in peptide synthesis. Its incorporation into peptide chains can introduce unique structural and functional properties, making it a valuable tool in the design of peptidomimetics and novel therapeutic agents. The nitrile group can act as a precursor for other functional groups or modulate the conformational properties of the peptide backbone. This document provides detailed protocols for the incorporation of aminoacetonitrile hydrochloride in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Data Presentation

The following table summarizes representative data for the coupling efficiency of this compound compared to a standard proteinogenic amino acid, Alanine. Please note that actual yields may vary depending on the specific sequence, coupling reagents, and reaction conditions.

Amino Acid DerivativeCoupling MethodCoupling Time (h)Yield (%)Purity (%)
Fmoc-Ala-OHHBTU/DIPEA2>99>95
Fmoc-aminoacetonitrileHBTU/DIPEA2-490-95>90
Boc-Ala-OHDCC/HOBt2>99>95
Boc-aminoacetonitrileDCC/HOBt2-488-93>90

*Data for Fmoc/Boc-aminoacetonitrile are illustrative and based on the general behavior of non-standard amino acids. Actual results should be determined empirically.

Experimental Protocols

Preparation of N-protected Aminoacetonitrile

For use in standard peptide synthesis, the amino group of this compound must be protected with a suitable protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

Protocol for Fmoc Protection:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and water.

  • Add sodium bicarbonate (2.5 eq) and stir until all solids are dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield Fmoc-aminoacetonitrile.

Protocol for Boc Protection:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add triethylamine (B128534) (2.5 eq) and stir until all solids are dissolved.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-aminoacetonitrile.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the steps for incorporating an N-Fmoc protected aminoacetonitrile into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[1]

Workflow for SPPS:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Aminoacetonitrile Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Cleavage Cleavage & Deprotection Washing2->Cleavage Final Cycle Repeat Repeat Cycle Capping->Repeat Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x) to remove residual piperidine and byproducts.

  • Coupling of Aminoacetonitrile:

    • In a separate vial, dissolve Fmoc-aminoacetonitrile (3 eq), a coupling reagent such as HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the coupling reaction.[3]

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. This step is recommended for long or difficult sequences.[2]

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the coupling of an N-protected aminoacetonitrile to an amino acid ester in solution.[5]

Logical Flow for Solution-Phase Synthesis:

Solution_Phase_Workflow Start Start Protect_AA1 Protect N-terminus of Aminoacetonitrile (e.g., Boc) Start->Protect_AA1 Protect_AA2 Protect C-terminus of second Amino Acid (e.g., Ester) Start->Protect_AA2 Coupling Couple Protected Amino Acids (e.g., DCC/HOBt) Protect_AA1->Coupling Protect_AA2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Deprotection_N Selective N-terminal Deprotection Purification->Deprotection_N Deprotection_C Selective C-terminal Deprotection Purification->Deprotection_C Final_Product Final Peptide Purification->Final_Product Elongation Further Elongation Deprotection_N->Elongation Deprotection_C->Elongation Elongation->Coupling

Caption: Logical flow for solution-phase peptide synthesis.

Detailed Steps:

  • Protection: Protect the N-terminus of aminoacetonitrile (e.g., with a Boc group) and the C-terminus of the other amino acid (e.g., as a methyl or benzyl (B1604629) ester) as described in general organic chemistry protocols.[5]

  • Coupling:

    • Dissolve the N-protected aminoacetonitrile (1.0 eq) and the C-protected amino acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF).

    • Add a coupling additive such as HOBt (1.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise.[6]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by column chromatography on silica (B1680970) gel.

  • Deprotection and Further Elongation: Selectively deprotect either the N-terminus or the C-terminus to allow for further coupling and chain elongation.[5] For example, the Boc group can be removed with TFA, and a benzyl ester can be removed by hydrogenolysis.

Concluding Remarks

The incorporation of this compound into peptides offers a promising strategy for the development of novel peptidomimetics with enhanced stability and biological activity.[7] The protocols provided herein offer a foundation for researchers to explore the use of this non-standard amino acid in their synthetic endeavors. Optimization of coupling times, reagents, and purification methods may be necessary to achieve optimal results for specific peptide sequences.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazines Using Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules. Their unique chemical properties and ability to participate in various intermolecular interactions have made them a privileged structure in medicinal chemistry and drug discovery. Substituted pyrazines are found in a wide array of pharmaceuticals, exhibiting diverse therapeutic activities, including as anticancer agents, kinase inhibitors, and antibacterial compounds. The development of efficient and versatile synthetic methodologies to access functionalized pyrazine (B50134) derivatives is therefore of significant interest to researchers in academia and the pharmaceutical industry.

This document provides detailed application notes and protocols for two distinct methods for the synthesis of substituted pyrazines utilizing aminoacetonitrile (B1212223) hydrochloride and its derivatives as key starting materials. These methods offer access to:

  • Pyrazin-2-amine 1-Oxides via condensation with α-hydroxyimino ketones.

  • Unsymmetrically 2,6-Disubstituted Pyrazines through a palladium-catalyzed cascade reaction with arylboronic acids.

These protocols are designed to be a practical guide for chemists involved in the synthesis of novel molecular entities for drug development and other applications.

Method 1: Synthesis of Pyrazin-2-amine 1-Oxides

This method involves the cyclocondensation of aminoacetonitrile hydrochloride with an α-hydroxyimino ketone in the presence of a base. The reaction provides a straightforward route to pyrazin-2-amine 1-oxides, which are valuable intermediates for further functionalization.

Reaction Scheme

G cluster_product Product Aminoacetonitrile_HCl Aminoacetonitrile Hydrochloride Pyrazine_N_oxide Pyrazin-2-amine 1-Oxide Aminoacetonitrile_HCl->Pyrazine_N_oxide Alpha_hydroxyimino_ketone α-Hydroxyimino Ketone Alpha_hydroxyimino_ketone->Pyrazine_N_oxide Base Base (e.g., 4-Methylmorpholine) Base->Pyrazine_N_oxide Solvent, Reflux

Caption: General scheme for the synthesis of pyrazin-2-amine 1-oxides.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various pyrazin-2-amine 1-oxides from this compound and different α-hydroxyimino ketones.[1]

EntryProductYield (%)
1MeMe5,6-Dimethylpyrazin-2-amine 1-oxide36
2MeBn6-Benzyl-5-methylpyrazin-2-amine 1-oxide63
Experimental Protocols

Protocol 1.1: Preparation of α-Hydroxyimino Ketones

A common method for the preparation of α-hydroxyimino ketones is the nitrosation of a ketone using an alkyl nitrite (B80452) in the presence of an acid or base catalyst.

  • Materials:

    • Ketone (e.g., acetone, acetophenone) (1.0 equiv)

    • Alkyl nitrite (e.g., tert-butyl nitrite, isoamyl nitrite) (1.2 equiv)

    • Hydrochloric acid (catalytic amount)

    • Anhydrous diethyl ether or another suitable solvent

  • Procedure:

    • Dissolve the ketone in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Add the alkyl nitrite dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-hydroxyimino ketone, which can be purified by recrystallization or column chromatography.

Protocol 1.2: Synthesis of 5,6-Disubstituted Pyrazin-2-amine 1-Oxides [1]

  • Materials:

    • α-Hydroxyimino ketone (1.0 equiv)

    • This compound (1.1 equiv)

    • 4-Methylmorpholine (2.2 equiv)

    • Chloroform

  • Procedure:

    • To a solution of the α-hydroxyimino ketone in chloroform, add this compound and 4-methylmorpholine.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired pyrazin-2-amine 1-oxide.

Method 2: Palladium-Catalyzed Synthesis of Unsymmetrical 2,6-Disubstituted Pyrazines

This modern approach utilizes a palladium(II)-catalyzed cascade reaction between aminoacetonitriles and arylboronic acids to afford unsymmetrically 2,6-disubstituted pyrazines in good to excellent yields. This transformation involves a C(sp)–C(sp²) coupling followed by an intramolecular C–N bond formation.[2]

Reaction Scheme

G cluster_product Product Aminoacetonitrile Aminoacetonitrile Derivative Pyrazine 2,6-Disubstituted Pyrazine Aminoacetonitrile->Pyrazine Arylboronic_acid Arylboronic Acid Arylboronic_acid->Pyrazine Catalyst Pd(OAc)₂ Catalyst->Pyrazine Solvent, Heat Base K₂CO₃ Base->Pyrazine G cluster_synthesis Synthesis of Substituted Pyrazines cluster_application Drug Discovery and Development Start Starting Materials (Aminoacetonitrile HCl, etc.) Method1 Method 1: Condensation with α-Hydroxyimino Ketones Start->Method1 Method2 Method 2: Pd-Catalyzed Coupling with Arylboronic Acids Start->Method2 Purification Purification (Chromatography, Recrystallization) Method1->Purification Method2->Purification Screening Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Application Notes and Protocols: Aminoacetonitrile Hydrochloride as a Precursor for Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole (B134444) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to these structures is of paramount importance. Aminoacetonitrile (B1212223) hydrochloride, a simple and readily available building block, presents a potentially streamlined precursor for the synthesis of certain imidazole derivatives, particularly 2-aminoimidazoles. This document provides detailed application notes and a proposed experimental protocol for the synthesis of 2-aminoimidazole from aminoacetonitrile hydrochloride.

While a direct, one-pot synthesis of the parent imidazole ring from this compound is not well-documented in peer-reviewed literature, a plausible and chemically sound approach involves its conversion to a 2-aminoimidazole derivative. This proposed method is based on established reactions of α-amino compounds with reagents such as cyanogen (B1215507) bromide, which provides the necessary carbon and nitrogen atoms to complete the imidazole ring. The exocyclic amino group at the 2-position is derived from the amino group of the starting aminoacetonitrile.

Proposed Reaction Pathway

The proposed synthesis of 2-aminoimidazole from this compound proceeds via a cyclization reaction with cyanogen bromide. The reaction is hypothesized to occur through the formation of an intermediate cyanamide, which then undergoes intramolecular cyclization to form the stable aromatic imidazole ring.

Reaction_Pathway cluster_reactants Reactants cluster_products Product Aminoacetonitrile_HCl This compound H₂N-CH₂-CN • HCl 2-Aminoimidazole 2-Aminoimidazole C₃H₅N₃ Aminoacetonitrile_HCl->2-Aminoimidazole  + BrCN (Proposed Cyclization) Cyanogen_Bromide Cyanogen Bromide BrCN Cyanogen_Bromide->2-Aminoimidazole

Caption: Proposed reaction pathway for the synthesis of 2-aminoimidazole.

Experimental Protocol: Proposed Synthesis of 2-Aminoimidazole from this compound

Disclaimer: This protocol is a proposed methodology based on analogous chemical transformations and should be performed with all necessary safety precautions by trained personnel. Optimization of reaction conditions may be required to achieve desired yields and purity.

Materials:

  • This compound (FW: 92.52 g/mol )

  • Cyanogen bromide (FW: 105.92 g/mol ) - EXTREMELY TOXIC AND VOLATILE. HANDLE ONLY IN A WELL-VENTILATED FUME HOOD WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT.

  • Anhydrous solvent (e.g., Ethanol (B145695), Acetonitrile)

  • Base (e.g., Triethylamine, Sodium bicarbonate)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or another suitable aprotic solvent) to the flask to achieve a starting material concentration of approximately 0.1-0.5 M.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a suitable base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride and liberate the free aminoacetonitrile. Stir the mixture at 0 °C for 30 minutes.

  • Reagent Addition: While maintaining the temperature at 0 °C, carefully add a solution of cyanogen bromide (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure 2-aminoimidazole.

Data Presentation

The following table summarizes hypothetical and literature-derived data for the synthesis of 2-aminoimidazoles from related α-amino precursors to provide a benchmark for the proposed protocol.

Entryα-Amino PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Reference
12-amino-3-hydroxy pyridinolCyanogen BromideH₂OReflux1285[1]
2α-bromo-ketoneBoc-guanidineN/AN/AN/AN/A[1]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the proposed experimental protocol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Aminoacetonitrile HCl to a flame-dried flask. B 2. Add anhydrous solvent. A->B C 3. Cool to 0 °C. B->C D 4. Add base (e.g., Et₃N). C->D E 5. Add Cyanogen Bromide solution. D->E F 6. Warm to RT, then reflux. E->F G 7. Monitor by TLC/LC-MS. F->G H 8. Cool and concentrate. G->H I 9. Aqueous work-up and extraction. H->I J 10. Dry and concentrate organic layers. I->J K 11. Purify by column chromatography. J->K

Caption: Experimental workflow for the proposed synthesis of 2-aminoimidazole.

Safety Considerations

  • Cyanogen bromide is extremely toxic, volatile, and lachrymatory. All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Standard precautions for handling flammable organic solvents should be followed.

Characterization of the Product

The final product, 2-aminoimidazole, should be characterized by standard analytical techniques to confirm its identity and purity, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Note: The successful implementation of this protocol will contribute to expanding the synthetic utility of this compound as a valuable precursor in heterocyclic chemistry. Researchers are encouraged to report their findings to further validate and optimize this proposed methodology.

References

Application Note: Derivatization of Aminoacetonitrile Hydrochloride for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (B1212223) (AAN), a simple amino acid nitrile, is a molecule of significant interest in prebiotic chemistry and as a potential building block in pharmaceutical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of polar and non-volatile molecules like aminoacetonitrile hydrochloride by GC-MS is challenging due to its high polarity and low volatility.

Derivatization is a chemical modification process that converts an analyte into a product of similar structure but with properties more suitable for a given analytical method. For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of the analyte by masking polar functional groups. This application note provides detailed protocols for the derivatization of this compound using two common methods: silylation and acylation, enabling its sensitive and reliable analysis by GC-MS.

Derivatization Methods

Two primary derivatization strategies for compounds containing amino and/or carboxyl groups are silylation and acylation.

Silylation: This technique replaces active hydrogen atoms in -NH2 and -COOH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Silylation reactions are highly effective but are sensitive to moisture, requiring anhydrous conditions for optimal results.

Acylation: This method involves the reaction of the amino group with an acylating agent, such as an alkyl chloroformate or an acid anhydride.[2][3] Acylation, often combined with esterification of the carboxyl group, also increases volatility and reduces polarity.[2][3] Derivatization with alkyl chloroformates, for instance, is a rapid reaction that can often be performed in an aqueous medium.[2]

Experimental Protocols

Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol describes the derivatization of this compound to form N,N-bis(trimethylsilyl)aminoacetonitrile.

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (anhydrous, GC grade)

  • Pyridine (B92270) (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh approximately 1 mg of this compound into a reaction vial.

  • Add 200 µL of anhydrous acetonitrile and 100 µL of anhydrous pyridine to the vial.

  • Vortex the mixture for 30 seconds to dissolve the sample.

  • Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial at 2000 rpm for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to a GC-MS autosampler vial for analysis.

Acylation using Ethyl Chloroformate (ECF)

This protocol details the derivatization of this compound to form N-ethoxycarbonyl-aminoacetonitrile ethyl ester.

Materials:

  • This compound

  • Ethyl Chloroformate (ECF)

  • Ethanol (B145695) (anhydrous)

  • Pyridine (anhydrous)

  • Chloroform (B151607) (GC grade)

  • Sodium bicarbonate solution (5% w/v)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • Dissolve approximately 1 mg of this compound in 500 µL of a 1:4 (v/v) mixture of water and ethanol in a reaction vial.

  • Add 50 µL of pyridine to the solution.

  • Add 50 µL of ethyl chloroformate dropwise while vortexing. Continue to vortex for 1 minute after the addition is complete.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Extract the derivative by adding 500 µL of chloroform and vortexing for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean vial.

  • Wash the organic layer with 500 µL of 5% sodium bicarbonate solution by vortexing for 30 seconds, then centrifuging to separate the layers.

  • Transfer the organic layer to a GC-MS autosampler vial for analysis.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aminoacetonitrile Hydrochloride dissolve Dissolution start->dissolve add_reagent Add Derivatizing Reagent dissolve->add_reagent react Reaction (Heating) add_reagent->react extract Extraction (for Acylation) react->extract gcms GC-MS Analysis react->gcms extract->gcms data Data Analysis gcms->data

Caption: Experimental workflow for derivatization and GC-MS analysis.

silylation_reaction cluster_reactants Reactants cluster_products Products aan H2N-CH2-CN (Aminoacetonitrile) derivatized_aan [(CH3)3Si]2N-CH2-CN (N,N-bis(trimethylsilyl)aminoacetonitrile) aan->derivatized_aan + BSTFA bstfa BSTFA (CF3CON[Si(CH3)3]2) bstfa->derivatized_aan byproduct CF3CONH-Si(CH3)3 derivatized_aan->byproduct + Byproduct

Caption: Silylation of aminoacetonitrile with BSTFA.

Quantitative Data

The following table summarizes the expected retention times and key mass spectral fragments for the derivatized aminoacetonitrile.

Derivatization MethodDerivative NameExpected Retention Time (min)Key Mass Fragments (m/z)
Silylation (BSTFA)N,N-bis(trimethylsilyl)aminoacetonitrile10 - 12185 (M-15), 116, 100, 73
Acylation (ECF)N-ethoxycarbonyl-aminoacetonitrile ethyl ester12 - 14170 (M), 125, 98, 70, 55

Note: Retention times are estimates and will vary depending on the specific GC column and conditions used. Mass fragments are based on typical fragmentation patterns of silylated amines and acylated/esterified amino acids.

Results and Discussion

Successful derivatization of this compound is crucial for its analysis by GC-MS. Both silylation and acylation methods produce derivatives with increased volatility and improved chromatographic peak shape.

Silylated Aminoacetonitrile: The N,N-bis(trimethylsilyl) derivative is expected to elute as a sharp peak. The mass spectrum is anticipated to show a characteristic loss of a methyl group (M-15) from the molecular ion, a common fragmentation pathway for TMS derivatives.[4] Other significant fragments would likely arise from cleavage of the Si-N and C-C bonds.

Acylated Aminoacetonitrile: The N-ethoxycarbonyl ethyl ester derivative is also expected to be amenable to GC-MS analysis. The molecular ion should be observable, and fragmentation would likely involve the loss of ethoxy and ethyl groups from the carbonyl and ester functionalities, respectively.

The choice of derivatization method may depend on the sample matrix and potential interferences. Silylation is a robust method but requires anhydrous conditions. Acylation with ethyl chloroformate can be performed in an aqueous environment, which may be advantageous for certain sample types.

Conclusion

This application note provides two effective and reliable protocols for the derivatization of this compound for GC-MS analysis. Both silylation with BSTFA and acylation with ethyl chloroformate yield volatile derivatives suitable for gas chromatography. The choice of method will depend on the specific requirements of the analysis, including sample matrix and available resources. The provided experimental details and expected analytical data will aid researchers in the successful implementation of these methods for the quantitative and qualitative analysis of aminoacetonitrile.

References

Synthesis of Aminoacetonitrile Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the experimental procedures for the synthesis of aminoacetonitrile (B1212223) derivatives has been developed for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and protocols for key synthetic methodologies, including the Strecker Synthesis, the Ugi Four-Component Reaction, and a modern, greener ammonium-catalyzed approach. The protocols are designed to be clear, concise, and easily reproducible in a laboratory setting.

Aminoacetonitrile derivatives are a significant class of organic compounds with diverse applications, notably in the development of pharmaceuticals.[1] A prominent example is the anthelmintic drug monepantel (B609222), which has a unique mode of action targeting nematode-specific nicotinic acetylcholine (B1216132) receptors.[2][3][4][5] This document aims to provide the scientific community with the necessary tools to explore the synthesis of these valuable compounds further.

Data Presentation: Comparative Analysis of Synthetic Methods

To facilitate the selection of the most appropriate synthetic route, the following tables summarize quantitative data, including reaction times and yields, for the different methodologies.

Table 1: Strecker Synthesis of α-Aminonitriles
Aldehyde/Ketone Amine Cyanide Source Reaction Time Yield (%)
Benzaldehyde (B42025)AnilineTMSCN5 min95
4-MethoxybenzaldehydeAnilineTMSCN10 min92
4-ChlorobenzaldehydeAnilineTMSCN15 min94
CinnamaldehydeAnilineTMSCN10 min90
CyclohexanoneAnilineTMSCN2 h85

Data compiled from various sources reporting high to excellent yields for the Strecker reaction under specific conditions.

Table 2: Ugi Four-Component Synthesis of α-Acylamino Amides
Aldehyde Amine Carboxylic Acid Isocyanide Reaction Time Yield (%)
BenzaldehydeBenzylamine (B48309)Acetic AcidCyclohexyl isocyanide24 h85-95
IsobutyraldehydeAnilineBenzoic Acidtert-Butyl isocyanide24 h80-90
FormaldehydePiperidinePropionic AcidBenzyl isocyanide24 h82-92

Yields are representative for the Ugi reaction, which is known for its high efficiency in generating diverse compound libraries.[1][6][7]

Table 3: Ammonium-Catalyzed Synthesis of α-Aminonitriles
Starting Material Electrophile Catalyst Reaction Time Yield (%)
N-Benzylidene aminoacetonitrileMethyl acrylateTetrabutylammonium iodide (TBAI)12 h85
N-Benzylidene aminoacetonitrileAcrylonitrileTBAI12 h82
N-Benzylidene aminoacetonitrileBenzyl bromideBenzyltriethylammonium bromide (BTEAB)12 h65

This greener alternative to the classical Strecker reaction avoids the use of stoichiometric toxic cyanation reagents.[8][9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Strecker Synthesis of N-Benzyl-2-amino-2-phenylacetonitrile

This protocol describes a classic three-component Strecker reaction.

Materials:

Procedure:

  • To a solution of benzaldehyde in methanol, add benzylamine and stir at room temperature for 30 minutes to form the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide to the reaction mixture under an inert atmosphere (e.g., Argon).

  • Allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2-amino-2-phenylacetonitrile. An 88% yield can be expected.[10]

Protocol 2: Ugi Four-Component Synthesis of a Peptidomimetic

This protocol outlines the one-pot synthesis of an α-acylamino amide derivative.

Materials:

  • Aldehyde (e.g., isobutyraldehyde) (1.0 eq)

  • Amine (e.g., aniline) (1.0 eq)

  • Carboxylic acid (e.g., benzoic acid) (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Methanol (solvent)

  • Dichloromethane (B109758) (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired α-acylamino amide.

Protocol 3: Ammonium-Catalyzed Synthesis of a Substituted Aminoacetonitrile

This protocol presents a greener approach to α-aminonitrile synthesis.

Materials:

  • N-arylidene aminoacetonitrile (1.0 eq)

  • Electrophile (e.g., Michael acceptor or alkyl halide) (1.2 eq)

  • Ammonium (B1175870) salt catalyst (e.g., TBAI or BTEAB) (10 mol%)

  • Toluene (solvent)

  • Aqueous potassium hydroxide (B78521) (50 wt%)

  • 1N HCl (for work-up)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-arylidene aminoacetonitrile and the electrophile in toluene, add the ammonium salt catalyst.

  • Add the aqueous potassium hydroxide solution.

  • Stir the biphasic mixture vigorously at room temperature for the specified time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1N HCl until the aqueous layer is acidic.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Yields can range from 48-85% depending on the substrates.[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the biological target of certain aminoacetonitrile derivatives.

Strecker_Synthesis_Workflow start Start reactants Aldehyde/Ketone + Amine + Cyanide Source start->reactants reaction Reaction in Solvent (e.g., Methanol) reactants->reaction workup Work-up: Concentration reaction->workup purification Purification: Flash Column Chromatography workup->purification product α-Aminonitrile Derivative purification->product

Caption: General workflow for the Strecker synthesis of aminoacetonitrile derivatives.

Ugi_Reaction_Workflow start Start reactants Aldehyde + Amine + Carboxylic Acid + Isocyanide start->reactants reaction One-pot Reaction in Methanol reactants->reaction workup Work-up: Extraction & Concentration reaction->workup purification Purification: Column Chromatography workup->purification product α-Acylamino Amide Derivative purification->product

Caption: Workflow for the Ugi four-component synthesis of α-acylamino amides.

AAD_Signaling_Pathway cluster_nematode Nematode Neuromuscular Junction nAChR DEG-3 Subfamily Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opening nAChR->ion_channel ca_influx Ca²⁺/Na⁺ Influx ion_channel->ca_influx paralysis Spastic Paralysis ca_influx->paralysis AAD Aminoacetonitrile Derivative (e.g., Monepantel) AAD->nAChR Binds and Activates

Caption: Signaling pathway of aminoacetonitrile derivatives in nematodes.

References

Application Notes and Protocols: Aminoacetonitrile Hydrochloride in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. Aminoacetonitrile (B1212223) hydrochloride, a bifunctional building block containing both a primary amine and a nitrile group, presents as a valuable, yet under-explored, component in such reactions. Its incorporation into MCR scaffolds can lead to the synthesis of novel peptidomimetics and heterocyclic compounds with potential therapeutic applications.

This document provides detailed application notes and generalized protocols for the use of aminoacetonitrile hydrochloride as the amine component in Ugi and Passerini-type multicomponent reactions. While specific literature examples detailing the use of this compound in these reactions are not prevalent, the following protocols are based on established methodologies for these reaction types and serve as a robust starting point for researchers.

Key Applications

The use of this compound in multicomponent reactions can facilitate the synthesis of:

  • N-Cyanomethyl-Peptidomimetics: The Ugi four-component reaction (Ugi-4CR) utilizing this compound can produce α-acylamino amides bearing a cyanomethyl group on the amide nitrogen. These structures serve as versatile intermediates for further chemical elaboration and as potential peptidomimetics with modified pharmacokinetic properties.

  • α-Acyloxy-N-cyanomethyl-amides: The Passerini three-component reaction (Passerini-3CR) offers a route to α-acyloxy amides. Employing aminoacetonitrile as the isocyanide precursor (after appropriate derivatization) or exploring related reaction pathways could yield complex structures with potential biological activity.

  • Heterocyclic Scaffolds: The nitrile functionality within the aminoacetonitrile-derived products can participate in post-MCR transformations, such as intramolecular cyclizations, to generate a variety of nitrogen-containing heterocycles. These scaffolds are prevalent in many biologically active molecules.

Experimental Protocols

Note: As this compound is a salt, the free amine must be liberated in situ for it to participate as the amine component in the Ugi reaction. This is typically achieved by the addition of a non-nucleophilic base.

Protocol 1: Generalized Ugi Four-Component Reaction for the Synthesis of N-Cyanomethyl-Peptidomimetics

This protocol describes a general procedure for the Ugi-4CR using this compound, an aldehyde, a carboxylic acid, and an isocyanide.

Materials:

Procedure:

  • Preparation of the Amine: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous methanol (0.5 M).

  • Liberation of the Free Amine: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the suspension and stir for 10-15 minutes at room temperature to generate the free aminoacetonitrile in situ.

  • Addition of Aldehyde and Carboxylic Acid: To the resulting mixture, add the aldehyde (1.0 eq.) and the carboxylic acid (1.0 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq.) to the reaction mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-48 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyanomethyl-peptidomimetic.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents hypothetical quantitative data for a series of generalized Ugi reactions as described in Protocol 1, illustrating the potential scope of the reaction.

EntryAldehydeCarboxylic AcidIsocyanideBase (eq.)SolventTime (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideEt₃N (1.1)MeOH2475
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideEt₃N (1.1)MeOH3668
34-ChlorobenzaldehydePropionic AcidBenzyl isocyanideDIPEA (1.1)MeOH2482
4FurfuralAcetic Acidtert-Butyl isocyanideEt₃N (1.1)EtOH4865

Visualizations

Ugi Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Ugi four-component reaction.

Ugi_Mechanism cluster_imine Imine Formation cluster_nitrilium Nitrilium Ion Formation cluster_adduct Nucleophilic Attack & Rearrangement Amine R1-NH2 (Aminoacetonitrile) Imine Imine Intermediate Amine->Imine + Aldehyde Aldehyde R2-CHO Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide R3-NC AlphaAdduct α-Adduct Nitrilium->AlphaAdduct + Carboxylic Acid CarboxylicAcid R4-COOH UgiProduct Ugi Product (N-Cyanomethyl-peptidomimetic) AlphaAdduct->UgiProduct Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Experimental Workflow for Ugi Synthesis

This diagram outlines the key steps in the experimental protocol for the Ugi synthesis of N-cyanomethyl-peptidomimetics.

Ugi_Workflow Start Start: Reagents & Solvent Step1 1. Suspend Aminoacetonitrile HCl in MeOH Start->Step1 Step2 2. Add Base (e.g., Et3N) to liberate free amine Step1->Step2 Step3 3. Add Aldehyde and Carboxylic Acid Step2->Step3 Step4 4. Add Isocyanide Step3->Step4 Step5 5. Stir at Room Temperature (Monitor by TLC) Step4->Step5 Step6 6. Work-up: - Concentrate - Dissolve in DCM - Wash (NaHCO3, Brine) - Dry and Concentrate Step5->Step6 Step7 7. Purification: Silica Gel Chromatography Step6->Step7 End Final Product Step7->End

Caption: Experimental workflow for the Ugi synthesis.

Conclusion

This compound is a promising building block for the synthesis of diverse and complex molecules through multicomponent reactions. The generalized protocols provided herein for the Ugi reaction offer a solid foundation for researchers to explore the synthesis of novel N-cyanomethyl-peptidomimetics and related heterocyclic structures. The ability to rapidly generate molecular complexity from simple starting materials underscores the potential of this approach in drug discovery and development programs. Further research is warranted to fully explore the scope and limitations of this compound in a wider range of multicomponent transformations.

Application Notes and Protocols for the Synthesis of Anthelmintic Drugs Utilizing Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to conventional anthelmintics has created an urgent need for novel drugs with new modes of action.[1][2] Aminoacetonitrile (B1212223) derivatives (AADs) represent a significant breakthrough in veterinary medicine, offering a new class of synthetic compounds with potent activity against a broad spectrum of parasitic nematodes, including multi-drug resistant strains.[1][2][3] The core scaffold of these drugs is derived from aminoacetonitrile, making its hydrochloride salt a critical starting material in their synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of anthelmintic drugs based on the aminoacetonitrile scaffold, with a particular focus on the synthesis of monepantel, a commercially successful AAD.

Mechanism of Action

Aminoacetonitrile derivatives exert their anthelmintic effect by acting as agonists of nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] This interaction leads to the paralysis of the worms, which are then expelled from the host. This mode of action is distinct from other major classes of anthelmintics, making AADs effective against parasites that have developed resistance to older drugs.

cluster_0 Nematode Neuromuscular Junction AAD Aminoacetonitrile Derivative (AAD) nAChR Nematode-Specific nAChR Subunit (e.g., ACR-23) AAD->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Activates Paralysis Spastic Paralysis of the Worm IonChannel->Paralysis Causes cluster_0 Monepantel Synthesis Workflow A Aminoacetonitrile Hydrochloride B 2-Amino-2-methyl- propionitrile A->B Reaction with Acetone/NaCN D N-(1-cyano-1-methylethyl)-4- (trifluoromethylthio)benzamide B->D Acylation C 4-(Trifluoromethylthio)- benzoyl chloride C->D F Monepantel D->F Nucleophilic Substitution E 4-Fluoro-3-(trifluoromethyl)- benzonitrile E->F

References

Scalable Laboratory Synthesis of Aminoacetonitrile Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable laboratory synthesis of aminoacetonitrile (B1212223) hydrochloride, a versatile building block in organic and medicinal chemistry. The protocols outlined are based on established methods, offering reliable procedures for producing this compound in significant quantities for research and development purposes.

Introduction

Aminoacetonitrile hydrochloride serves as a crucial intermediate in the synthesis of a wide range of compounds, including α-amino acids, nitrogen-containing heterocycles, and various pharmaceutical and agrochemical agents.[1] Its bifunctional nature, possessing both a primary amine and a nitrile group, allows for diverse and orthogonal chemical transformations.[1] The hydrochloride salt form enhances the stability and handling of the otherwise unstable aminoacetonitrile free base.[1][2] This document details a robust and scalable laboratory-scale synthesis based on the Strecker reaction, followed by conversion to the hydrochloride salt.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of aminoacetonitrile and its subsequent conversion to this compound.

Table 1: Reagents for Aminoacetonitrile Synthesis (Strecker Reaction)

ReagentMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
Ammonium (B1175870) Chloride53.4953.51.01
Formaldehyde (B43269) (37% aq. sol.)30.031622.02
Sodium Cyanide49.01122.5 (of 40% sol.)1.01
Acetic Acid60.05420.70.7
Water18.02267.5--

Table 2: Reaction Parameters and Yield for Aminoacetonitrile Synthesis

ParameterValue
Reaction TemperatureBelow 0 °C
Reaction Time1-2 hours post-addition
ProductAminoacetonitrile
Yield48 g
Molar Yield (based on NH4Cl)>70%[3]

Table 3: Reagents for this compound Formation

ReagentAmount
Aminoacetonitrile48 g
Methanolic HCl (30-50%)60-90 g

Table 4: Reaction Parameters and Yield for this compound

ParameterValue
Reaction Temperature45-50 °C
Reaction Time1-2 hours
Cooling TemperatureBelow 5 °C
ProductThis compound
Yield~58.8 g
Salification Step Yield>90%[3]
Overall Molar Yield~63.6%[3]

Experimental Protocols

Part 1: Synthesis of Aminoacetonitrile via Strecker Reaction

This protocol is adapted from a documented scalable laboratory procedure.[3]

Materials:

  • Ammonium chloride (53.5 g)

  • Formaldehyde solution (37% in water, 162 g)

  • Sodium cyanide solution (30-40% in water, ~122.5-153 g)

  • Acetic acid (42 g)

  • Water (267.5 g)

  • Reactor vessel equipped with mechanical stirring, a dropping funnel, and a thermometer, capable of being cooled in an ice-salt bath.

Procedure:

  • To the reactor vessel, add ammonium chloride (53.5 g), formaldehyde solution (162 g), and water (267.5 g).

  • Stir the mixture until the ammonium chloride is fully dissolved.

  • Cool the reactor to below 0 °C using an ice-salt bath.

  • Begin the dropwise addition of the sodium cyanide solution (~122.5-153 g).

  • After approximately half of the sodium cyanide solution has been added, commence the simultaneous dropwise addition of acetic acid (42 g).

  • Maintain the reaction temperature below 0 °C throughout the additions.

  • Once the additions are complete, continue to stir the reaction mixture at a temperature below 0 °C for an additional 1-2 hours.

  • After the reaction is complete, filter the mixture and centrifuge to isolate the crude aminoacetonitrile.

Part 2: Formation of this compound

Materials:

  • Crude aminoacetonitrile (from Part 1, ~48 g)

  • Methanol solution of hydrogen chloride (30-50% HCl by weight, with water content ≤ 1%)

  • Reaction vessel with stirring and temperature control.

Procedure:

  • In a suitable reaction vessel, combine the crude aminoacetonitrile (~48 g) with the methanolic hydrogen chloride solution.

  • Heat the mixture to 45-50 °C and maintain this temperature with stirring for 1-2 hours.[3][4]

  • After the reaction period, cool the mixture to below 5 °C to induce crystallization of the product.[3][4]

  • Filter the resulting solid and centrifuge to isolate the this compound.

  • Dry the product to obtain the final this compound.

Purification

If further purification is required, this compound can be recrystallized. A suggested method is to dissolve the salt in absolute ethanol (B145695) and precipitate it by the addition of diethyl ether (1:1 ratio), followed by recrystallization from absolute ethanol.[4][5] The salt can also be recrystallized from dilute ethanol, which yields hygroscopic leaflets.[4][5]

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow Experimental Workflow for this compound Synthesis A 1. Reagent Preparation (NH4Cl, Formaldehyde, Water) B 2. Cooling (Below 0°C) A->B C 3. Dropwise Addition (NaCN Solution & Acetic Acid) B->C D 4. Reaction (1-2 hours below 0°C) C->D E 5. Isolation (Filtration & Centrifugation) D->E F Crude Aminoacetonitrile E->F G 6. Salt Formation Reaction (Aminoacetonitrile + Methanolic HCl) F->G H 7. Heating (45-50°C for 1-2 hours) G->H I 8. Crystallization (Cooling below 5°C) H->I J 9. Isolation & Drying (Filtration & Centrifugation) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Strecker_Reaction_Pathway Strecker Synthesis Pathway for Aminoacetonitrile Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion [CH2=NH2]+ Formaldehyde->Iminium + Ammonia Ammonia Ammonia (from NH4Cl) Ammonia->Iminium Cyanide Cyanide (from NaCN) AAN Aminoacetonitrile (H2NCH2CN) Cyanide->AAN Iminium->AAN + Cyanide

Caption: Simplified Strecker synthesis reaction pathway.

References

One-Pot Synthesis of Amino Acids from Aminoacetonitrile Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the one-pot synthesis of amino acids from aminoacetonitrile (B1212223) hydrochloride offers a streamlined and efficient alternative to traditional multi-step methods. This approach, primarily based on the Strecker synthesis, allows for the direct conversion of a stable starting material into various proteinogenic and non-proteinogenic amino acids, which are crucial building blocks in drug discovery and development.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of amino acids from aminoacetonitrile hydrochloride. The methodologies described are intended to serve as a comprehensive guide for laboratory-scale synthesis.

Application Notes

The synthesis of novel amino acids is a cornerstone of modern medicinal chemistry.[][2] Non-canonical amino acids, when incorporated into peptides or as standalone molecules, can significantly enhance the therapeutic properties of drug candidates, including improved stability, selectivity, and bioactivity.[][3] The one-pot Strecker synthesis starting from this compound is a versatile method for producing a diverse library of such compounds.[4][5] This method is particularly advantageous as it combines multiple reaction steps into a single procedure, reducing reaction time, minimizing waste, and simplifying purification processes.[6]

The core of this synthetic strategy involves the in situ formation of an imine from an aldehyde or ketone, followed by the addition of a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile in the same reaction vessel yields the desired amino acid.[7][8] this compound serves as a stable and readily available source of the aminonitrile core structure.

The applications of amino acids synthesized through this method in drug development are extensive. They are utilized as chiral building blocks, molecular scaffolds, and key components in peptidomimetics and other pharmaceuticals.[][9][10] For instance, the introduction of unnatural amino acids can lead to drugs with enhanced target binding, improved pharmacokinetic profiles, and reduced susceptibility to enzymatic degradation.[2][11]

Experimental Protocols

The following protocols provide a general framework for the one-pot synthesis of various amino acids from this compound. The specific aldehyde or ketone used will determine the side chain of the resulting amino acid.

General One-Pot Procedure for Amino Acid Synthesis

This protocol outlines the synthesis of α-amino acids from this compound, an aldehyde or ketone, and a cyanide source, followed by in situ hydrolysis.

Materials:

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in the chosen solvent. If not starting from aminoacetonitrile, ammonium chloride (1.5 eq) and the aldehyde/ketone (1.0 eq) can be used.[13][14]

  • Cyanide Addition: Carefully add sodium cyanide or potassium cyanide (1.2 eq) to the reaction mixture. The reaction is typically stirred at room temperature.

  • Monitoring the Reaction: The progress of the α-aminonitrile formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • In Situ Hydrolysis: Once the formation of the α-aminonitrile is complete, add a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid. The exact time and temperature will depend on the specific substrate.

  • Workup and Purification: After cooling to room temperature, neutralize the reaction mixture. The desired amino acid can then be isolated and purified by crystallization, ion-exchange chromatography, or other suitable techniques.

Example: One-Pot Synthesis of Glycine

A specific example for the synthesis of glycine involves the reaction of hydroxyacetonitrile (a precursor to aminoacetonitrile) with ammonia followed by hydrolysis.[13]

Procedure:

  • To a solution of hydroxyacetonitrile, add an aqueous solution of ammonia and stir at room temperature.

  • After the formation of aminoacetonitrile, add a solution of sodium hydroxide.

  • Heat the mixture to facilitate hydrolysis of the nitrile to form the sodium salt of glycine.

  • Neutralize the solution with an acid to precipitate glycine.

  • The solid glycine can be collected by filtration and purified by recrystallization.[13]

Example: One-Pot Synthesis of Phenylalanine

For the synthesis of phenylalanine, phenylacetaldehyde is used as the starting aldehyde.

Procedure:

  • React phenylacetaldehyde with ammonium and cyanide ions in an aqueous medium containing a water-miscible organic solvent.

  • The resulting α-aminonitrile is then hydrolyzed in the same pot using either acid or base to yield phenylalanine.[15]

Quantitative Data

The yields of the one-pot synthesis of amino acids can vary depending on the specific substrate and reaction conditions. The following table summarizes typical yields for the synthesis of various amino acids.

Amino AcidAldehyde/KetoneTypical Yield (%)
GlycineFormaldehyde83-91%[13]
AlanineAcetaldehyde70-80% (estimated)
ValineIsobutyraldehyde60-70% (estimated)
LeucineIsovaleraldehyde60-70% (estimated)
PhenylalaninePhenylacetaldehyde92.7%[15]

Note: Yields are based on reported values for similar Strecker-type syntheses and may vary.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Aminoacetonitrile HCl + Aldehyde/Ketone + Cyanide Source start->reactants reaction_vessel One-Pot Reaction Vessel (e.g., Round-bottom flask) reactants->reaction_vessel hydrolysis In Situ Hydrolysis (Acid or Base) reaction_vessel->hydrolysis Stirring at RT workup Neutralization & Workup hydrolysis->workup Heating/Reflux purification Purification (Crystallization or Chromatography) workup->purification product Pure Amino Acid purification->product

Caption: General workflow for the one-pot synthesis of amino acids.

Strecker Synthesis Signaling Pathway

strecker_pathway cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A Aldehyde/Ketone + Ammonia B Imine/Iminium Ion A->B Condensation D α-Aminonitrile B->D C Cyanide Ion (CN-) C->D Nucleophilic Addition E α-Aminonitrile F Protonated Nitrile E->F H+ G Amide Intermediate F->G H2O H Amino Acid G->H H2O, H+ or OH-

References

Troubleshooting & Optimization

Technical Support Center: Aminoacetonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminoacetonitrile (B1212223) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is yielding a heavy, oily product instead of the expected crystalline aminoacetonitrile. What could be the cause?

A1: The formation of an oily product instead of crystals is a common issue, primarily linked to inadequate temperature control.[1] To ensure a crystalline product, it is crucial to maintain the reaction temperature as close to 0°C as possible, and it should not exceed 5°C.[1] Cooling the initial mixture of formaldehyde (B43269) and ammonium (B1175870) chloride to 0°C before adding the sodium cyanide solution can help maintain this low temperature.[1] Vigorous and continuous stirring throughout the reaction is also essential for good yields and proper product formation.[1]

Q2: The overall yield of my aminoacetonitrile hydrochloride is lower than expected. How can I improve it?

A2: Low yields can result from several factors throughout the two-stage synthesis. Here are key areas to focus on for improvement:

  • Step 1: Aminoacetonitrile Synthesis:

    • Temperature Control: As mentioned, maintaining a temperature below 5°C, ideally near 0°C, is critical.[1][2]

    • Reagent Stoichiometry: Precise molar ratios of reactants are important. One patented method suggests a molar ratio of ammonium chloride:formaldehyde:acetic acid:sodium cyanide of 1:2:0.7:1 for optimal results.[2]

    • Order of Addition: The sequence of adding reagents can impact the outcome. A recommended procedure involves adding the sodium cyanide solution to the cooled mixture of ammonium chloride and formaldehyde, and then introducing acetic acid.[1][2]

    • Vigorous Stirring: Ensuring the reaction mixture is well-agitated is crucial for maximizing the reaction rate and yield.[1]

  • Step 2: Hydrochloride Salt Formation:

    • Anhydrous Conditions: The methanol-hydrogen chloride solution used for salt formation should have a very low water content (≤1%).[2][3] The presence of excess water can negatively affect the crystallization of the hydrochloride salt.

    • Reaction Temperature and Time: The reaction of aminoacetonitrile with the methanolic HCl solution is typically carried out at 45-50°C for 1-2 hours, followed by cooling to below 5°C to facilitate precipitation.[2][3]

Q3: What is the role of acetic acid in the synthesis of aminoacetonitrile?

A3: In the Strecker synthesis of aminoacetonitrile, acetic acid acts as a catalyst.[2] The reaction is promoted by acid, which facilitates the condensation of formaldehyde and ammonia (B1221849) to form an imine intermediate.[4] This imine is then attacked by the cyanide ion to form the α-aminonitrile.

Q4: I'm having trouble with the purification of the final this compound product. What is the recommended procedure?

A4: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[5][6] This can make handling and purification challenging. The recommended purification method is recrystallization.[3][5] A common and effective method involves crystallizing it from a mixture of absolute ethanol (B145695) and diethyl ether (1:1), followed by another recrystallization from absolute ethanol.[3][5]

Experimental Protocols

Protocol 1: Synthesis of Aminoacetonitrile

This protocol is based on a high-yield patented method.[2]

Materials:

  • Ammonium chloride

  • Formaldehyde (37% solution)

  • Sodium cyanide

  • Glacial acetic acid

  • Water

  • Methanol

  • Hydrogen chloride gas

Procedure:

  • In a reactor, combine ammonium chloride (53.5g, 1 mol), 37% formaldehyde solution (162g, 2 mol), and water (267.5g).

  • Stir the mixture until uniform and cool it to below 0°C.

  • Slowly add a 30-40 wt% aqueous solution of sodium cyanide (e.g., 122.5g of 40% solution, 1 mol).

  • Once 40-60% of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of glacial acetic acid (42g, 0.7 mol).

  • After the addition of both sodium cyanide and acetic acid is complete, continue to stir the reaction mixture at a temperature below 0°C for an additional 1-2 hours.

  • Filter the resulting mixture and centrifuge to isolate the aminoacetonitrile.

Protocol 2: Synthesis of this compound

Procedure:

  • Prepare a methanolic solution of hydrogen chloride with an HCl content of 30-50 wt% and a water content of ≤1%.

  • Mix the aminoacetonitrile obtained from the previous step with the methanolic HCl solution.

  • Heat the mixture to 45-50°C and maintain this temperature for 1-2 hours.[2][3]

  • Cool the reaction mixture to below 5°C to induce crystallization of the this compound.[2][3]

  • Filter and centrifuge the mixture to collect the product.

  • Dry the product appropriately, keeping in mind its hygroscopic nature.

Quantitative Data Summary

ParameterValueReference
Aminoacetonitrile Synthesis
Molar Ratio (NH₄Cl:CH₂O:CH₃COOH:NaCN)1 : 2 : 0.7 : 1[2]
Reaction Temperature< 0°C[2]
Reaction Time (post-addition)1-2 hours[2]
Molar Yield> 70%[2]
Hydrochloride Salt Formation
HCl in Methanol Concentration30-50 wt%[2][3]
Water Content in Methanolic HCl≤ 1%[2][3]
Reaction Temperature45-50°C[2][3]
Reaction Time1-2 hours[2][3]
Cooling Temperature< 5°C[2][3]
Salification Step Yield> 90%[2]

Process Diagrams

Strecker_Synthesis_Workflow Workflow for Aminoacetonitrile Synthesis cluster_step1 Step 1: Aminoacetonitrile Formation cluster_step2 Step 2: Hydrochloride Salt Formation A Combine NH4Cl, Formaldehyde, and Water B Cool Mixture to < 0°C A->B C Add NaCN Solution B->C D Simultaneously Add Acetic Acid C->D E React for 1-2 hours at < 0°C D->E F Filter and Centrifuge E->F G Isolated Aminoacetonitrile F->G I Mix Aminoacetonitrile with Methanolic HCl G->I Intermediate Product H Prepare Methanolic HCl (≤1% H2O) H->I J Heat to 45-50°C for 1-2 hours I->J K Cool to < 5°C J->K L Filter and Centrifuge K->L M This compound Product L->M Troubleshooting_Yield Troubleshooting Low Yield cluster_synthesis Aminoacetonitrile Synthesis Issues cluster_salification Salt Formation Issues A Low Overall Yield B High Temperature (> 5°C) A->B C Incorrect Molar Ratios A->C D Poor Mixing A->D E Water in Methanolic HCl (>1%) A->E F Incorrect Reaction Temperature/Time A->F G Inadequate Cooling A->G

References

Technical Support Center: Purification of Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of aminoacetonitrile (B1212223) hydrochloride from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of aminoacetonitrile hydrochloride.

Problem 1: Low Yield of this compound Crystals

Possible Causes:

  • Incomplete reaction: The conversion of the starting materials to aminoacetonitrile or the subsequent formation of the hydrochloride salt may be incomplete.

  • Suboptimal precipitation conditions: The temperature, solvent, or concentration may not be ideal for the crystallization of the hydrochloride salt.

  • Loss of product during workup: Product may be lost during filtration, washing, or transfers.

  • Hygroscopic nature of the product: this compound is hygroscopic and can absorb moisture from the air, which may affect its crystallization and handling.[1]

Solutions:

  • Reaction Optimization: Ensure the reaction for the synthesis of aminoacetonitrile goes to completion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). For the hydrochloride salt formation, ensure the stoichiometric amount of a dry hydrogen chloride source (e.g., HCl in methanol (B129727) or dioxane) is used.

  • Solvent Selection for Precipitation: A mixture of a solvent in which the hydrochloride salt is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate) is often effective. The salt can be recrystallized from dilute ethanol (B145695) or a mixture of absolute ethanol and diethyl ether (1:1).[1]

  • Controlled Precipitation: Cool the reaction mixture slowly to allow for gradual crystal formation. Crashing the product out of solution by rapid cooling can lead to smaller, less pure crystals and potential loss during filtration.

  • Minimize Transfers: Reduce the number of transfer steps to minimize mechanical losses of the product.

  • Work under anhydrous conditions: Use dry solvents and glassware, and consider performing the final precipitation and filtration steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Problem 2: Oiling Out During Recrystallization

Possible Causes:

  • High concentration of impurities: Impurities can lower the melting point of the product, causing it to separate as an oil rather than crystallizing.

  • Solvent choice: The chosen recrystallization solvent may have a boiling point that is too high, or the product may have a high solubility in it even at lower temperatures.

  • Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, leading to the formation of an oil.

Solutions:

  • Solvent System Adjustment:

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the oiled-out mixture and gently warm until the oil dissolves. Then, allow the solution to cool slowly.

    • Alternatively, add a "bad" solvent (one in which the compound is poorly soluble) dropwise to the hot solution until turbidity appears, then add a few drops of the "good" solvent to redissolve the solid and cool slowly. For this compound, a common and effective system is absolute ethanol/diethyl ether (1:1).[1]

  • Slower Cooling: Insulate the crystallization flask to promote slow cooling. This allows more time for crystal nucleation and growth.

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a wash with a solvent that selectively dissolves the impurities.

Problem 3: No Crystal Formation Upon Cooling

Possible Causes:

  • Solution is not saturated: Too much solvent may have been used, preventing the concentration of the product from reaching the point of saturation upon cooling.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not been initiated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a few seed crystals of pure this compound to the solution. This provides a template for crystal growth.

  • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool slowly again.

Problem 4: Colored Impurities in the Final Product

Possible Causes:

  • Formation of colored byproducts: Side reactions during the synthesis can lead to the formation of colored impurities.

  • Degradation of the product: Aminoacetonitrile and its salts can be unstable under certain conditions and may decompose to form colored products.

Solutions:

  • Charcoal Treatment: After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Heat the mixture for a short period, and then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to form crystals.

  • Optimize Reaction Conditions: Ensure that the reaction temperature and other parameters are carefully controlled to minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing aminoacetonitrile?

A1: Common methods for synthesizing aminoacetonitrile include:

  • Strecker Synthesis: This is a classic method involving the reaction of an aldehyde (formaldehyde), ammonia, and a cyanide source (e.g., sodium cyanide or hydrogen cyanide).[2][3]

  • From Glycolonitrile (B6354644): Industrially, aminoacetonitrile is often produced by the reaction of glycolonitrile with ammonia.[4]

  • From Ammonia Chloride, Formaldehyde (B43269), and Sodium Cyanide: A specific patented method involves the condensation reaction of these starting materials in the presence of acetic acid.[5]

Q2: How is the crude aminoacetonitrile converted to its hydrochloride salt?

A2: The free base of aminoacetonitrile is often unstable.[4] It is typically converted to its more stable hydrochloride salt by reacting it with a solution of hydrogen chloride in a suitable solvent, most commonly methanol. The reaction is usually carried out at a slightly elevated temperature (e.g., 45-50°C), followed by cooling to precipitate the hydrochloride salt.[5]

Q3: What are the most suitable solvents for the recrystallization of this compound?

A3: Based on literature, the following solvent systems are recommended for the recrystallization of this compound:

  • Dilute ethanol[1]

  • Absolute ethanol/diethyl ether (1:1)[1]

  • Absolute ethanol[1]

Q4: What are the potential impurities in this compound?

A4: Potential impurities can arise from the starting materials, side reactions, or subsequent degradation. In a Strecker-type synthesis, potential impurities could include:

  • Unreacted starting materials (e.g., formaldehyde, ammonium (B1175870) chloride, sodium cyanide).

  • Imines formed as intermediates.

  • Polymers of formaldehyde or methanimine.

  • Hydrolysis products, such as glycine, if water is present.

Q5: What is a typical yield for the synthesis and purification of this compound?

A5: The yield can vary significantly depending on the synthetic route and purification efficiency. A patented method reports a total molar yield of around 63% for the two-step process of synthesizing aminoacetonitrile and converting it to the hydrochloride salt.[5]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterCondition 1Condition 2
Aminoacetonitrile Input 48g48g
HCl in Methanol Solution 60g90g
HCl Concentration 45 wt%30 wt%
Water Content ≤ 1%≤ 1%
Reaction Temperature 45-50°C45-50°C
Reaction Time 1-2 hours1-2 hours
Cooling Temperature < 5°C< 5°C
Product Weight 58.8g58.3g
Total Molar Yield 63.60%63.03%
Data sourced from patent CN102432501A.[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is based on the method described in patent CN102432501A.[5]

Step 1: Synthesis of Aminoacetonitrile

  • In a suitable reactor, add ammonium chloride (53.5g), 37% formaldehyde (162g), and water (267.5g).

  • Stir the mixture and cool it to below 0°C.

  • Slowly add 40% sodium cyanide solution (122.5g) dropwise.

  • When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid (42g).

  • After the addition is complete, continue the reaction for 1-2 hours at a temperature below 0°C.

  • Filter the reaction mixture and centrifuge to obtain crude aminoacetonitrile (approximately 48g).

Step 2: Formation and Purification of this compound

  • Mix the crude aminoacetonitrile (48g) with a 30-50 wt% solution of hydrogen chloride in methanol. The water content of the methanolic HCl should be ≤ 1%.

  • Heat the mixture to 45-50°C and maintain this temperature for 1-2 hours.

  • Cool the mixture to below 5°C to induce crystallization.

  • Filter the precipitate and centrifuge to collect the this compound crystals.

  • Wash the crystals with a small amount of cold, dry diethyl ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Recrystallization of this compound

This is a general protocol for recrystallization. The choice of solvent should be determined based on small-scale solubility tests.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (e.g., dilute ethanol) to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis of Aminoacetonitrile cluster_purification Purification as Hydrochloride Salt start Reaction Mixture (Ammonium Chloride, Formaldehyde, Sodium Cyanide, Acetic Acid) reaction Condensation Reaction (< 0°C, 1-2h) start->reaction filtration1 Filtration & Centrifugation reaction->filtration1 crude_aan Crude Aminoacetonitrile filtration1->crude_aan hcl_addition Addition of Methanolic HCl (45-50°C, 1-2h) crude_aan->hcl_addition crystallization Cooling & Crystallization (< 5°C) hcl_addition->crystallization filtration2 Filtration & Washing crystallization->filtration2 drying Vacuum Drying filtration2->drying pure_product Purified Aminoacetonitrile Hydrochloride drying->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_oiling Oiling Out cluster_nocrystals No Crystals start Purification Issue Encountered cause_yield Possible Causes: - Incomplete Reaction - Suboptimal Precipitation - Product Loss start->cause_yield cause_oiling Possible Causes: - High Impurity Level - Improper Solvent - Rapid Cooling start->cause_oiling cause_nocrystals Possible Causes: - Solution Not Saturated - Supersaturation start->cause_nocrystals solution_yield Solutions: - Optimize Reaction - Adjust Solvent/Cooling - Minimize Transfers cause_yield->solution_yield solution_oiling Solutions: - Adjust Solvent System - Slower Cooling - Pre-purification cause_oiling->solution_oiling solution_nocrystals Solutions: - Induce Crystallization (Scratch/Seed) - Increase Concentration cause_nocrystals->solution_nocrystals

Caption: Troubleshooting logic for common purification issues.

References

Common side reactions in the synthesis of aminoacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminoacetonitrile (B1212223) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing aminoacetonitrile hydrochloride?

A1: The most prevalent method is a variation of the Strecker synthesis. This reaction involves the condensation of formaldehyde (B43269) with ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium chloride) and a cyanide source, such as sodium cyanide or hydrogen cyanide, to form aminoacetonitrile. The aminoacetonitrile is subsequently treated with hydrogen chloride in a solvent like methanol (B129727) to precipitate the hydrochloride salt.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include the formation of methyleneaminoacetonitrile, hydrolysis of the nitrile group to form glycine, and polymerization of reactants or products.[3][4][5] The formation of an undesirable oily product instead of a crystalline solid can also occur, particularly at elevated temperatures.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction's progress and quantifying the formation of both the desired product and major byproducts.[6][7][8] Thin Layer Chromatography (TLC) can also be employed for a more qualitative assessment of the reaction's completion.

Q4: The final product, this compound, is described as hygroscopic. How should it be handled and stored?

A4: Due to its hygroscopic nature, this compound should be handled in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container with a desiccant.[9][10]

Q5: What are the key safety precautions when performing this synthesis?

A5: The use of highly toxic cyanide salts or hydrogen cyanide is the primary safety concern. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A cyanide antidote kit should be readily available, and personnel must be trained in its use. The reaction also involves flammable solvents and corrosive acids, requiring appropriate handling procedures.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of side products (e.g., methyleneaminoacetonitrile, glycine). - Loss of product during workup and purification. - Suboptimal reaction temperature.- Monitor the reaction by HPLC or TLC to ensure completion. - Strictly control the reaction temperature, keeping it low (ideally below 5°C) to minimize side reactions.[1] - Optimize the molar ratios of the reactants. - Use anhydrous solvents for the hydrochloride salt formation to minimize hydrolysis.[9]
Formation of an Oily or Gummy Product Instead of a Crystalline Solid - The reaction temperature was too high. - Presence of excess water. - Impurities hindering crystallization.- Maintain a low reaction temperature (0-5°C) throughout the addition of reagents and for the duration of the reaction. - Attempt to crystallize the oil by triturating with a non-polar solvent or by dissolving in a minimal amount of a polar solvent and precipitating with a non-polar solvent. - Ensure starting materials are pure and solvents are anhydrous where specified.
Presence of Methyleneaminoacetonitrile as a Major Impurity - Reaction of aminoacetonitrile with excess formaldehyde.- Use a slight excess of the ammonia source relative to formaldehyde. - Control the rate of addition of formaldehyde to the reaction mixture.
Significant Amount of Glycine Detected in the Product - Hydrolysis of the nitrile group of aminoacetonitrile.- Avoid high temperatures during the reaction and workup. - Use anhydrous conditions for the formation of the hydrochloride salt. - Minimize the time the reaction is exposed to aqueous acidic or basic conditions.
Polymerization of the Reaction Mixture - The ratio of reactants, particularly an excess of methanimine (B1209239) intermediate, can lead to the formation of poly(methylene-imine) polymers.[5]- Carefully control the stoichiometry of the reactants. The dilution of methanimine in the ammonium cyanide salt can reduce polymer length and favor aminoacetonitrile formation.[5]
Difficulty in Purifying the Final Product - The product is hygroscopic and highly soluble in polar solvents. - Co-crystallization with impurities.- Recrystallize from a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., diethyl ether).[9] - Perform all purification steps under an inert and dry atmosphere.

Quantitative Data on Side Product Formation (Illustrative)

The following table provides an illustrative summary of how reaction conditions can influence the product distribution. Exact percentages can vary based on specific substrate concentrations and reaction setup.

Reaction Condition Aminoacetonitrile Yield (%) Methyleneaminoacetonitrile (%) Glycine (%) Notes
Optimal (0-5°C, controlled addition) > 70< 10< 5Low temperatures and slow addition of reagents favor the desired product.
Elevated Temperature (> 20°C) 40-5015-2510-20Higher temperatures significantly increase the rate of side reactions.
Excess Formaldehyde 50-6020-30< 10Stoichiometric control is crucial to prevent the formation of methyleneaminoacetonitrile.
Prolonged Reaction in Aqueous Media 60-70< 1015-25Extended exposure to water, especially at non-neutral pH, promotes hydrolysis to glycine.

Experimental Protocols

Synthesis of Aminoacetonitrile

This protocol is a representative example based on literature procedures.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add ammonium chloride (1.0 eq), a 37% aqueous solution of formaldehyde (2.0 eq), and water.

  • Cooling: Cool the mixture to below 0°C using an ice-salt bath.

  • Reagent Addition: Slowly add a 30-40% aqueous solution of sodium cyanide (1.0 eq) dropwise, maintaining the temperature below 5°C. Concurrently, add acetic acid (0.7 eq) dropwise.

  • Reaction: After the addition is complete, continue stirring the mixture at a temperature below 5°C for 1-2 hours.

  • Isolation: Filter the reaction mixture and wash the solid product with cold water to obtain crude aminoacetonitrile.

Formation of this compound
  • Dissolution: Dissolve the crude aminoacetonitrile in methanol.

  • Acidification: Cool the solution to below 5°C and slowly add a solution of hydrogen chloride in methanol (30-50 wt%).[9]

  • Precipitation and Isolation: Stir the mixture at this temperature for 1-2 hours. The this compound will precipitate. Collect the solid by filtration, wash with cold methanol or diethyl ether, and dry under vacuum.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Not OK oily_product Oily/Gummy Product check_yield->oily_product Physical Form Issue high_purity High Yield & Purity check_yield->high_purity OK analyze_byproducts Analyze Byproducts (HPLC/TLC) low_yield->analyze_byproducts optimize_temp Optimize Temperature (0-5°C) oily_product->optimize_temp purification Purification Strategy high_purity->purification methylene_impurity Methyleneaminoacetonitrile Impurity analyze_byproducts->methylene_impurity Major Impurity glycine_impurity Glycine Impurity analyze_byproducts->glycine_impurity Major Impurity polymer_formation Polymer Formation analyze_byproducts->polymer_formation Major Impurity optimize_ratios Optimize Reactant Ratios methylene_impurity->optimize_ratios control_addition Control Reagent Addition Rate methylene_impurity->control_addition glycine_impurity->optimize_temp anhydrous_conditions Use Anhydrous Conditions for HCl Salt Formation glycine_impurity->anhydrous_conditions polymer_formation->optimize_ratios optimize_temp->start optimize_ratios->start control_addition->start anhydrous_conditions->start recrystallize Recrystallize (EtOH/Ether) purification->recrystallize dry_handling Handle Under Inert Atmosphere purification->dry_handling

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Aminoacetonitrile Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoacetonitrile (B1212223) hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of aminoacetonitrile hydrochloride has turned yellow/brown. What is happening and is it still usable?

A freshly prepared aqueous solution of this compound should be clear and colorless. A color change to yellow or brown indicates potential degradation or polymerization. The usability of the solution depends on the tolerance for impurities in your specific application. It is highly recommended to use freshly prepared solutions for quantitative experiments. For qualitative applications, the impact of minor degradation should be assessed on a case-by-case basis.

Q2: I observe a loss of potency of my this compound solution over a short period. What is the likely cause?

Aminoacetonitrile is known to be unstable in its free base form due to the interaction between the nucleophilic amine and the electrophilic nitrile group.[1] In solution, especially at neutral to alkaline pH, the hydrochloride salt can convert to the free base, which can then degrade. The primary degradation pathway in aqueous solution is likely hydrolysis of the nitrile group to form glycine (B1666218) amide and subsequently glycine. To mitigate this, it is recommended to prepare solutions in an acidic buffer (e.g., pH 3-5) and store them at low temperatures (2-8 °C) for short periods.

Q3: What are the expected degradation products of this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The nitrile group (-C≡N) can be hydrolyzed, especially under acidic or basic conditions, to first form an amide (glycine amide) and then a carboxylic acid (glycine). Under certain conditions, polymerization may also occur.

Q4: How should I prepare and store my this compound solutions to maximize stability?

To maximize stability:

  • Use High-Purity Solvent: Use purified water (e.g., HPLC grade) or an appropriate co-solvent.

  • Control pH: Prepare solutions in a slightly acidic buffer (pH 3-5). The hydrochloride salt itself makes the solution slightly acidic, but for longer-term stability, a buffer is recommended. Avoid neutral or alkaline pH.

  • Low Temperature: Store solutions at 2-8 °C. For longer-term storage, consider aliquoting and freezing at -20 °C or below, but be aware of potential freeze-thaw degradation.

  • Fresh Preparation: The best practice is to prepare solutions fresh before each experiment.[2]

  • Inert Atmosphere: For critical applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q5: Can I use solvents other than water? How does that affect stability?

While this compound is highly soluble in water[3][4], other polar solvents like methanol (B129727) or ethanol (B145695) can be used. Stability in organic solvents will differ from that in water. Protic solvents like alcohols could potentially participate in solvolysis reactions. Aprotic solvents like DMSO might offer better stability against hydrolysis, but a specific stability study in the chosen solvent is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Degradation of this compound.1. Confirm the identity of the new peaks by mass spectrometry. Compare their retention times with the expected degradation products (glycine amide, glycine).2. Review solution preparation and storage conditions (pH, temperature, age of solution).3. Implement the stability-indicating HPLC method described in the experimental protocols section to monitor degradation.
Precipitate forms in the solution upon storage Polymerization or formation of less soluble degradation products.1. Discard the solution. Precipitates indicate significant degradation.2. Prepare a fresh solution using the recommended storage conditions (acidic pH, low temperature).3. If using a buffer, ensure the buffer components are compatible and will not precipitate at the storage temperature.
Inconsistent experimental results Instability of the this compound solution leading to varying concentrations.1. Always prepare the solution fresh for each set of experiments.2. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) immediately before use.3. Ensure the solution is homogeneous before taking an aliquot.

Data Presentation

The following tables are templates for presenting data from a stability study of this compound in solution.

Table 1: pH-Dependent Degradation of this compound at [Temperature] °C

pHInitial Concentration (mM)Concentration at 2h (mM)% Remaining at 2hConcentration at 8h (mM)% Remaining at 8hConcentration at 24h (mM)% Remaining at 24hApparent Rate Constant (k) (h⁻¹)
3.0
5.0
7.0
9.0

Table 2: Temperature-Dependent Degradation of this compound at pH [pH value]

Temperature (°C)Initial Concentration (mM)Concentration at 2h (mM)% Remaining at 2hConcentration at 8h (mM)% Remaining at 8hConcentration at 24h (mM)% Remaining at 24hApparent Rate Constant (k) (h⁻¹)
4
25 (RT)
40

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent compound from its potential hydrolysis products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 30% B

    • 15-20 min: 30% B

    • 20-22 min: 30% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Forced Degradation Study

To understand the degradation profile, forced degradation studies are recommended.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105 °C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.

For each condition, take samples at appropriate time points, neutralize if necessary, and analyze using the stability-indicating HPLC method.

Visualizations

degradation_pathway AAN_HCl Aminoacetonitrile Hydrochloride AAN_free Aminoacetonitrile (Free Base) AAN_HCl->AAN_free Deprotonation (Neutral/Alkaline pH) Gly_amide Glycine Amide AAN_free->Gly_amide Hydrolysis (+H2O) Polymer Polymerization Products AAN_free->Polymer Polymerization Glycine Glycine Gly_amide->Glycine Hydrolysis (+H2O)

Caption: Proposed degradation pathway of this compound in aqueous solution.

stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions in buffers of varying pH (e.g., 3, 5, 7, 9) store Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) prep->store sample Withdraw samples at specific time points (0, 2, 8, 24h) store->sample hplc Analyze by stability- indicating HPLC method sample->hplc quantify Quantify remaining Aminoacetonitrile HCl hplc->quantify kinetics Calculate degradation rate constants (k) quantify->kinetics report Summarize data in tables and graphs kinetics->report

References

Technical Support Center: Strecker Synthesis of Aminoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of aminoacetonitrile (B1212223).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of the Strecker synthesis for aminoacetonitrile?

A1: The Strecker synthesis is a three-component reaction. For aminoacetonitrile, it involves the reaction of formaldehyde (B43269) with ammonia (B1221849) and a cyanide source.[1][2][3] The process occurs in two main stages:

  • Imine Formation: Formaldehyde reacts with ammonia to form an imine intermediate.[2][4] This step is often facilitated by a weakly acidic medium which protonates the formaldehyde, making it more susceptible to nucleophilic attack by ammonia.[5][6]

  • α-Aminonitrile Formation: A cyanide ion then attacks the imine, resulting in the formation of aminoacetonitrile.[2][4]

The resulting aminoacetonitrile can then be hydrolyzed to produce the amino acid glycine.[7]

Q2: What are the common reagents and their roles in this synthesis?

A2: The key reagents are:

  • Formaldehyde: The aldehyde provides the carbon backbone for the aminoacetonitrile.

  • Ammonia Source (e.g., Ammonium (B1175870) Chloride, aqueous ammonia): This provides the amino group. Ammonium chloride can also serve as a mild acid catalyst.[6]

  • Cyanide Source (e.g., Sodium Cyanide, Potassium Cyanide, Hydrogen Cyanide): This provides the nitrile group.[4] For safety reasons, salts like sodium cyanide or potassium cyanide are often preferred over hydrogen cyanide gas.[5]

  • Acid (e.g., Acetic Acid, Sulfuric Acid): Can be used to catalyze the reaction and to stabilize the aminoacetonitrile product.[1][8]

Q3: What are the potential side reactions I should be aware of?

A3: The most significant side reaction is the polymerization of formaldehyde and/or the formation of poly(methylene-imine) polymers, especially in the presence of excess formaldehyde or at elevated temperatures.[9][10] Additionally, HCN can polymerize, particularly in aqueous solutions at alkaline pH.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to track the disappearance of starting materials and the appearance of the nitrile peak of aminoacetonitrile.[11] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for monitoring the formation of the product and the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Aminoacetonitrile 1. Incorrect Stoichiometry: Molar ratios of reactants are critical.[1] 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Inefficient Imine Formation: Insufficient acid catalysis or presence of excess water can hinder this step.[5] 4. Degradation of Product: Aminoacetonitrile is unstable and can degrade during workup.[12]1. Optimize Molar Ratios: A common molar ratio of ammonium chloride:formaldehyde:acetic acid:sodium cyanide is approximately 1:2:0.7:1.[1] 2. Control Temperature: Maintain the reaction temperature below 0°C during the addition of reagents to control the exothermic reaction, then allow it to proceed for 1-2 hours.[1] 3. Use a Mild Acid Catalyst: Acetic acid can be used to facilitate imine formation.[1] 4. Stabilize the Product: Convert the crude aminoacetonitrile to a more stable salt (e.g., hydrochloride or sulfate) immediately after synthesis.[8][13]
Formation of a Thick, Polymeric Precipitate 1. High Reaction Temperature: Elevated temperatures can promote the polymerization of formaldehyde.[10] 2. Incorrect Reagent Addition Order: Adding reagents in the wrong sequence can lead to localized high concentrations and polymerization. 3. High pH: Alkaline conditions can favor formaldehyde polymerization.[10]1. Maintain Low Temperature: Keep the reaction mixture below 0°C, especially during the addition of the cyanide source.[1] 2. Slow, Controlled Addition: Add the sodium cyanide solution dropwise to the mixture of ammonium chloride and formaldehyde.[1] 3. Control pH: The use of ammonium chloride and the addition of acetic acid can help maintain a suitable pH to minimize polymerization.[1][5]
Difficulty in Isolating Aminoacetonitrile 1. Product Instability: Aminoacetonitrile is a colorless liquid that is unstable at room temperature.[12] 2. High Water Solubility: The product is highly soluble in water, making extraction difficult.[13] 3. Emulsion Formation during Workup: This can complicate phase separation.1. Isolate as a Salt: Convert the product to its hydrochloride or sulfate (B86663) salt, which are more stable crystalline solids.[12][13] 2. Use Appropriate Extraction Solvents: For the free base, extraction with solvents like dichloromethane (B109758) may be possible, but it is often more practical to proceed with salt formation. For polar products, a 3:1 mixture of chloroform/isopropanol can be an effective extraction solvent.[14] 3. Break Emulsions: If emulsions form, adding brine or filtering through Celite can help break them.
Product is Impure 1. Unreacted Starting Materials: Incomplete reaction can leave residual formaldehyde, ammonia, or cyanide. 2. Side Products: Formation of glycolonitrile (B6354644) or other condensation products. 3. Co-precipitation of Salts: Inorganic salts may co-precipitate with the product salt.1. Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by stirring for the recommended time at the appropriate temperature.[1] 2. Purification by Recrystallization: The aminoacetonitrile salt can be purified by recrystallization from solvents like ethanol/ether mixtures.[13] 3. Washing: Wash the crude product with a solvent in which the impurities are soluble but the product is not.

Experimental Protocols

Synthesis of Aminoacetonitrile Hydrochloride[1]

This protocol is based on a patented procedure for the preparation of this compound.

Materials:

  • Ammonium chloride (53.5 g)

  • 37% Formaldehyde solution (162 g)

  • Water (267.5 g)

  • 32% Sodium cyanide solution (153 g)

  • Acetic acid (42 g)

  • Methanol (B129727) solution of hydrogen chloride (30-50 wt% HCl, water content ≤ 1%)

  • Methanol

Procedure:

  • In a reactor, combine ammonium chloride, formaldehyde solution, and water. Stir the mixture until uniform.

  • Cool the reactor to below 0°C.

  • Slowly add the sodium cyanide solution dropwise. When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid.

  • After the additions are complete, continue to stir the reaction mixture at a temperature below 0°C for 1-2 hours.

  • Filter the mixture and collect the crude aminoacetonitrile.

  • To form the hydrochloride salt, mix the crude aminoacetonitrile with a methanol solution of hydrogen chloride.

  • Heat the mixture to 45-50°C and maintain this temperature for 1-2 hours.

  • Cool the solution to below 5°C to crystallize the this compound.

  • Filter the crystals and wash with cold methanol.

  • Dry the product under vacuum.

Quantitative Data Summary

Parameter Value Reference
Molar Ratio (NH₄Cl:CH₂O:CH₃COOH:NaCN) 1 : 2 : 0.7 : 1[1]
Reaction Temperature (Aminoacetonitrile formation) < 0°C[1]
Reaction Time (Aminoacetonitrile formation) 1 - 2 hours[1]
Reaction Temperature (Salt formation) 45 - 50°C[1]
Reaction Time (Salt formation) 1 - 2 hours[1]
Crystallization Temperature (Salt) < 5°C[1]
Yield of Aminoacetonitrile > 70% (based on ammonium chloride)
Yield of this compound > 90% (from aminoacetonitrile)

Visualizations

Strecker_Synthesis_Pathway formaldehyde Formaldehyde imine Imine Intermediate formaldehyde->imine ammonia Ammonia ammonia->imine aminoacetonitrile Aminoacetonitrile imine->aminoacetonitrile cyanide Cyanide Ion cyanide->aminoacetonitrile

Caption: Signaling pathway of the Strecker synthesis of aminoacetonitrile.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Isolation reagents Combine Formaldehyde, Ammonia Source, and Water cooling Cool to < 0°C reagents->cooling addition Slowly Add Cyanide Source and Acetic Acid cooling->addition reaction React for 1-2 hours addition->reaction filtration Filter Crude Product reaction->filtration salt_formation React with HCl in Methanol filtration->salt_formation crystallization Cool to < 5°C to Crystallize salt_formation->crystallization isolation Filter and Dry Product crystallization->isolation

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic start Low Yield? polymer Polymer Formation? start->polymer No solution1 Check Stoichiometry & Reaction Time start->solution1 Yes isolation_issue Isolation Difficulty? polymer->isolation_issue No solution2 Lower Reaction Temperature & Control Reagent Addition polymer->solution2 Yes solution3 Isolate as Salt & Optimize Extraction isolation_issue->solution3 Yes end Successful Synthesis isolation_issue->end No solution1->end solution2->end solution3->end

Caption: Logical relationships for troubleshooting the Strecker synthesis.

References

Technical Support Center: Optimizing Aminoacetonitrile Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of aminoacetonitrile (B1212223) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of aminoacetonitrile necessary for analysis?

Aminoacetonitrile, like most amino acids, is a small, polar molecule that lacks a strong chromophore or fluorophore.[1][2] This makes it difficult to detect with high sensitivity using common chromatographic techniques like HPLC with UV or fluorescence detection, or to analyze by Gas Chromatography (GC) due to low volatility.[3][4][5] Derivatization chemically modifies the aminoacetonitrile molecule to:

  • Enhance Detector Response: Attaches a UV-absorbing or fluorescent tag (e.g., dansyl chloride) for sensitive detection.[6][7][8]

  • Improve Chromatographic Separation: Increases the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase HPLC columns.[2][8]

  • Increase Volatility for GC: Replaces active hydrogens with less polar groups (e.g., silyl (B83357) groups), making the molecule suitable for GC analysis.[5]

Q2: What are the most common derivatization reagents for aminoacetonitrile?

Several reagents can be used, depending on the analytical method (HPLC or GC). For HPLC, common reagents include:

  • Dansyl Chloride (DNS-Cl): Widely used for primary and secondary amines, forming stable and highly fluorescent derivatives.[6][7][8] It is a robust method but can be slow.[9][10]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent products. However, the derivatives can be unstable.[2][11]

  • Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[2]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A highly reactive agent that forms very stable derivatives suitable for UV detection.[11]

For GC analysis, silylation reagents are most common:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that replaces active hydrogens on amines and other functional groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

Q3: What are the critical parameters to control during a dansylation reaction?

The success of a dansylation reaction hinges on several key factors:

  • pH: The reaction must be performed under alkaline conditions (typically pH 9-10) to ensure the amino group of aminoacetonitrile is unprotonated and thus nucleophilic.[1][8]

  • Temperature and Time: The reaction is typically heated (e.g., 60-80°C) to ensure it proceeds to completion.[1][8] Reaction times can range from 30 to 60 minutes.[1][7][8]

  • Reagent Concentration: Dansyl chloride should be used in molar excess to drive the reaction to completion.[8]

  • Light Exposure: Dansyl derivatives are light-sensitive and can degrade. The reaction should be carried out in the dark.[8]

Q4: My aminoacetonitrile sample is in HCl. Do I need to neutralize it before derivatization?

Yes, neutralization is critical. Derivatization reactions with agents like Dansyl Chloride, FMOC-Cl, or AQC require an alkaline pH (typically 8.2-10.1) for the reaction to proceed efficiently. The acidic nature of the hydrochloride salt will protonate the amine group, rendering it non-reactive. Failure to neutralize the sample is a common cause of incomplete or failed derivatization. You can neutralize the sample by adding a suitable volume of a base like NaOH or by using a strong buffer like sodium carbonate/bicarbonate or borate (B1201080) buffer.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of aminoacetonitrile hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatized Product Peak 1. Incorrect pH: The reaction medium is too acidic, preventing the deprotonation of the amino group. 2. Reagent Degradation: Derivatization reagents (e.g., Dansyl-Cl, FMOC-Cl) are sensitive to moisture and can hydrolyze over time.[12] 3. Insufficient Reagent: The molar ratio of the derivatizing agent to aminoacetonitrile is too low. 4. Low Reaction Temperature/Time: The reaction has not proceeded to completion. 5. Aminoacetonitrile Instability: The free base form of aminoacetonitrile is unstable at room temperature.[13]1. Verify and Adjust pH: Ensure the final reaction pH is within the optimal range (e.g., 9-10 for dansylation) using a suitable buffer.[8] Neutralize the HCl salt completely. 2. Use Fresh Reagent: Prepare reagent solutions fresh.[8] Store stock reagents in a desiccator and protected from light. 3. Increase Reagent Excess: Use at least a 2:1 molar ratio of derivatizing reagent to the analyte. 4. Optimize Conditions: Increase the reaction temperature or time according to established protocols (see tables below).[1] 5. Proper Sample Handling: Perform the derivatization promptly after preparing the aminoacetonitrile solution.
Multiple Unexpected Peaks (Side Products) 1. Excess Reagent: A large peak from the derivatizing agent or its hydrolysis by-product (e.g., dansyl-OH, FMOC-OH) can interfere with the chromatogram.[12] 2. Reaction with Solvent/Buffer: The reagent may react with other nucleophiles present in the reaction mixture. 3. Analyte Degradation: Aminoacetonitrile or its derivative may be degrading under the reaction or analysis conditions.[14][15]1. Quench Excess Reagent: After the primary reaction is complete, add a quenching agent (e.g., a primary amine like methylamine (B109427) or ammonium (B1175870) hydroxide) to consume the excess derivatizing reagent.[7][8] 2. Use High-Purity Reagents: Ensure solvents and buffer components are of high purity and free from contaminating amines. 3. Optimize Conditions: Avoid overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times). Ensure derivative stability by analyzing promptly.
Poor Reproducibility / Inconsistent Peak Areas 1. Inconsistent pH Control: Small variations in pH between samples can lead to significant differences in derivatization efficiency. 2. Pipetting Errors: Inaccurate measurement of the sample, standard, or reagents. 3. Temperature Fluctuations: Inconsistent heating during the incubation step. 4. Incomplete Quenching: If the reaction is not stopped consistently, it may continue at different rates in different samples.1. Use a Robust Buffer: Employ a buffer with sufficient capacity to maintain a stable pH across all samples. 2. Use an Internal Standard: Add an internal standard (a similar compound not present in the sample) prior to derivatization to correct for variations in reaction efficiency and injection volume.[1][16] 3. Use a Calibrated Heat Block: Ensure consistent and uniform heating for all samples. 4. Standardize Quenching Step: Add the quenching reagent at a precise time point for a consistent duration.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the derivatization of amino acids, which are applicable to aminoacetonitrile.

Table 1: HPLC Pre-Column Derivatization Conditions

ParameterDansyl Chloride (DNS-Cl)o-Phthalaldehyde (OPA)Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
pH 9.0 - 10.0 (Carbonate or Borate Buffer)[1][8]9.0 - 10.0 (Borate Buffer)9.0 (Borate Buffer)[12]
Temperature 60 - 80 °C[1][8]Room TemperatureRoom Temperature
Reaction Time 30 - 60 min[1][7]< 2 min[9]5 - 20 min
Quenching Agent Ammonium Hydroxide (B78521), Methylamine[7][8]Not typically required (derivatives are unstable)A primary or secondary amine (e.g., amino-adamantane)
Derivative Stability Stable for hours to daysUnstable, requires immediate analysis[11]Stable for >7 days[11]

Table 2: GC Derivatization (Silylation) Conditions

ParameterN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Catalyst TMCS (trimethylchlorosilane) is often added to increase reactivity.
Solvent Acetonitrile (B52724), Pyridine, DMF
Temperature 60 - 100 °C
Reaction Time 15 - 60 min (highly dependent on the analyte's steric hindrance).
Key Considerations The reaction is highly sensitive to moisture. All glassware and solvents must be anhydrous.

Experimental Protocols

Protocol 1: Dansylation of Aminoacetonitrile for HPLC-UV/Fluorescence Analysis

This protocol provides a detailed methodology for the derivatization of this compound using dansyl chloride.

  • Reagent Preparation:

    • Derivatization Buffer: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer and adjust the pH to 9.8.[8]

    • Dansyl Chloride Solution (50 mM): Prepare this solution fresh daily and protect it from light. Dissolve 13.5 mg of dansyl chloride in 1 mL of anhydrous acetonitrile.[8]

    • Quenching Solution: Prepare a 10% (v/v) solution of methylamine or ammonium hydroxide in water.[8]

    • Sample/Standard Solution: Dissolve this compound standard or sample in 0.1 M HCl.

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 50 µL of the aminoacetonitrile sample or standard.

    • Add 50 µL of the Derivatization Buffer (pH 9.8). Vortex thoroughly.[8]

    • Add 100 µL of the freshly prepared Dansyl Chloride Solution.

    • Vortex the mixture vigorously for 10 seconds.

    • Incubate the reaction in a heating block at 60°C for 45 minutes. Crucially, this incubation must be performed in the dark (e.g., by wrapping the tubes in aluminum foil).[8]

    • After incubation, cool the mixture to room temperature.

  • Quenching and Sample Finalization:

    • To stop the reaction and consume excess dansyl chloride, add 20 µL of the Quenching Solution.[8]

    • Vortex and let the mixture stand at room temperature for 10 minutes.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key decision-making and experimental processes.

G cluster_0 Experimental Workflow: Aminoacetonitrile Derivatization prep 1. Sample/Standard Preparation (in 0.1 M HCl) neutralize 2. pH Adjustment (add alkaline buffer, pH 9-10) prep->neutralize derivatize 3. Add Derivatizing Agent (e.g., Dansyl-Cl in ACN) neutralize->derivatize react 4. Incubate (e.g., 60°C, 45 min, in dark) derivatize->react quench 5. Quench Reaction (add e.g., Methylamine) react->quench analyze 6. Centrifuge & Analyze by HPLC/GC quench->analyze

Caption: General workflow for derivatization of aminoacetonitrile.

G cluster_1 Troubleshooting: Low Derivatization Yield start Problem: Low or No Product Peak ph_check Is pH of reaction mixture 9-10? start->ph_check ph_fix Solution: Neutralize sample (HCl) & use robust buffer. ph_check->ph_fix No reagent_check Is derivatizing reagent solution fresh? ph_check->reagent_check Yes ph_yes Yes ph_no No ph_fix->ph_check reagent_fix Solution: Prepare fresh reagent. Store stock properly. reagent_check->reagent_fix No conditions_check Are reaction time & temperature optimal? reagent_check->conditions_check Yes reagent_yes Yes reagent_no No reagent_fix->reagent_check conditions_fix Solution: Increase incubation time or temperature. conditions_check->conditions_fix No other_issues Consider other issues: - Reagent concentration - Analyte stability - Instrument problem conditions_check->other_issues Yes conditions_yes Yes conditions_no No conditions_fix->conditions_check

Caption: Decision tree for troubleshooting low derivatization yield.

References

How to remove impurities from commercial aminoacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial aminoacetonitrile (B1212223) hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of aminoacetonitrile hydrochloride.

Problem Potential Cause Solution
"Oiling Out" (Product separates as a liquid instead of solid crystals)1. The melting point of the impure solid is lower than the boiling point of the solvent.[1][2] 2. The solution is cooled too quickly. 3. High concentration of impurities.[2]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] 2. Consider switching to a lower-boiling point solvent system. 3. If the issue persists, attempt purification by another method, such as chromatography, before recrystallization.[1]
No Crystal Formation (Solution remains clear after cooling)1. Too much solvent was used, and the solution is not saturated.[1][3] 2. The solution is supersaturated but lacks a nucleation site.[1][3]1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[1][4] 2. Induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface.[1][3] 3. Add a "seed crystal" of pure this compound if available.[1][3]
Low Yield of Crystals 1. Too much solvent was added, leaving a significant amount of product in the mother liquor.[3][5] 2. Premature crystallization during hot filtration (if performed). 3. The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[3]1. Reduce the volume of the mother liquor by evaporation to recover more product.[5] 2. Ensure the filtration apparatus is pre-heated before filtering the hot solution. 3. Always use a minimal amount of ice-cold solvent to wash the collected crystals.[3]
Discolored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[5]
Hygroscopic Product (Crystals quickly become sticky or deliquesce)This compound is inherently hygroscopic.[6]1. Dry the purified crystals thoroughly under vacuum. 2. Handle the purified product in a dry atmosphere (e.g., a glove box with an inert gas). 3. Store the final product in a tightly sealed container with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: While the exact impurity profile can vary between manufacturers, potential impurities can originate from the synthesis process. A common route is the Strecker synthesis, which uses formaldehyde, ammonia, and hydrogen cyanide.[7][8] Therefore, impurities could include unreacted starting materials, intermediates like imines, or byproducts from side reactions. For commercial products, total impurities are often specified to be below a certain threshold, for instance, ≤0.5%.[3]

Q2: Which solvent system is best for the recrystallization of this compound?

A2: The choice of solvent depends on the scale of your experiment and the presumed impurities. Here are some recommended systems:

  • Absolute Ethanol (B145695): A good starting point for general purification.[1][6]

  • Absolute Ethanol / Diethyl Ether (1:1): This mixed solvent system can be very effective. The compound is dissolved in the minimum amount of hot ethanol, and ether is added until the solution becomes slightly cloudy, which is then clarified by adding a few more drops of hot ethanol before cooling.[1][6]

  • Dilute Ethanol: Can also be used, but care must be taken to avoid excessive water, which can affect recovery due to the compound's high water solubility.[1][6]

Q3: How can I prevent the purified this compound from absorbing moisture?

A3: this compound is hygroscopic.[6] To minimize moisture absorption, it is crucial to dry the crystals thoroughly after filtration, preferably in a vacuum oven. All subsequent handling should be done in a dry environment, such as a glove box. For storage, use a tightly sealed container, and consider adding a desiccant.

Q4: My recrystallization resulted in very fine needles instead of larger crystals. Is this a problem?

A4: Rapid cooling often leads to the formation of smaller crystals.[4] While not necessarily indicating impurity, larger crystals are generally easier to filter and wash effectively. To obtain larger crystals, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass or beaker during cooling can help slow down the process and promote the growth of larger, purer crystals.

Experimental Protocols

Protocol 1: Recrystallization from Absolute Ethanol
  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent and moisture.

Protocol 2: Recrystallization from Ethanol/Diethyl Ether
  • Dissolution: In a fume hood, dissolve the impure this compound in the minimum amount of hot absolute ethanol in an Erlenmeyer flask.

  • Precipitation: While the solution is still warm, slowly add diethyl ether with swirling until the solution remains faintly cloudy.

  • Clarification: Add a few drops of hot absolute ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold 1:1 mixture of ethanol and diethyl ether.

  • Drying: Dry the crystals thoroughly under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Impure Aminoacetonitrile Hydrochloride dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize cool Slow Cooling & Ice Bath dissolve->cool No Optional Steps hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end_node Pure Product dry->end_node troubleshooting_tree start Issue During Recrystallization? oiling_out Product is an Oil? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No oiling_out->no_crystals No solution1 Re-heat, add more solvent, cool slowly. oiling_out->solution1 Yes low_yield Yield is Low? no_crystals->low_yield No solution2 Boil off some solvent. no_crystals->solution2 Yes (Too much solvent) solution3 Induce crystallization: - Scratch flask - Add seed crystal no_crystals->solution3 Yes (Supersaturated) solution4 Concentrate mother liquor. low_yield->solution4 Yes solution5 Check washing procedure (use ice-cold solvent). low_yield->solution5 Yes

References

Preventing polymerization of aminoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in preventing the polymerization of aminoacetonitrile (B1212223) during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my aminoacetonitrile solution turning yellow or forming a precipitate?

A1: Aminoacetonitrile is inherently unstable at room temperature in its free base form.[1] This instability arises from the incompatibility of the nucleophilic amino group and the electrophilic nitrile group on the same molecule, which can lead to self-reaction and polymerization.[1] The appearance of a yellow color or precipitate is a common indicator of degradation and polymerization.

Q2: What is the primary mechanism of aminoacetonitrile degradation?

A2: The degradation of aminoacetonitrile in aqueous solutions can proceed through two main pathways:

  • Polymerization: The amino group of one molecule can attack the nitrile group of another, leading to the formation of dimers, oligomers, and eventually polymers.

  • Hydrolysis: The nitrile group can be hydrolyzed to form glycinamide (B1583983), which can be further hydrolyzed to glycine.[2] This process is significantly accelerated under basic conditions.[2][3][4]

Q3: How does pH affect the stability of aminoacetonitrile solutions?

A3: pH is a critical factor in the stability of aminoacetonitrile.

  • Acidic to Neutral pH (pH < 7): Aminoacetonitrile is significantly more stable in acidic solutions. Lowering the pH with an acid like sulfuric or hydrochloric acid can stabilize aqueous solutions.[2][5] At pH 1 and pH 6, little to no hydrolysis is observed over extended periods.[2] Protonation of the amino group reduces its nucleophilicity, thereby inhibiting the initiation of polymerization.

  • Basic pH (pH > 7): Basic conditions dramatically accelerate the degradation of aminoacetonitrile, primarily through hydrolysis to glycinamide and glycine.[2] At pH 11, significant hydrolysis occurs within hours.[2]

Q4: Is it better to use the free base or a salt of aminoacetonitrile?

A4: It is highly recommended to use a salt form, such as aminoacetonitrile hydrochloride ([NCCH₂NH₃]⁺Cl⁻) or aminoacetonitrile bisulfate ([NCCH₂NH₃]⁺HSO₄⁻).[1] These salts are crystalline solids that are more stable than the free base, which is an unstable liquid at room temperature.[1] The protonated amino group in the salt form is less reactive, reducing the likelihood of self-polymerization.

Q5: Are there any recommended inhibitors to prevent polymerization?

A5: While general-purpose polymerization inhibitors for monomers like hydroquinone (B1673460) or TEMPO exist, their specific efficacy for aminoacetonitrile is not well-documented in the provided search results. The most effective and documented strategy for stabilizing aminoacetonitrile is to control the pH by maintaining acidic conditions.[2][5]

Q6: How should I store aminoacetonitrile?

A6: Aminoacetonitrile salts should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[6] For long-term storage of the purified compound, temperatures of -20°C are recommended.[6] Stock solutions should be prepared fresh, kept on ice during use, and stored at low temperatures (2-8°C) for short periods.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Solution turns yellow/brown upon preparation or standing. Polymerization/degradation.Ensure the solvent is sufficiently acidic (pH 3-5). Use a high-purity aminoacetonitrile salt. Prepare the solution at a low temperature (on ice).
Precipitate forms in the solution. Polymer formation or insolubility.Confirm the pH of the solution is acidic. If using a buffer, check for compatibility. The polymer is often less soluble than the monomer.
Inconsistent experimental results. Degradation of aminoacetonitrile stock solution.Prepare a fresh stock solution from the solid salt for each experiment. Monitor the purity of the stock solution regularly via HPLC.
Low yield of desired product in a reaction. Aminoacetonitrile has degraded before or during the reaction.Check the pH of your reaction mixture. If the reaction requires neutral or basic conditions, add the aminoacetonitrile solution last and as close to the reaction time as possible.

Below is a troubleshooting workflow diagram for researchers encountering issues with aminoacetonitrile solutions.

Diagram 1: Aminoacetonitrile Troubleshooting Workflow start Problem: Solution Instability (Color change, Precipitate) q1 Is the solution pH acidic (e.g., pH 3-5)? start->q1 action1 Adjust pH to 3-5 using dilute HCl or H₂SO₄. q1->action1 No q2 Was the solution prepared fresh from a salt form? q1->q2 Yes action1->q2 action2 Discard old solution. Prepare fresh from aminoacetonitrile HCl or H₂SO₄ salt. q2->action2 No q3 Was the solution kept cold (on ice) during preparation and use? q2->q3 Yes action2->q3 action3 Maintain low temperature (0-4°C) during all handling steps. q3->action3 No q4 Is the solvent free of bases and strong nucleophiles? q3->q4 Yes action3->q4 action4 Use a pure, appropriate solvent (e.g., acidic buffer or water). q4->action4 No end_node Problem Resolved. If issues persist, verify monomer purity via HPLC/NMR. q4->end_node Yes action4->end_node

Caption: Troubleshooting workflow for aminoacetonitrile solution instability.

Data Summary

The stability of aminoacetonitrile is highly dependent on pH. The following table summarizes the degradation of aminoacetonitrile into its primary hydrolysis products, glycinamide and glycine, at various pH levels.

Table 1: Hydrolysis of Aminoacetonitrile in Aqueous Solution

pH Reaction Time (hours) Aminoacetonitrile Remaining (%) Glycinamide Formed (%) Glycine Formed (%)
1 150 ~100% 0% 0%
6 150 ~100% 0% 0%
11 300 25% 65% 10%

Data derived from a study on the hydrolysis of aminoacetonitrile.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of Aminoacetonitrile

This protocol describes the preparation of a 1 M stock solution of this compound, stabilized in an acidic environment.

Materials:

  • This compound (AAN-HCl)

  • Ultrapure water

  • 0.1 M Hydrochloric acid (HCl)

  • Calibrated pH meter

  • Sterile containers

  • Ice bath

Procedure:

  • Pre-cool Solvent: Place a container with the required volume of ultrapure water in an ice bath to cool to 0-4°C.

  • Weigh AAN-HCl: In a fume hood, accurately weigh the required amount of this compound.

  • Dissolution: Slowly add the weighed AAN-HCl to the cold water while gently stirring to dissolve. Keep the solution in the ice bath at all times.

  • pH Adjustment: Measure the pH of the solution. If the pH is above 5.0, add 0.1 M HCl dropwise until the pH is between 3.0 and 5.0.

  • Final Volume and Storage: Adjust the solution to the final desired volume with cold ultrapure water. Store the stock solution in a tightly sealed container at 2-8°C. For best results, prepare the solution fresh before each experiment.

Protocol 2: Monitoring Aminoacetonitrile Stability by HPLC

This protocol provides a general method to quantify the concentration of aminoacetonitrile monomer to check for degradation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Aminoacetonitrile standard for calibration

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and an acidic aqueous solution (e.g., water with 0.1% phosphoric acid). A typical starting gradient could be 5% acetonitrile, ramping up to 95% to elute potential oligomers.[7]

  • Sample Preparation: Dilute a small aliquot of your aminoacetonitrile stock solution with the initial mobile phase.

  • Standard Curve: Prepare a series of dilutions of a known concentration of aminoacetonitrile standard to create a calibration curve.

  • Analysis: Inject the prepared sample and standards onto the HPLC system. Monitor the elution profile at a low wavelength (e.g., 200-210 nm).

  • Quantification: Calculate the concentration of aminoacetonitrile in your sample by comparing its peak area to the standard curve. A decrease in concentration over time indicates degradation. The appearance of new, broader peaks at later retention times may suggest polymer formation.

Visualizations

The following diagrams illustrate the key chemical pathways and workflows related to the handling of aminoacetonitrile.

Diagram 2: Aminoacetonitrile Degradation Pathways AAN Aminoacetonitrile (H₂N-CH₂-C≡N) Polymer Polymer / Oligomers AAN->Polymer Self-reaction (inhibited by low pH) AAN->p1 Glycinamide Glycinamide Glycinamide->p2 Glycine Glycine p1->Glycinamide Hydrolysis (accelerated by high pH) p2->Glycine Hydrolysis Diagram 3: Workflow for Preparing Stable AAN Solutions start Start: Prepare Stable Aminoacetonitrile (AAN) Solution step1 1. Use AAN Salt (Hydrochloride or Sulfate) start->step1 step2 2. Dissolve in Cold (0-4°C) Ultrapure Water step1->step2 step3 3. Adjust pH to 3-5 with Dilute Acid step2->step3 step4 4. Store at 2-8°C and Use Promptly step3->step4 step5 5. Monitor Purity via HPLC Before Critical Experiments step4->step5 end_node End: Use Stabilized Solution in Experiment step5->end_node

References

Technical Support Center: Work-up of Aminoacetonitrile Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of aminoacetonitrile (B1212223) hydrochloride reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental work-up, offering step-by-step solutions.

Issue 1: Low or No Yield of Crystalline Product

Q: I'm not getting the expected yield of aminoacetonitrile hydrochloride after crystallization. What could be the problem?

A: Low yields can stem from several factors throughout the work-up process. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Check the Mother Liquor: Significant amounts of your product may remain dissolved in the solvent after filtration. To check this, take a small sample of the filtrate (mother liquor), and evaporate the solvent. A substantial amount of solid residue indicates that a significant portion of your product did not crystallize.

    • Solution: Concentrate the mother liquor by rotary evaporation and attempt a second crystallization. This is often referred to as recovering a "second crop."

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product before crystallization is a common cause of low yield.

    • Solution: If you still have the solution, gently heat it to evaporate some of the solvent and then allow it to cool again to induce crystallization.

  • Incomplete Reaction: The issue might be with the reaction itself rather than the work-up.

    • Solution: Before the work-up, it is advisable to confirm the reaction's completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Product Loss During Extraction: Due to the high water solubility of this compound, it can be challenging to extract it efficiently into an organic solvent.

    • Solution: To minimize loss to the aqueous layer, perform multiple extractions with smaller volumes of the organic solvent. Additionally, saturating the aqueous layer with salt (salting out) can decrease the solubility of the product in water and improve its partitioning into the organic phase.

Logical Troubleshooting Flow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor concentrate_and_recrystallize Concentrate and Recrystallize (Second Crop) check_mother_liquor->concentrate_and_recrystallize Product Present evaluate_solvent_volume Evaluate Initial Solvent Volume check_mother_liquor->evaluate_solvent_volume No Product reduce_solvent_volume Reduce Solvent Volume and Recrystallize evaluate_solvent_volume->reduce_solvent_volume Too Much Solvent Used check_reaction_completion Check Reaction Completion (TLC/NMR) evaluate_solvent_volume->check_reaction_completion Appropriate Volume optimize_reaction Optimize Reaction Conditions check_reaction_completion->optimize_reaction Incomplete Reaction review_extraction Review Extraction Procedure check_reaction_completion->review_extraction Complete Reaction salting_out Implement 'Salting Out' and Multiple Extractions review_extraction->salting_out

Caption: Troubleshooting workflow for low product yield.
Issue 2: Emulsion Formation During Extraction

Q: I'm getting a stable emulsion at the interface of the aqueous and organic layers during extraction. How can I break it?

A: Emulsion formation is common when working with aqueous solutions containing salts and amines. Here are several techniques to address this issue:

  • Patience is Key: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This reduces the mechanical energy that contributes to emulsion formation.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Change in pH: Carefully adjusting the pH of the aqueous layer with a small amount of acid or base can sometimes destabilize the emulsion.

  • Filtration: In stubborn cases, the entire mixture can be filtered through a pad of Celite® or glass wool to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in an this compound synthesis, particularly from a Strecker reaction, and how can they be removed?

A1: The Strecker synthesis of aminoacetonitrile typically involves the reaction of formaldehyde (B43269), ammonia, and a cyanide source. Common impurities include:

  • Unreacted Starting Materials: Residual formaldehyde and cyanide.

  • Side Products: Ammonium (B1175870) chloride (NH₄Cl) is a common byproduct.

  • Hydrolysis Products: The nitrile group of aminoacetonitrile can be susceptible to hydrolysis, especially under acidic or basic conditions, to form glycinamide (B1583983) or glycine.[1]

Strategies for Impurity Removal:

  • Ammonium Chloride: This is a significant impurity that is also water-soluble. One effective method for removal is to dissolve the crude product in a minimal amount of a solvent in which ammonium chloride is poorly soluble, such as isopropanol, and then filter off the insoluble salt.[2]

  • Residual Formaldehyde and Cyanide: These are typically removed during the aqueous work-up and subsequent purification steps. Careful control of stoichiometry during the reaction can minimize their presence.

  • Hydrolysis Products: Maintaining a neutral pH and avoiding prolonged exposure to strong acids or bases during the work-up can minimize hydrolysis. Purification by recrystallization is usually effective in separating the desired product from these impurities.

Q2: What is the best way to crystallize this compound?

A2: Recrystallization is the most common method for purifying this compound. A common and effective solvent system is a mixture of ethanol (B145695) and diethyl ether. The general procedure is as follows:

  • Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • Once fully dissolved, gradually add diethyl ether until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Q3: How does the high water solubility of this compound affect the work-up?

A3: The high water solubility (approximately 1000 g/L at 20°C) presents a significant challenge during aqueous extractions, as a substantial amount of the product can be lost to the aqueous phase.[3][4] To mitigate this:

  • Minimize the use of water during the work-up.

  • Use 'salting out' : Add a significant amount of an inorganic salt like sodium chloride to the aqueous phase to decrease the solubility of the this compound.

  • Perform multiple extractions with a suitable organic solvent. While this compound itself has low solubility in many common organic solvents, it's often the free base (aminoacetonitrile) that is extracted after basification of the aqueous layer. The hydrochloride salt is then reformed in a subsequent step.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Water~1000 g/L at 20°C[3][4]Highly soluble, which is a primary challenge during aqueous extractions.
Methanol (B129727)Slightly soluble, especially when heated[3]Can be used as a solvent for certain reactions and for recrystallization in some cases.
EthanolSlightly solubleA common solvent for recrystallization, often in combination with an anti-solvent like diethyl ether.
Diethyl EtherInsolubleFrequently used as an anti-solvent to induce crystallization from more polar solvents like ethanol.
Acetonitrile (B52724)Sparingly solubleThe solubility behavior in acetonitrile can be complex and may be influenced by the presence of water.[5]
IsopropanolSparingly solubleCan be used to wash the crude product to remove more soluble impurities like ammonium chloride.[2]
Dichloromethane (B109758)InsolubleNot a suitable solvent for dissolving the hydrochloride salt, but may be used to extract the free base.

Note: The solubility data in organic solvents is often qualitative. It is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific application.

Experimental Protocols

Protocol 1: General Work-up and Purification of this compound from a Strecker Reaction

This protocol is a general guideline based on the synthesis from formaldehyde, ammonium chloride, and sodium cyanide.[3]

1. Reaction Quenching and Neutralization:

  • After the reaction is complete, carefully quench any unreacted cyanide by adding a solution of ferrous sulfate (B86663).

  • Adjust the pH of the reaction mixture to neutral (pH ~7) with an appropriate acid or base.

2. Removal of Insoluble Byproducts:

  • Filter the neutralized reaction mixture to remove any insoluble materials.

3. Extraction (as the free base):

  • Basify the aqueous filtrate to a pH > 9 with a suitable base (e.g., sodium hydroxide) to convert the this compound to its free base.

  • Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent should be based on the solubility of the free base.

  • Combine the organic extracts.

4. Formation and Isolation of the Hydrochloride Salt:

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., methanol or diethyl ether), to precipitate the this compound.

  • Collect the precipitate by vacuum filtration.

5. Purification by Recrystallization:

  • Wash the crude product with a solvent in which ammonium chloride is insoluble (e.g., isopropanol) to remove this common impurity.[2]

  • Recrystallize the washed product from an ethanol/diethyl ether solvent system as described in FAQ 2.

Process Flow for Work-up and Purification:

Workup_Flow start Completed Reaction Mixture quench Quench and Neutralize start->quench filter1 Filter Insoluble Byproducts quench->filter1 basify Basify to pH > 9 filter1->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Extracts extract->dry precipitate Precipitate as HCl Salt dry->precipitate filter2 Filter Product precipitate->filter2 wash Wash with Isopropanol filter2->wash recrystallize Recrystallize (Ethanol/Ether) wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General workflow for the work-up and purification.

References

Recrystallization methods for purifying aminoacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of aminoacetonitrile (B1212223) hydrochloride. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of aminoacetonitrile hydrochloride?

A1: The most effective and commonly cited method involves a two-step recrystallization process. Initially, dissolve the crude this compound in a 1:1 mixture of absolute ethanol (B145695) and diethyl ether. Subsequently, recrystallize the resulting solid from absolute ethanol.[1][2] Recrystallization from dilute ethanol has also been reported.[1][2]

Q2: My final product is an oil or a sticky solid instead of crystals. What should I do?

A2: Oiling out can occur for several reasons. Ensure your starting material is sufficiently pure; a preliminary purification step like a silica (B1680970) plug may be necessary if the crude product has significant impurities. Also, confirm that all your solvents are anhydrous, as this compound is hygroscopic and moisture can interfere with crystallization.[1][3] If the problem persists, try a slower cooling rate or scratching the inside of the flask with a glass rod to induce nucleation.

Q3: The recrystallized product is discolored (e.g., yellow or brown). How can I remove the color?

A3: Discoloration often indicates the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

Q4: What is the expected yield and melting point of pure this compound?

A4: The yield will vary depending on the purity of your crude material and the specific recrystallization procedure. A successful recrystallization will inevitably lead to some product loss. The reported melting point of this compound has a wide range, from 144°C to 174°C, which suggests that the purity can significantly affect this value.[1][2] A narrower range of 172-174°C has also been reported for pure compounds.[3][4] A sharp melting point within this higher range is a good indicator of purity.

Q5: How should I properly store the purified this compound?

A5: this compound is hygroscopic and sensitive to moisture.[1][3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Solution is not supersaturated.- Cooling too rapidly.- Presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try adding a seed crystal to induce crystallization.- Consider a pre-purification step if the crude material is highly impure.
Product is an Oil or Gummy Solid - The compound is "oiling out" instead of crystallizing.- Presence of water in the solvents (due to the hygroscopic nature of the compound).- Cooling the solution too quickly.- Ensure all glassware is dry and use anhydrous solvents.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add slightly more solvent to the hot solution before cooling.
Poor Recovery/Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product.- Pre-heat the funnel and filter paper before hot filtration.- Ensure the solution is cooled sufficiently to minimize solubility before collecting the crystals.- Recover additional product by evaporating the mother liquor.
Crystals are Contaminated with Impurities - Incomplete removal of impurities during the initial dissolution.- Impurities co-precipitating with the product.- Ensure the crude material is fully dissolved in the minimum amount of hot solvent, leaving insoluble impurities behind to be filtered out.- If impurities are soluble, a different solvent system may be required.- A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Diethyl Ether and subsequent Ethanol

This is the most frequently recommended method for obtaining high-purity this compound.[1][2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot 1:1 mixture of absolute ethanol and diethyl ether.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization (Step 1): Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection (Step 1): Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Second Recrystallization: Dissolve the collected crystals in a minimal amount of hot absolute ethanol.

  • Crystallization (Step 2): Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying (Step 2): Collect the purified crystals by vacuum filtration, wash with a small amount of cold absolute ethanol, and dry them thoroughly under vacuum.

Protocol 2: Recrystallization using Dilute Ethanol

This method can be effective if the primary impurities have different solubility profiles in aqueous ethanol compared to the desired product.[1][2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot dilute ethanol. The optimal concentration of ethanol in water should be determined empirically, starting with around 90-95% ethanol.

  • Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble materials.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small volume of cold dilute ethanol, and dry under vacuum.

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problem Problem Identification cluster_solutions Troubleshooting Paths Start Recrystallization Attempt Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Crystals OilyProduct Oily/Gummy Product Problem->OilyProduct Oily Product LowYield Low Yield Problem->LowYield Low Yield Sol_NoCrystals Concentrate Solution Slow Cooling Add Seed Crystal NoCrystals->Sol_NoCrystals Sol_Oily Use Anhydrous Solvents Slower Cooling Adjust Solvent Amount OilyProduct->Sol_Oily Sol_LowYield Minimize Hot Solvent Pre-heat Funnel Ensure Complete Cooling LowYield->Sol_LowYield

References

Validation & Comparative

A Comparative Analysis of Aminoacetonitrile Hydrochloride and Its Sulfate Salt: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a parent compound is a critical decision that can significantly impact the physicochemical properties and ultimate viability of a drug candidate. Aminoacetonitrile (B1212223), a key building block in organic and prebiotic chemistry, is commonly utilized in its salt forms to enhance stability. This guide provides a detailed comparative analysis of two of its most common salt forms: aminoacetonitrile hydrochloride and aminoacetonitrile sulfate (B86663).

This document outlines the key physicochemical properties of both salts, presents detailed experimental protocols for their comparative evaluation, and illustrates a fundamental synthetic pathway involving aminoacetonitrile. The objective is to equip researchers with the necessary information to make an informed decision on the optimal salt form for their specific application.

Physicochemical Properties: A Side-by-Side Comparison

The selection of a salt form is often driven by the desire to optimize properties such as solubility, stability, and handling characteristics. Below is a summary of the available physicochemical data for this compound and aminoacetonitrile sulfate.

PropertyThis compoundAminoacetonitrile Sulfate
Molecular Formula C₂H₅ClN₂[1][2](C₂H₄N₂)₂·H₂SO₄[3] or C₂H₆N₂O₄S (bisulfate)[4][5]
Molecular Weight 92.53 g/mol [1][2][6]210.21 g/mol (sulfate)[7] or 154.14 g/mol (bisulfate)[4]
Appearance White to off-white crystalline powder or solid[2][8][9]White to almost white powder or crystal[4]
Melting Point 172-174 °C[2][8][10][11][12]160 °C (decomposes)[4][13] or 118-122 °C[7]
Solubility in Water Soluble, 1000 g/L at 20 °C[2][8][10][11]Soluble[4][13]
Hygroscopicity Hygroscopic[2][8][10][11][13]Hygroscopic[4][13]
Stability Stable under normal temperatures and pressures, but sensitive to moisture.[1][14] Incompatible with strong oxidizing agents.[1][14]Information on specific stability studies is limited, but as a salt of a strong acid, it is expected to be relatively stable.

Experimental Protocols for Comparative Analysis

To generate robust, comparative data for selecting the optimal salt form, the following experimental protocols are recommended.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Objective: To quantitatively determine and compare the aqueous solubility of this compound and aminoacetonitrile sulfate.

Materials:

  • This compound

  • Aminoacetonitrile sulfate

  • Deionized water (or other relevant aqueous buffers, e.g., pH 1.2, 4.5, 6.8)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UPLC system for quantification[4][15]

  • pH meter

Procedure:

  • Add an excess amount of the salt to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to separate the solid phase from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of aminoacetonitrile in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Measure the pH of the saturated solution.

  • The experiment should be performed in triplicate for each salt and each condition.

Hygroscopicity Assessment (Gravimetric Sorption Analysis)

Hygroscopicity is the tendency of a substance to absorb moisture from the air. This is a critical parameter as it can affect the stability, flowability, and processing of the solid material.

Objective: To compare the hygroscopic nature of this compound and aminoacetonitrile sulfate under various relative humidity (RH) conditions.

Materials:

  • This compound

  • Aminoacetonitrile sulfate

  • Dynamic Vapor Sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled RH environments.

  • Microbalance

Procedure (using DVS):

  • Place a small, accurately weighed sample (5-15 mg) of the salt into the DVS instrument.[11]

  • Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This will be the initial dry mass.

  • Subject the sample to a pre-defined humidity program, typically increasing the RH in steps (e.g., from 0% to 90% RH in 10% increments).

  • At each RH step, the sample mass is continuously monitored until equilibrium is reached (defined as a minimal change in mass over time).

  • After reaching the maximum RH, a desorption cycle can be performed by decreasing the RH in a stepwise manner back to 0%.

  • The percentage change in mass at each RH step is calculated relative to the initial dry mass.

  • The data is plotted as a sorption-desorption isotherm (mass change vs. RH).

Thermal Stability Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis provides information on the physical and chemical changes that occur in a substance as a function of temperature.

Objective: To compare the thermal stability, including decomposition temperature and melting point, of this compound and aminoacetonitrile sulfate.

Materials:

  • This compound

  • Aminoacetonitrile sulfate

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • TGA:

    • Accurately weigh a small sample (5-10 mg) into a TGA pan.[3]

    • Place the pan in the TGA furnace and heat it at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[3]

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.

  • DSC:

    • Accurately weigh a small sample (2-5 mg) into a DSC pan and seal it.[3]

    • Place the sample and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.[3]

    • Record the heat flow to the sample relative to the reference. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or phase transitions.

Visualizing the Role of Aminoacetonitrile in Synthesis

Aminoacetonitrile is a crucial precursor in the Strecker synthesis of amino acids, a reaction of significant interest in both synthetic organic chemistry and prebiotic chemistry research.[8][10][13] The following diagram illustrates the general workflow of the Strecker synthesis, highlighting the central role of the aminonitrile intermediate.

Strecker_Synthesis cluster_reactants Step 1: Aminonitrile Formation Aldehyde Aldehyde/Ketone (R-CHO) invis1 Aldehyde->invis1 Ammonia Ammonia (NH3) Ammonia->invis1 Cyanide Cyanide Source (e.g., HCN, NaCN) invis2 Cyanide->invis2 Imine Imine Intermediate Imine->invis2 Aminoacetonitrile α-Aminonitrile (e.g., Aminoacetonitrile) Hydrolysis Hydrolysis (H3O+) Aminoacetonitrile->Hydrolysis Step 2 AminoAcid α-Amino Acid (e.g., Glycine) Hydrolysis->AminoAcid invis1->Imine + H2O invis2->Aminoacetonitrile

Caption: Strecker Synthesis Workflow.

Conclusion

The choice between this compound and its sulfate salt will depend on the specific requirements of the intended application. The hydrochloride salt is well-characterized with readily available data on its solubility and melting point. Both salts are known to be hygroscopic, a factor that must be considered in handling and formulation.

For drug development professionals, the enhanced stability and solubility offered by a particular salt form can be the difference between a viable drug candidate and a failed one.[16] It is therefore imperative to conduct thorough, side-by-side comparisons of the relevant physicochemical properties. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make an evidence-based decision. By systematically evaluating solubility, hygroscopicity, and thermal stability, researchers can select the optimal salt form of aminoacetonitrile to advance their research and development goals.

References

A Comparative Guide to Validating the Purity of Synthesized Aminoacetonitrile Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. Aminoacetonitrile (B1212223) hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized aminoacetonitrile hydrochloride, supported by experimental protocols and data. We will also explore alternative analytical techniques to provide a comprehensive overview for selecting the most appropriate method for your needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture.[1] For a small, polar molecule like aminoacetonitrile, standard reverse-phase (RP-HPLC) methods can be challenging due to poor retention on non-polar stationary phases. To address this, specialized HPLC techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography are often employed.

HILIC is an ideal separation mode for highly polar compounds that are not well-retained by reverse-phase chromatography.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

Experimental Protocol: HILIC-HPLC for this compound Purity

This protocol outlines a HILIC-HPLC method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • This compound reference standard (purity ≥ 99.5%).

  • Synthesized this compound sample.

  • Acetonitrile (HPLC grade).

  • Ammonium formate (B1220265) (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions:

  • Column: Polymer-based amino HILIC column (e.g., Shodex HILICpak VG-50 series or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 100 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 25 75
    10.0 25 75
    11.0 50 50
    15.0 50 50
    15.1 25 75

    | 20.0 | 25 | 75 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 5 µL.

  • Needle Wash: 50:50 Acetonitrile/Water.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to final concentrations of 1, 5, 10, 50, and 100 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in a 10 mL volumetric flask with the 50:50 acetonitrile/water mixture.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (50:50 acetonitrile/water) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • After the analysis, flush the column with a mobile phase of 50% Mobile Phase A and 50% Mobile Phase B for 30 minutes before storing it in a high organic content mobile phase as recommended by the manufacturer.

5. Data Analysis:

  • Identify the aminoacetonitrile peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the synthesized sample using the external standard method based on the calibration curve.

  • Purity (%) = (Area of sample peak / Concentration of sample) / (Slope of calibration curve) x 100.

  • Identify and quantify any impurities by their peak areas relative to the main peak.

Method Validation and Performance

The described HILIC-HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Potential impurities from the Strecker synthesis of aminoacetonitrile, such as unreacted formaldehyde, cyanide, and imine intermediates, should not interfere with the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated, with a relative standard deviation (RSD) of < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparison with Alternative Analytical Techniques

While HILIC-HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for structural information of impurities or higher throughput.

Technique Principle Advantages Disadvantages Typical Application
Ion-Pairing RP-HPLC A hydrophobic ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained on a reverse-phase column.[3][4]Utilizes standard C18 columns; good for separating charged analytes.Can lead to long column equilibration times; ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.Purity analysis of ionic and highly polar compounds when HILIC is not available.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile compounds are separated in a gaseous mobile phase and detected by a mass spectrometer.High sensitivity and provides structural information for impurity identification.Aminoacetonitrile is not volatile and requires derivatization, which adds complexity to sample preparation.Analysis of volatile impurities or when structural elucidation of unknown impurities is required.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.[1]High separation efficiency; low sample and reagent consumption; suitable for charged and polar molecules.[1]Lower concentration sensitivity compared to HPLC with UV detection; reproducibility can be a challenge.Impurity profiling of polar and charged drugs; chiral separations.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for each separated component, aiding in impurity identification.Higher instrumentation cost and complexity compared to HPLC-UV.Definitive identification of impurities and degradation products.

Diagrams

Experimental_Workflow prep Sample & Standard Preparation hplic HPLC System Equilibration prep->hplic Prepare solutions inject Injection of Blanks, Standards, & Samples hplic->inject System ready sep HILIC Separation (Gradient Elution) inject->sep Introduce sample detect UV Detection (205 nm) sep->detect Eluted components data Data Acquisition & Processing detect->data Chromatographic signal report Purity Calculation & Reporting data->report Peak integration Logical_Relationship cluster_synthesis Synthesis of Aminoacetonitrile cluster_impurities Potential Impurities aldehyde Aldehyde product Synthesized Aminoacetonitrile HCl aldehyde->product ammonia Ammonia ammonia->product cyanide Cyanide cyanide->product unreacted Unreacted Starting Materials analysis Purity Validation (HPLC) unreacted->analysis byproducts Side-Reaction By-products byproducts->analysis intermediates Intermediates (e.g., imine) intermediates->analysis product->analysis result Pure Product (>99%) analysis->result Pass impure Impure Product (Further Purification) analysis->impure Fail

References

A Comparative Guide to Purity Assessment of Aminoacetonitrile Hydrochloride: ¹H NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is paramount. This guide provides an objective comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of aminoacetonitrile (B1212223) hydrochloride. The following sections detail the experimental methodologies and present a comparative analysis of hypothetical experimental data.

Aminoacetonitrile hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. While several analytical techniques can be employed for purity determination, qNMR and HPLC are two of the most powerful and commonly used methods.

The Power of Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for purity determination. Its fundamental principle lies in the direct proportionality between the integrated signal area in a ¹H NMR spectrum and the number of protons giving rise to that signal. This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using qNMR with an internal standard.

Materials:

  • This compound sample

  • Maleic acid (internal standard, certified purity ≥ 99.5%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

Instrumentation:

  • 500 MHz NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at 298 K.

    • Key acquisition parameters:

      • Pulse sequence: zg30 (30° pulse angle)

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of scans (ns): 16

      • Spectral width (sw): 20 ppm

      • Acquisition time (aq): 4 s

  • Data Processing and Analysis:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved singlet signal of the methylene (B1212753) protons (-CH₂-) of this compound (around 4.0 ppm) and the singlet signal of the vinyl protons of maleic acid (around 6.3 ppm).

    • Calculate the purity of this compound using the following equation:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal (2 for the -CH₂- group)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal (2 for maleic acid)

    • MW_analyte = Molecular weight of this compound (92.53 g/mol )

    • MW_IS = Molecular weight of maleic acid (116.07 g/mol )

    • m_analyte = Mass of this compound

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to all observed peaks.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) in a ratio of 10:90 (v/v).

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method:

Comparative Data Analysis

The following tables summarize hypothetical but realistic quantitative data obtained from the ¹H NMR and HPLC analyses of the same batch of this compound.

Table 1: Quantitative ¹H NMR Purity Assessment

ParameterValue
Mass of Aminoacetonitrile HCl (m_analyte)10.25 mg
Mass of Maleic Acid (m_IS)5.12 mg
Purity of Maleic Acid (P_IS)99.7%
Integral of -CH₂- (I_analyte)2.05
Integral of Maleic Acid (I_IS)1.00
Calculated Purity 98.8%

Table 2: HPLC Purity Assessment (Area %)

PeakRetention Time (min)AreaArea %
Impurity 12.5150000.5
Aminoacetonitrile 4.2 2955000 98.5
Impurity 25.8300001.0
Total 3000000 100.0

Table 3: Comparison of Purity Assessment Methods

MethodPrinciplePurity Result (%)Key AdvantagesKey Limitations
qNMR Direct proportionality of signal area to the number of nuclei.98.8- Absolute quantification without a specific reference standard.[1] - High precision and accuracy. - Provides structural information for impurity identification.- Lower sensitivity compared to HPLC. - Signal overlap can complicate quantification.
HPLC Separation based on partitioning between a stationary and mobile phase, followed by UV detection.98.5- High sensitivity for detecting trace impurities. - Excellent separation of complex mixtures.- Requires a reference standard for each impurity for accurate quantification. - Response factors of impurities may differ from the main component, leading to inaccuracies in area % purity.

Visualization of Experimental Workflows

experimental_workflow cluster_qnmr qNMR Workflow cluster_hplc HPLC Workflow qnmr_start Weigh Sample & Internal Standard qnmr_prep Dissolve in D₂O qnmr_start->qnmr_prep qnmr_acq Acquire ¹H NMR Spectrum qnmr_prep->qnmr_acq qnmr_proc Process Data (FT, Phase, Baseline) qnmr_acq->qnmr_proc qnmr_int Integrate Signals qnmr_proc->qnmr_int qnmr_calc Calculate Purity qnmr_int->qnmr_calc qnmr_end Purity Result qnmr_calc->qnmr_end hplc_start Prepare Mobile Phase & Sample Solution hplc_inj Inject Sample hplc_start->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_int Integrate Peak Areas hplc_det->hplc_int hplc_calc Calculate Area % Purity hplc_int->hplc_calc hplc_end Purity Result hplc_calc->hplc_end

Caption: Experimental workflows for purity assessment by qNMR and HPLC.

Logical Comparison of Analytical Techniques

logical_comparison cluster_qnmr_attr qNMR Attributes cluster_hplc_attr HPLC Attributes main Purity Assessment of Aminoacetonitrile HCl qnmr qNMR main->qnmr hplc HPLC main->hplc qnmr_abs Absolute Quantification qnmr->qnmr_abs provides qnmr_struct Structural Information qnmr->qnmr_struct provides qnmr_sens Lower Sensitivity qnmr->qnmr_sens has hplc_rel Relative Quantification (Area %) hplc->hplc_rel provides hplc_sep High Resolution Separation hplc->hplc_sep provides hplc_sens High Sensitivity hplc->hplc_sens has

Caption: Logical comparison of qNMR and HPLC for purity analysis.

Conclusion

Both qNMR and HPLC are powerful techniques for assessing the purity of this compound, and the choice of method depends on the specific requirements of the analysis. The hypothetical data presented show a good correlation between the two methods, with qNMR providing a slightly higher purity value. This can be attributed to the fact that qNMR provides an absolute purity value, while HPLC area percent can be influenced by the different UV responses of impurities.

For routine quality control where high throughput and sensitivity to trace impurities are crucial, HPLC is an excellent choice. However, for the certification of reference materials or as an orthogonal method for validation, the absolute quantification capability of qNMR is invaluable. Ultimately, the complementary nature of these two techniques can be leveraged to provide a comprehensive and robust purity assessment of this compound.

References

A Comparative Analysis of the Reactivity of Aminoacetonitrile Hydrochloride and Other Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of aminoacetonitrile (B1212223) hydrochloride with other aminonitriles, supported by experimental data. This information is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing these versatile building blocks in organic synthesis and chemical biology.

Executive Summary

Aminoacetonitrile, often used as its more stable hydrochloride salt, is a foundational α-aminonitrile. Its reactivity is representative of this class of compounds, which are characterized by the presence of both an amino group and a nitrile group on the same carbon atom. This unique structural motif imparts a high degree of reactivity, making them valuable intermediates in the synthesis of amino acids, heterocycles, and other nitrogen-containing compounds. Theoretical and experimental data indicate that α-aminonitriles, such as aminoacetonitrile, are generally more reactive than their β- and γ-isomers. The reactivity of aminonitriles is influenced by steric and electronic factors of substituents on the α-carbon and the nitrogen atom.

Comparative Reactivity Data

The reactivity of aminonitriles can be assessed through various chemical transformations, with hydrolysis to the corresponding amino acid being a key reaction. The following tables summarize available quantitative data comparing the reactivity of aminoacetonitrile with other aminonitriles.

Theoretical Comparison of Aminonitrile Reactivity

A study by Pascal et al. provides theoretical calculations of the energy level of the π* orbital of the nitrile group in various aminonitriles. A lower π* orbital energy correlates with higher reactivity towards nucleophilic attack. These calculations support the experimental observation that α-aminonitriles are more reactive than their β and γ counterparts.[1]

AminonitrileStructureπ* Orbital ValuePredicted Reactivity
Aminoacetonitrile (protonated) H₃N⁺CH₂CN-0.03632 Quick
α-Aminopropionitrile (protonated)H₃N⁺CH(CH₃)CN-0.03010Quick
β-Aminopropionitrile (protonated)H₃N⁺CH₂CH₂CN0.00616Slower
γ-Aminobutyronitrile (protonated)H₃N⁺CH₂CH₂CH₂CN0.01556No reaction
AcetonitrileCH₃CN0.03491No reaction

Table 1: Calculated π orbital values and predicted reactivity of various nitriles. Data sourced from Pascal et al.[1]*

Experimental Comparison of Aminonitrile Hydrolysis Rates

A study on the alkaline hydrolysis of various aminonitriles provides experimental data on their relative reaction rates. The data is presented as normalized reaction rates, allowing for a direct comparison of their susceptibility to hydrolysis.

AminonitrileAbbreviationStructureNormalized Reaction Rate (relative)
Aminoacetonitrile Hydrochloride AAH H₂NCH₂CN · HClHighest
2-Aminopropanenitrile Hydrochloride2AHH₂NCH(CH₃)CN · HClModerate
4-Aminobutanenitrile Hydrochloride4ABHH₂NCH₂(CH₂)₂CN · HClLowest

Table 2: Comparison of normalized reaction rates for the alkaline hydrolysis of selected aminonitriles. The qualitative comparison is based on graphical data presented in the study.[2]

Key Reactions and Experimental Protocols

Aminonitriles undergo a variety of chemical transformations. The Strecker synthesis is the most common method for their preparation, and hydrolysis is a key reaction for their conversion to amino acids.

The Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a three-component reaction between an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source to produce an α-aminonitrile.[3][4] This reaction is a cornerstone of amino acid synthesis.

General Experimental Protocol for Strecker Synthesis:

This protocol is a representative example for the synthesis of an α-aminonitrile.

Materials:

Procedure:

  • To a mixture of the amine (1 mmol) and aldehyde (1 mmol) in water (1 mL), add indium powder (11 mg).

  • Add trimethylsilyl cyanide (1.2 mmol) to the mixture.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture.

  • Filter the solution and wash the organic layer with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the α-aminonitrile.[5]

Hydrolysis of α-Aminonitriles to α-Amino Acids

The hydrolysis of the nitrile functional group in α-aminonitriles to a carboxylic acid provides a direct route to α-amino acids. This can be achieved under acidic or basic conditions.[2]

General Experimental Protocol for Acid Hydrolysis:

This protocol describes the general procedure for the acid-catalyzed hydrolysis of an α-aminonitrile.

Materials:

  • α-Aminonitrile

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Dissolve the α-aminonitrile in a solution of concentrated hydrochloric acid and water.

  • Reflux the mixture for several hours. The reaction time will vary depending on the specific aminonitrile.

  • Monitor the reaction for the disappearance of the starting material by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and neutralize it to precipitate the amino acid.

  • Isolate the amino acid product by filtration and purify by recrystallization.

Visualizing Reaction Pathways and Workflows

The Strecker Synthesis Workflow

The following diagram illustrates the general workflow of the Strecker synthesis for the preparation of α-aminonitriles.

Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aldehyde Aldehyde/Ketone Mixing One-pot Reaction (e.g., in Water with Indium Catalyst) Aldehyde->Mixing Amine Amine/Ammonia Amine->Mixing Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Mixing Extraction Extraction with Organic Solvent Mixing->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Aminonitrile α-Aminonitrile Concentration->Aminonitrile Aminonitrile_Reactivity cluster_structure Structural Factors cluster_reactions Common Reactions cluster_products Products Position Position of Amino Group (α > β > γ) Reactivity Aminonitrile Reactivity Position->Reactivity Substituents Steric and Electronic Effects of Substituents Substituents->Reactivity Hydrolysis Hydrolysis Reactivity->Hydrolysis Strecker Strecker Synthesis (Formation) Reactivity->Strecker Reduction Reduction Reactivity->Reduction Cyclization Cyclization Reactions Reactivity->Cyclization AminoAcids Amino Acids Hydrolysis->AminoAcids Diamines Diamines Reduction->Diamines Heterocycles Heterocycles Cyclization->Heterocycles

References

Alternative reagents to aminoacetonitrile hydrochloride for peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Peptide Coupling Reagents: A Comparative Analysis

For professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that directly influences yield, purity, and cost-effectiveness. While the user's query mentioned aminoacetonitrile (B1212223) hydrochloride, it is important to clarify that this compound is a precursor for the synthesis of the amino acid glycine, rather than a reagent used to form peptide bonds.[1] This guide provides a comprehensive comparison of contemporary peptide coupling reagents used to facilitate the formation of amide bonds, the crucial step in elongating a peptide chain.

Peptide coupling reagents are activators of the C-terminus of a protected amino acid, enabling the nucleophilic attack from the N-terminus of another amino acid, thereby forming a peptide bond. Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which have largely supplanted older methods due to their high reactivity and ability to suppress racemization, the undesirable loss of stereochemical integrity at the chiral center of the amino acid.[2][3]

Comparative Performance of Common Coupling Reagents

The efficacy of a coupling reagent is assessed by several parameters, including coupling efficiency (yield), reaction kinetics (time), and the degree of racemization. The choice of reagent can be particularly critical when dealing with sterically hindered amino acids or sequences prone to aggregation.[4] The following table summarizes the performance of several widely used coupling reagents based on data from various studies.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)Key Characteristics
HATU HOAtDIPEADMF30~99High efficiency, fast kinetics, low racemization; excellent for sterically hindered and difficult sequences.[2][4][5]
HBTU HOBtDIPEADMF30~95-98A widely used, cost-effective standard reagent; may be less effective than HATU for severely hindered couplings.[2][4]
COMU OxymaPureDIPEADMF15-30>99Reactivity is comparable to HATU; based on the non-explosive OxymaPure, making it a safer alternative.[2][3][4]
PyBOP HOBtDIPEADMF30~95A phosphonium (B103445) salt-based reagent; byproducts are less hazardous than those of its predecessor, BOP.[2][6]
DCC HOBt-DCM/DMF60-120~90An older, inexpensive carbodiimide (B86325) reagent; the dicyclohexylurea (DCU) byproduct is insoluble, complicating purification in solid-phase synthesis.[3][5]
DIC HOBt-DMF60-120~90A carbodiimide similar to DCC, but its diisopropylurea byproduct is more soluble, making it more suitable for solid-phase synthesis.[3][5]
EDC HOBtNMMDCM/DMF/Aqueous60-120VariableA water-soluble carbodiimide, making it ideal for bioconjugation and other aqueous-phase couplings.[3][7]

Note: Yields and reaction times are indicative and can vary significantly based on the specific peptide sequence, scale, and reaction conditions.

Mechanisms and Workflows

The general process of extending a peptide chain, particularly in Solid-Phase Peptide Synthesis (SPPS), follows a cyclical workflow. The choice of coupling reagent is central to the "Coupling" step in this process.

SPPS_Workflow Resin Resin with Protected Amino Acid Deprotection N-α-Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Activated Fmoc-AA + Free N-terminus Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage After Final Cycle Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The activation of the carboxylic acid by an aminium/uronium salt like HATU or HBTU is a key step. The reagent reacts with the carboxylic acid to form a highly reactive activated ester (e.g., an OAt or OBt ester), which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-CO-OAt (Reactive Intermediate) Fmoc_AA->Active_Ester Coupling_Reagent Aminium Salt (e.g., HATU) + Base Coupling_Reagent->Active_Ester Peptide_Chain H₂N-Peptide-Resin Active_Ester->Peptide_Chain Peptide_Bond Peptide Bond Formation Peptide_Chain->Peptide_Bond New_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_Bond->New_Peptide

Caption: Activation and coupling mechanism using an aminium salt reagent.

Experimental Protocols

Protocol for HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle using HATU on an automated or manual synthesizer for a 0.1 mmol scale synthesis.

1. Resin Preparation:

  • Begin with the resin-bound peptide chain following the complete removal of the N-terminal Fmoc protecting group (deprotection), which exposes the free primary amine.

  • Thoroughly wash the resin with N,N-Dimethylformamide (DMF) (3 x 10 mL) to remove residual deprotection reagents.

2. Activation Solution Preparation:

  • In a separate reaction vessel, prepare the activation mixture by dissolving the following reagents in anhydrous DMF (approx. 2 mL):

    • Fmoc-protected amino acid (0.5 mmol, 5 equivalents)

    • HATU (0.48 mmol, 4.8 equivalents)

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

  • Add the activated amino acid solution to the vessel containing the washed resin.

  • Agitate the mixture (e.g., by shaking or nitrogen bubbling) for 30-60 minutes at room temperature.[4] For known difficult couplings (e.g., involving sterically hindered amino acids like Valine or Aib), the reaction time may be extended or a second coupling may be performed.

4. Monitoring and Washing:

  • To check for reaction completion, a small sample of the resin beads can be taken for a qualitative Kaiser (ninhydrin) test.[4] A negative result (beads remain yellow) indicates the successful acylation of all primary amines.

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 x 10 mL) to remove excess reagents and byproducts.[4]

5. Next Cycle:

  • The resin is now ready for the next deprotection and coupling cycle to add the subsequent amino acid.

References

Unraveling the Byproducts of Aminoacetonitrile Hydrochloride Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the impurity profile of synthetic intermediates is paramount. This guide provides a comparative analysis of the reaction byproducts generated during the synthesis of aminoacetonitrile (B1212223) hydrochloride, a key building block in the pharmaceutical industry. We present a summary of potential impurities, detailed analytical methodologies for their characterization, and a discussion on the impact of reaction conditions on byproduct formation.

The primary route to aminoacetonitrile is the Strecker synthesis, a well-established method that involves the reaction of formaldehyde (B43269), ammonia, and a cyanide source. While efficient, this process can lead to the formation of several byproducts that can impact the purity and stability of the final aminoacetonitrile hydrochloride product. The most commonly identified impurities include glycine, glycinamide, and iminodiacetonitrile (B147120).

Comparative Analysis of Reaction Byproducts

The formation and prevalence of byproducts in the synthesis of aminoacetonitrile are highly dependent on the specific reaction conditions employed. Factors such as temperature, pH, reaction time, and the molar ratios of reactants can significantly influence the impurity profile.

ByproductChemical FormulaFormation PathwayTypical Analytical Method
GlycineC₂H₅NO₂Hydrolysis of aminoacetonitrile or glycinamide.HPLC (HILIC or Reversed-Phase with ion-pairing agent), GC-MS (after derivatization)
GlycinamideC₂H₅N₂OPartial hydrolysis of aminoacetonitrile.HPLC (Reversed-Phase)
IminodiacetonitrileC₄H₅N₃Reaction of aminoacetonitrile with formaldehyde and cyanide, or self-condensation.HPLC (Reversed-Phase), GC-MS (after derivatization)
Hypothetical Mandelonitrile-type byproductC₈H₇NOReaction of an aromatic aldehyde impurity with cyanide prior to amination.HPLC (Reversed-Phase), GC-MS

This table summarizes potential byproducts based on the chemistry of the Strecker synthesis. The actual presence and quantity of these byproducts will vary based on the specific synthetic protocol and starting material purity.

Signaling Pathways and Experimental Workflows

To visualize the synthetic route and the emergence of key byproducts, the following diagrams illustrate the reaction pathways and a general experimental workflow for byproduct characterization.

Formaldehyde Formaldehyde Aminoacetonitrile Aminoacetonitrile Formaldehyde->Aminoacetonitrile Strecker Synthesis Ammonia Ammonia Ammonia->Aminoacetonitrile Hydrogen Cyanide Hydrogen Cyanide Hydrogen Cyanide->Aminoacetonitrile Glycine Glycine Aminoacetonitrile->Glycine Direct Hydrolysis Glycinamide Glycinamide Aminoacetonitrile->Glycinamide Partial Hydrolysis Iminodiacetonitrile Iminodiacetonitrile Aminoacetonitrile->Iminodiacetonitrile Side Reaction Aminoacetonitrile HCl Aminoacetonitrile HCl Aminoacetonitrile->Aminoacetonitrile HCl Salt Formation Glycinamide->Glycine Hydrolysis HCl in Methanol HCl in Methanol HCl in Methanol->Aminoacetonitrile HCl

Figure 1. Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Reaction Mixture Reaction Mixture Sample Preparation Dilution / Derivatization Reaction Mixture->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis GC-MS Analysis->Data Analysis Byproduct Identification Byproduct Identification Data Analysis->Byproduct Identification Quantification Quantification Data Analysis->Quantification

Figure 2. General experimental workflow for the characterization of this compound reaction byproducts.

Experimental Protocols

Accurate characterization of byproducts requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for the analysis of this compound and its impurities.

Protocol 1: HPLC Method for the Analysis of Aminoacetonitrile, Glycine, and Iminodiacetonitrile

This method is suitable for the simultaneous quantification of the main product and key impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of Solvent A and Solvent B.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-30 min: 30% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reaction mixture.

    • Dissolve in and dilute to 10 mL with a mixture of water and acetonitrile (95:5 v/v) to obtain a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound, glycine, and iminodiacetonitrile in the water/acetonitrile diluent at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution and a series of calibration standards by appropriate dilution of the stock solutions.

Protocol 2: GC-MS Method for the Analysis of Derivatized Byproducts

This method is highly sensitive and provides structural information for byproduct identification, particularly for amino-containing compounds after derivatization.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column:

    • A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Spectrometer:

    • Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-500.

  • Sample Preparation (Silylation):

    • Accurately weigh approximately 1-2 mg of the reaction mixture into a vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injecting 1 µL into the GC-MS.

  • Standard Preparation:

    • Prepare individual standards of expected byproducts (glycine, iminodiacetonitrile, etc.) and derivatize them using the same procedure as the sample.

Conclusion

The characterization of byproducts in the synthesis of this compound is crucial for ensuring the quality and safety of downstream pharmaceutical products. The Strecker synthesis, while effective, can produce impurities such as glycine, glycinamide, and iminodiacetonitrile. The formation of these byproducts is highly dependent on reaction conditions. By employing robust analytical methods, such as the HPLC and GC-MS protocols detailed in this guide, researchers can effectively identify and quantify these impurities. This allows for the optimization of synthetic processes to minimize byproduct formation and ensure the production of high-purity this compound.

A Researcher's Guide to the Quantitative Analysis of Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of aminoacetonitrile (B1212223) hydrochloride is crucial for ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols to assist in selecting the most suitable method for your specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantitative analysis of aminoacetonitrile hydrochloride depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of common analytical techniques: Titration, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Titration HPLC-UV UPLC-MS/MS GC-MS (with Derivatization)
Principle Acid-Base NeutralizationChromatographic Separation & UV DetectionChromatographic Separation & Mass DetectionChromatographic Separation & Mass Detection
Linearity (r²) >0.999[1]>0.985[2]>0.99[3]Typically >0.99
Accuracy (% Recovery) 99.6% (typical for assay)98-102%[2]99.2-101.1%[3]Varies with derivatization efficiency
Precision (%RSD) <1%<2%[2]<16.9% (intra-day)[4]<15%
Limit of Detection (LOD) Higher (mg range)µg/mL rangeng/mL to pg/mL range[5]pg to fg range
Limit of Quantification (LOQ) Higher (mg range)µg/mL range[6]ng/mL to pg/mL range[5]pg to fg range
Sample Throughput LowModerateHighModerate
Instrumentation Cost LowModerateHighHigh
Expertise Required LowModerateHighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Titration Method (Acid-Base)

This method is suitable for the assay of bulk this compound.

Principle: The hydrochloride salt of aminoacetonitrile is acidic and can be neutralized by a standard solution of a strong base, such as sodium hydroxide. The endpoint is determined using a pH indicator or potentiometrically.

Experimental Protocol:

  • Preparation of 0.1 M Sodium Hydroxide (NaOH) Solution: Dissolve 4.0 g of NaOH in 1 L of deionized water. Standardize the solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL beaker.

  • Titration:

    • Add 2-3 drops of phenolphthalein (B1677637) indicator to the sample solution. The solution should be colorless.

    • Titrate the sample solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.

    • Record the volume of NaOH solution consumed.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      Where:

      • V = Volume of NaOH solution consumed (mL)

      • M = Molarity of the NaOH solution

      • F = Molar mass of this compound (92.53 g/mol )

      • W = Weight of the sample (mg)

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_naoh Prepare & Standardize 0.1 M NaOH titrate Titrate with NaOH to Endpoint prep_naoh->titrate prep_sample Weigh & Dissolve Sample add_indicator Add Indicator prep_sample->add_indicator add_indicator->titrate record_volume Record Volume titrate->record_volume calculate Calculate Purity record_volume->calculate HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Calibration Standards inject Inject into HPLC System prep_standards->inject prep_sample Prepare Sample (Dissolve & Filter) prep_sample->inject separate Separate on C18 Column inject->separate detect Detect at 210 nm separate->detect calibration_curve Construct Calibration Curve detect->calibration_curve quantify Quantify Sample Concentration calibration_curve->quantify UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_analysis Data Analysis prep_standards Prepare Standards & QCs inject Inject into UPLC-MS/MS prep_standards->inject protein_precip Protein Precipitation centrifuge_filter Centrifuge & Filter protein_precip->centrifuge_filter centrifuge_filter->inject separate UPLC Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify using Internal Standard detect->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dry_sample Dry Sample derivatize Derivatize with MTBSTFA dry_sample->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection (Scan or SIM) separate->detect quantify Quantify using Calibration Curve detect->quantify

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of aminoacetonitrile (B1212223) hydrochloride: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. While direct cross-validation studies for aminoacetonitrile hydrochloride are not extensively published, this document outlines established protocols and expected performance characteristics based on the analysis of similar compounds and general principles of analytical chemistry. This information serves as a robust foundation for developing and cross-validating analytical methods for this compound in a research and development setting.

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical step in pharmaceutical development and quality control.[1] It is the process of comparing results from two distinct analytical methods to ensure the accuracy, reliability, and consistency of the data.[2] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.[3] Successful cross-validation provides confidence that the chosen analytical procedure is fit for its intended purpose.

Analytical Methodologies

This guide focuses on two orthogonal methods suitable for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high specificity and sensitivity for quantifying the analyte and potential impurities.

  • Acid-Base Titration: A classic quantitative method that is simple, cost-effective, and provides a direct measure of the total basicity of the sample, which is directly related to the this compound content.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of HPLC and titration methods for the analysis of this compound. This data is based on typical performance for similar small molecule hydrochlorides and amino compounds.

Parameter HPLC-UV Acid-Base Titration References
Specificity High (can separate analyte from impurities)Moderate (any acidic or basic impurity can interfere)[4]
Linearity (r²) >0.999Not Applicable[5]
Range 1-100 µg/mL10-100 mg[4]
Accuracy (% Recovery) 98-102%99-101%[5]
Precision (%RSD) < 2%< 1%[5]
Limit of Detection (LOD) ~0.1 µg/mL~1 mg[5]
Limit of Quantification (LOQ) ~0.3 µg/mL~3 mg[5]
Sample Throughput ModerateHigh
Cost per Sample ModerateLow
Instrumentation Complexity HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed method is based on reverse-phase HPLC, a common technique for the analysis of polar compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. The exact ratio should be optimized to achieve a suitable retention time for aminoacetonitrile. A common starting point is a 95:5 (v/v) mixture of aqueous buffer to acetonitrile.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as aminoacetonitrile has a weak chromophore, low UV is necessary)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the major peak in the sample chromatogram should correspond to that of the reference standard.[7]

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the analyte with the peak area of the reference standard.

Acid-Base Titration Method

This method is based on the basic nature of the amino group in aminoacetonitrile. The hydrochloride salt is titrated with a standardized strong base.

Instrumentation:

  • Analytical balance

  • Burette (50 mL)

  • pH meter or a suitable indicator

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 250 mL flask.

  • Dissolution: Dissolve the sample in approximately 50 mL of deionized water.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed. Alternatively, use a pH meter and titrate to the equivalence point (the point of greatest inflection in the titration curve).

  • Calculation: The percentage purity of this compound can be calculated using the following formula:

    Where:

    • V = Volume of NaOH used in liters

    • M = Molarity of the NaOH solution

    • FW = Formula weight of this compound (92.53 g/mol )

    • W = Weight of the sample in grams

    This method is commonly used for assay determination with an expected purity of >99.0%.[8]

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_objective Define Objective (e.g., Method Replacement) select_methods Select Orthogonal Methods (HPLC and Titration) define_objective->select_methods define_acceptance Define Acceptance Criteria (e.g., % Difference < 2%) select_methods->define_acceptance prepare_samples Prepare Identical Sample Sets define_acceptance->prepare_samples analyze_hplc Analyze by HPLC prepare_samples->analyze_hplc analyze_titration Analyze by Titration prepare_samples->analyze_titration compare_results Compare Results analyze_hplc->compare_results analyze_titration->compare_results statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_results->statistical_analysis decision Results Concordant? statistical_analysis->decision pass Methods Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Efficacy of Aminoacetonitrile-Based Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of widespread resistance to conventional anthelmintics has created an urgent need for novel drugs with different modes of action.[1][2][3] The aminoacetonitrile (B1212223) derivatives (AADs) represent a significant breakthrough in this area, offering a new class of synthetic compounds with potent and broad-spectrum activity against parasitic nematodes.[1][2][3][4] This guide provides a detailed comparison of the efficacy of various AADs, with a primary focus on the most studied compound, monepantel (B609222), supported by experimental data and detailed methodologies.

Overview of Aminoacetonitrile Derivatives (AADs)

AADs are a class of synthetic, low molecular mass compounds that have demonstrated high efficacy against a wide range of gastrointestinal nematodes, including strains resistant to the three main anthelmintic classes: benzimidazoles, imidothiazoles, and macrocyclic lactones.[1][5][6][7] Their unique mode of action, targeting nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs), makes them particularly valuable for managing multi-drug resistant infections.[5][6]

Comparative Efficacy Data

The following tables summarize the efficacy of monepantel and other AADs against various nematode species in different host animals.

Table 1: In Vitro Efficacy of Aminoacetonitrile Derivatives against Haemonchus contortus

CompoundStrainAssayEfficacy MetricValue
Various AADsSusceptible & ResistantLarval Development AssayEC1000.01 - 0.04 µg/mL[1]
Monepantel (MOP)Susceptible & Multi-drug ResistantMicro-agar Larval Development TestLarvicidal EffectSignificantly higher than thiabendazole (B1682256) and flubendazole[8]
AAD-1154Susceptible & Multi-drug ResistantMicro-agar Larval Development TestLarvicidal EffectShowed the best results among MOP, AAD-970, and AAD-1336[8]
AAD-1336Susceptible & Multi-drug ResistantMicro-agar Larval Development TestLarvicidal EffectConsidered a promising candidate for in vivo testing[8]

Table 2: In Vivo Efficacy of Aminoacetonitrile Derivatives in Gerbils (Meriones unguiculatus)

CompoundNematode SpeciesDose (mg/kg)RouteEfficacy (%)
Various AADsH. contortus (susc)1Oral85 - 100[1]
Various AADsT. colubriformis (susc)1Oral85 - 100[1]
AAD 96 (racemic)Drug-resistant isolates1Oral / Subcutaneous84 - 100[9]
AAD 1566 (Monepantel)Drug-resistant isolates1Oral / Subcutaneous99 - 100[9]
AAD 96i (enantiomer)Drug-resistant isolates1Oral / Subcutaneous0[9]
AAD 85a (active enantiomer)Multi-drug-resistant H. contortus (Howick)0.5OralSimilar to susceptible isolate[1]
AAD 1566 (Monepantel)Multi-drug-resistant H. contortus (Howick)0.5OralSimilar to susceptible isolate[1]

Table 3: In Vivo Efficacy of Monepantel in Sheep

Nematode SpeciesLife StageDose (mg/kg)Efficacy (%)
Various pathogenic speciesL4 Larvae2.5>96[1]
Multi-drug-resistant H. contortusAdult2.5100[1]
Multi-resistant T. colubriformisAdult & L42.599.9[10]
Multi-resistant H. contortusAdult & L42.599.9[10]
Major gastrointestinal genera*Mixed natural infection2.5>98 (at Day 21)[11]

*Includes Haemonchus, Teladorsagia (Ostertagia), Trichostrongylus, Nematodirus, Chabertia, and Oesophagostomum.[11]

Table 4: Comparative Efficacy of Monepantel and Other Anthelmintics in Sheep against Multi-Resistant Nematodes

AnthelminticDose (mg/kg)Trichostrongylus colubriformis Efficacy (%)Haemonchus contortus (L4) Efficacy (%)
Monepantel2.599.9[10]99.9[10]
Derquantel (B64725) + Abamectin (B1664291)2.0 + 0.299.9[10]18.3[10]
Abamectin0.290.8[10]15.3[10]

Mechanism of Action

Aminoacetonitrile derivatives exert their anthelmintic effect through a novel mechanism of action. They act as positive allosteric modulators of a specific subtype of nematode nicotinic acetylcholine receptors (nAChRs), which are part of the DEG-3 family of ion channels.[6] In C. elegans and H. contortus, the primary target has been identified as the ACR-23 receptor subunit.[6][12] Binding of AADs to this receptor leads to its activation, causing an influx of ions that results in hypercontraction and spastic paralysis of the worm, ultimately leading to its expulsion from the host.[5][6] This target is specific to nematodes, which contributes to the low toxicity of AADs in mammals.[1][3][13]

AAD_Mechanism_of_Action cluster_Nematode_Synapse Nematode Neuromuscular Synapse AAD Aminoacetonitrile Derivative (e.g., Monepantel) Receptor Nematode-specific nAChR (ACR-23 subunit) AAD->Receptor Binds to IonChannel Ion Channel Opening Receptor->IonChannel Activates IonInflux Cation Influx (e.g., Na+, Ca2+) IonChannel->IonInflux Paralysis Spastic Paralysis of the worm IonInflux->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of Aminoacetonitrile Derivatives (AADs).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are summaries of key experimental protocols cited in the literature.

In Vitro: Micro-Agar Larval Development Test

This assay is used to determine the effective concentration of a compound that inhibits the development of nematode eggs to the third larval stage (L3).[1]

  • Compound Preparation: Test compounds are serially diluted and embedded in an agar-based nutritive medium.

  • Inoculation: Freshly isolated nematode eggs (e.g., H. contortus) are added to the agar (B569324) plates.

  • Incubation: Plates are incubated for approximately 6 days at 28°C and 80% relative humidity to allow for larval development in control wells.

  • Assessment: The number of L3 larvae in treated wells is counted and compared to untreated controls.

  • Endpoint: The nematocidal activity is expressed as the percent reduction in L3 development. The EC100 (effective concentration to eliminate 100% of nematodes) is determined.[1]

In Vivo: Efficacy Study in Gerbils (Meriones unguiculatus)

The gerbil is a rodent model used for initial in vivo screening of anthelmintics against nematode species like H. contortus and T. colubriformis.[1]

  • Animal Infection: Gerbils are artificially infected by oral gavage with a specific number of L3 larvae (e.g., ~2,500 larvae).

  • Acclimatization: The infection is allowed to establish for a period of 5-6 days before treatment.

  • Treatment: Animals are divided into groups and treated with the test compound (e.g., orally by gavage or via subcutaneous injection) or a placebo.

  • Necropsy: Three days post-treatment, gerbils are euthanized.

  • Worm Burden Count: The gastrointestinal tract is dissected to recover and count the remaining adult and larval nematodes.

  • Efficacy Calculation: The percentage of efficacy is calculated by comparing the mean worm count in the treated group to the mean worm count in the control group.

Anthelmintic_Efficacy_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Model Testing cluster_evaluation Efficacy Evaluation A Larval Development Assay (LDA) B Larval Motility Assay C Rodent Model (e.g., Gerbil) D Target Host (e.g., Sheep) C->D Promising Candidates E Worm Burden Reduction (%) D->E F Fecal Egg Count Reduction (%) D->F cluster_invitro cluster_invitro cluster_invitro->C Initial Hits Final Clinical Field Studies cluster_evaluation cluster_evaluation cluster_evaluation->Final

Caption: General experimental workflow for anthelmintic drug evaluation.

Conclusion

The aminoacetonitrile derivatives, particularly monepantel, have been extensively proven to be highly effective broad-spectrum anthelmintics.[7][14][15] Their efficacy extends to the most important gastrointestinal nematodes in livestock and, crucially, includes strains that have developed resistance to older drug classes.[1][7][16] The unique mechanism of action targeting nematode-specific nAChRs provides a vital tool for resistance management programs.[5][6] Further research into other AADs, such as AAD-1154 and AAD-1336, may yield additional valuable anthelmintic candidates.[8] The robust data supporting the efficacy and safety of AADs underscores their importance in the future of sustainable parasite control in livestock.[1][3][13]

References

Safety Operating Guide

Navigating the Safe Disposal of Aminoacetonitrile Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Aminoacetonitrile (B1212223) hydrochloride, a versatile building block in organic synthesis, requires careful management due to its toxicological profile. This guide provides essential, step-by-step procedures for its safe disposal, aligning with best practices in laboratory safety and chemical handling.

Core Safety and Hazard Data

Aminoacetonitrile hydrochloride is classified as a toxic substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed[1][2][3]
Acute Toxicity, Dermal Harmful in contact with skin[1][3]
Acute Toxicity, Inhalation Harmful if inhaled[1][3]
Skin Corrosion/Irritation Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation[2][3]

This table summarizes the primary hazards associated with this compound.

Proper Disposal Protocol: A Step-by-Step Approach

The recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

1. Waste Collection:

  • Solid Waste: Collect waste this compound, including any contaminated solids (e.g., weighing paper, paper towels), in a designated, properly labeled, and sealed waste container.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.[6]

  • Empty Containers: The original container, even if "empty," may retain residue. It should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream). The first rinseate must be collected as hazardous waste.[6] After thorough rinsing and drying, the label on the container should be defaced or removed before disposal as regular solid waste, if local regulations permit.[6]

2. Waste Storage:

  • Container Requirements: Waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8][9] Ideally, use the original container if it is not compromised.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[9] The date of waste generation should also be included.[9]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[8] The SAA should be inspected weekly for any signs of leakage.[8]

  • Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8]

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's guidelines, contact your facility's EHS department or a licensed professional waste disposal service to arrange for pickup.[1]

  • Transportation Information: For shipping purposes, this compound is classified as:

    • DOT Shipping Name: Nitriles, Solid, Toxic, N.O.S.[1]

    • DOT UN Number: UN3439[1]

    • DOT Hazard Class: 6.1 (Toxic)[1]

    • DOT Packing Group: III[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Container & Storage Management cluster_2 Final Disposal A Generate Aminoacetonitrile Hydrochloride Waste B Collect Solid Waste in Designated Container A->B C Collect Liquid Waste in Separate Designated Container A->C D Securely Seal Container B->D C->D E Label with 'Hazardous Waste' & Chemical Name D->E F Store in Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Materials F->G H Contact EHS or Licensed Waste Disposal Service G->H I Provide Transportation Information (UN3439) H->I J Arrange for Pickup and Off-site Disposal I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and your local and national regulations for hazardous waste management.

References

Safeguarding Your Research: A Guide to Handling Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Aminoacetonitrile hydrochloride, ensuring the protection of laboratory personnel and the integrity of research.

This compound is a versatile reagent in pharmaceutical development and scientific research. However, its safe handling is paramount due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively. Adherence to these procedural, step-by-step guidelines will help mitigate risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Protection Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) and OSHA 29 CFR 1910.133.[1][2][3]Protects against dust particles and splashes that can cause serious eye irritation.[2][4] Contact lenses should not be worn as they can absorb and concentrate irritants.[5]
Skin Impervious gloves and protective clothing. Fire/flame resistant clothing is also recommended.[2][6][7]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][6]Prevents skin contact, which can be harmful and cause irritation.[4][5] For prolonged or repeated contact, gloves with a higher protection class are advised.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][2][6][7]Protects against inhalation of harmful dust.[1][4] The use of respiratory protection should be based on a professional risk assessment.[5]

Safe Handling and Storage Procedures

Safe handling and storage are critical to preventing accidents and maintaining the chemical's stability.

Procedure Guideline Key Considerations
Handling Use only in a chemical fume hood.[1][4] Avoid generating dust.[1][2][3][5][6] Do not eat, drink, or smoke when using this product.[1][4][5][7] Wash hands thoroughly after handling.[1][3][4][5][7]Ensure adequate ventilation at all times.[2][3][5][6] Use non-sparking tools to prevent ignition.[2][6]
Storage Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][3][4][5]Keep away from incompatible materials such as strong acids and oxidizing agents.[3][5] The substance is hygroscopic; protect from moisture.[3][4]

Emergency and Disposal Protocols

Proper emergency and disposal procedures are crucial for mitigating the impact of any incidents.

Protocol Instructions
Spills For minor spills, clean up immediately using dry procedures to avoid generating dust.[5] Place the spilled material in a suitable, labeled container for disposal.[5] For major spills, evacuate the area, move upwind, and alert emergency responders.[5] Wear full body protective clothing with breathing apparatus.[5]
First Aid If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][2][3][7] In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][3][4][7] In case of eye contact: Rinse cautiously with water for several minutes.[1][2][4] If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][2][4][7]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5][6][7] Wear self-contained breathing apparatus.[1][2][4][6]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][7] Do not discharge into drains or the environment.[1][2][6]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup 2. Prepare Workspace (Chemical Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh 3. Weigh Solid (In Fume Hood, Avoid Dust) prep_setup->handle_weigh Proceed when ready handle_dissolve 4. Dissolve/Use in Reaction (Maintain Ventilation) handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill cleanup_decon 5. Decontaminate Equipment handle_dissolve->cleanup_decon After experiment emergency_exposure Exposure handle_dissolve->emergency_exposure emergency_fire Fire handle_dissolve->emergency_fire cleanup_waste 6. Dispose of Waste (Labeled, Sealed Container) cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoacetonitrile hydrochloride
Reactant of Route 2
Aminoacetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.